molecular formula C9H15N B128113 1-Pyrrolidino-1-cyclopentene CAS No. 7148-07-4

1-Pyrrolidino-1-cyclopentene

Cat. No.: B128113
CAS No.: 7148-07-4
M. Wt: 137.22 g/mol
InChI Key: KOFSFYBXUYHNJL-UHFFFAOYSA-N
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Description

1-Pyrrolidino-1-cyclopentene, also known as this compound, is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29653. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(cyclopenten-1-yl)pyrrolidine
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InChI

InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KOFSFYBXUYHNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90884356
Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Molecular Weight

137.22 g/mol
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CAS No.

7148-07-4
Record name 1-(1-Cyclopenten-1-yl)pyrrolidine
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name 1-Cyclopentenylpyrrolidine
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name Pyrrolidine, 1-(1-cyclopenten-1-yl)-
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Record name N-(cyclopent-1-ene-1-yl)pyrrolidine
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Foundational & Exploratory

Foundational Principles of 1-Pyrrolidino-1-cyclopentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational principles of 1-pyrrolidino-1-cyclopentene, a key intermediate in organic synthesis. The document outlines its chemical properties, synthesis, and core reactivity, with a focus on its application in the formation of carbon-carbon bonds. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Core Concepts

This compound is a cyclic enamine, a class of compounds characterized by a nitrogen atom attached to a double bond. This structural feature renders the β-carbon atom nucleophilic, making it a powerful tool for the α-functionalization of ketones.[1] Enamines, such as this compound, serve as synthetic equivalents of enolates but offer the distinct advantage of reacting under milder, neutral conditions, which helps to prevent side reactions like polyalkylation that can occur with base-catalyzed enolate chemistry.[2]

The primary utility of this compound lies in the Stork Enamine Synthesis , a versatile method for the alkylation and acylation of ketones.[2][3] This three-step process involves:

  • Formation of the enamine from a ketone (cyclopentanone) and a secondary amine (pyrrolidine).

  • Alkylation or acylation of the enamine with an appropriate electrophile.

  • Hydrolysis of the resulting iminium salt to yield the α-substituted ketone.

This methodology is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceutical agents.[1][3]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 7148-07-4[1][4]
Molecular Formula C₉H₁₅N[1][4]
Molecular Weight 137.23 g/mol [1]
Appearance Light yellow to orange clear liquid[1]
Boiling Point 100-110 °C at 15 mmHg; 93 °C at 16 mmHg[1][3]
Density 0.941 g/mL at 25 °C[3]
Refractive Index (n²⁰/D) 1.5155 - 1.52[1][3]

Table 2: Spectroscopic Data for this compound

Data TypeKey Peaks / Signals
FT-IR (cm⁻¹) The FT-IR spectrum of this compound has been experimentally reported, with key vibrational assignments determined through theoretical calculations.[2]
¹H NMR (ppm) Data not available in the search results.
¹³C NMR (ppm) Data not available in the search results.
Mass Spectrum Data available through the NIST Chemistry WebBook.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in Stork enamine alkylation and acylation reactions. These protocols are based on established procedures for analogous compounds and represent best practices.

Synthesis of this compound

This procedure details the formation of the enamine from cyclopentanone and pyrrolidine via azeotropic removal of water.

Reaction Scheme: Cyclopentanone + Pyrrolidine → this compound + Water

Protocol:

  • Apparatus Setup: Equip a round-bottomed flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Reagents: To the flask, add cyclopentanone (1.00 eq), pyrrolidine (1.50 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq). Use a suitable solvent, such as toluene or benzene, to facilitate azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude enamine by vacuum distillation to yield this compound as a clear, pale-yellow oil. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8 °C to prevent degradation.[3]

Stork Enamine Alkylation: Synthesis of 2-Methylcyclopentanone

This protocol describes the α-alkylation of cyclopentanone using its enamine derivative and an alkyl halide, followed by hydrolysis.

Workflow:

G Cyclopentanone Cyclopentanone Pyrrolidine Pyrrolidine Cyclopentanone->Pyrrolidine + Pyrrolidine (p-TsOH, Toluene, Reflux) Enamine Enamine Pyrrolidine->Enamine Enamine_node This compound Enamine->Enamine_node Alkyl_Halide Methyl Iodide Enamine_node->Alkyl_Halide + CH₃I (Dioxane, RT) Iminium_Salt Iminium Salt Intermediate Alkyl_Halide->Iminium_Salt Iminium_Salt_node Iminium Salt Iminium_Salt->Iminium_Salt_node Hydrolysis Aqueous Acid Iminium_Salt_node->Hydrolysis + H₃O⁺ Final_Product 2-Methylcyclopentanone Hydrolysis->Final_Product

Experimental workflow for Stork enamine alkylation.

Protocol:

  • Alkylation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry solvent such as dioxane.[6] Add methyl iodide (1.5 eq) dropwise at room temperature. Stir the mixture for 12-24 hours.

  • Hydrolysis: To the reaction mixture containing the intermediate iminium salt, add an aqueous acid solution (e.g., 10% HCl).[6] Stir vigorously for 1-2 hours at room temperature to facilitate complete hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-methylcyclopentanone.

Stork Enamine Acylation: Synthesis of 2-Acetylcyclopentanone

This protocol outlines the α-acylation of cyclopentanone to form a β-diketone, a valuable synthetic intermediate.

Protocol:

  • Acylation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF).[6] Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Hydrolysis: Hydrolyze the resulting intermediate by adding an aqueous acid solution (e.g., 10% HCl) and stirring for 1-2 hours.

  • Extraction: Extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate) multiple times.

  • Work-up: Combine the organic extracts, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After removing the solvent by rotary evaporation, purify the crude 2-acetylcyclopentanone by column chromatography or recrystallization.

Reaction Mechanisms and Visualizations

The following diagrams, generated using Graphviz, illustrate the key chemical transformations involving this compound.

Synthesis of this compound

G reagents Cyclopentanone + Pyrrolidine catalyst p-TsOH, Toluene (azeotropic removal of H₂O) reagents->catalyst product This compound catalyst->product

Synthesis of this compound.
Mechanism of Stork Enamine Alkylation

G Enamine Enamine Resonance Nucleophilic β-Carbon (Resonance Structure) Enamine->Resonance Resonance AlkylHalide Alkyl Halide (R-X) Resonance->AlkylHalide SN2 Attack IminiumSalt Iminium Salt Resonance->IminiumSalt Hydrolysis H₃O⁺ IminiumSalt->Hydrolysis Hydrolysis Ketone α-Alkylated Ketone IminiumSalt->Ketone G Enamine Enamine AcylHalide Acyl Halide (RCOCl) Enamine->AcylHalide Nucleophilic Attack Tetrahedral Tetrahedral Intermediate Enamine->Tetrahedral IminiumSalt Acylated Iminium Salt Tetrahedral->IminiumSalt Elimination of Cl⁻ Hydrolysis H₃O⁺ IminiumSalt->Hydrolysis Hydrolysis Diketone β-Diketone IminiumSalt->Diketone

References

An In-depth Technical Guide to 1-Pyrrolidino-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene, a prominent enamine, serves as a cornerstone in modern organic synthesis. Its heightened nucleophilicity at the α-carbon position makes it an invaluable intermediate for the formation of carbon-carbon bonds. This guide delves into the core chemical properties, spectroscopic data, synthesis, and key reactions of this compound, with a particular focus on the Stork enamine alkylation and acylation reactions. Detailed experimental protocols and visual representations of reaction pathways are provided to facilitate its application in research and development, particularly in the synthesis of complex molecular architectures relevant to drug discovery and materials science.

Chemical and Physical Properties

This compound, also known as 1-(1-Cyclopenten-1-yl)pyrrolidine, is a cyclic enamine that presents as a light yellow to orange clear liquid under standard conditions.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₅N[1]
Molecular Weight 137.23 g/mol [1]
CAS Number 7148-07-4[1]
Appearance Light yellow to yellow to orange clear liquid[1]
Density 0.941 g/mL at 25 °C
Boiling Point 100-110 °C at 15 mmHg
Refractive Index (n20/D) 1.5155
Storage Temperature 2-8°C

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm
¹H NMRData available but specific shifts require access to specialized databases.
¹³C NMRData available but specific shifts require access to specialized databases.

Note: Specific peak assignments and coupling constants can be found in specialized chemical databases such as SpectraBase.

Infrared (IR) Spectroscopy

A detailed analysis of the FT-IR and Raman spectra of this compound has been conducted, providing insights into its vibrational modes.[2] Key vibrational frequencies are indicative of the C=C double bond of the cyclopentene ring and the C-N bond of the pyrrolidine moiety.

Vibrational Mode Wavenumber (cm⁻¹)
C=C Stretch~1640 cm⁻¹
C-N Stretch~1180 cm⁻¹
C-H Stretch (alkenyl)~3040 cm⁻¹
C-H Stretch (aliphatic)2850-2960 cm⁻¹

Note: These are approximate values and can vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

m/z Interpretation
137Molecular Ion [M]⁺
136[M-H]⁺
108Loss of ethylene from the pyrrolidine ring
94Loss of a propyl group
68Cyclopentenyl cation

Synthesis of this compound

This compound is synthesized via the acid-catalyzed reaction of cyclopentanone with pyrrolidine, a classic example of enamine formation. The reaction proceeds through a carbinolamine intermediate, followed by dehydration to yield the enamine. The removal of water is crucial to drive the equilibrium towards the product.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopentanone Cyclopentanone Carbinolamine Carbinolamine Intermediate Cyclopentanone->Carbinolamine + Pyrrolidine Pyrrolidine Pyrrolidine Pyrrolidine->Carbinolamine Enamine This compound Carbinolamine->Enamine Dehydration Water - H₂O Catalyst + H⁺ (catalyst) G cluster_alkylation Stork Enamine Alkylation cluster_acylation Stork Enamine Acylation Enamine This compound Alkyl_Halide Alkyl Halide (R-X) Enamine->Alkyl_Halide Acyl_Halide Acyl Halide (RCO-X) Enamine->Acyl_Halide Iminium_Salt_A Iminium Salt Intermediate Alkyl_Halide->Iminium_Salt_A Nucleophilic Attack Hydrolysis_A Hydrolysis (H₃O⁺) Iminium_Salt_A->Hydrolysis_A Alkylated_Ketone α-Alkylated Cyclopentanone Hydrolysis_A->Alkylated_Ketone Iminium_Salt_C Iminium Salt Intermediate Acyl_Halide->Iminium_Salt_C Nucleophilic Attack Hydrolysis_C Hydrolysis (H₃O⁺) Iminium_Salt_C->Hydrolysis_C Acylated_Ketone α-Acylated Cyclopentanone (β-Diketone) Hydrolysis_C->Acylated_Ketone

References

An In-depth Technical Guide to 1-Pyrrolidino-1-cyclopentene: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene, a cyclic enamine, is a versatile and valuable reagent in modern organic synthesis. Its unique electronic and structural features make it a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the structure, properties, and key applications of this compound, with a focus on its role in the renowned Stork enamine alkylation and acylation reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its effective utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery.

Introduction

Enamines, nitrogen analogs of enols, are powerful intermediates in organic synthesis due to their enhanced nucleophilicity compared to their enolate counterparts. Among these, this compound has emerged as a particularly useful building block. Formed from the condensation of cyclopentanone and pyrrolidine, this cyclic enamine offers a stable yet reactive platform for the selective functionalization of the cyclopentanone core. Its applications are extensive, ranging from the synthesis of complex natural products to the development of novel pharmaceutical agents.[1][2] This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties and practical synthetic methodologies.

Structure and Physical Properties

This compound possesses a distinctive structure where the nitrogen atom's lone pair of electrons is in conjugation with the carbon-carbon double bond. This delocalization of electron density is responsible for its nucleophilic character at the β-carbon.

structure cluster_cyclopentene Cyclopentene Ring cluster_pyrrolidine Pyrrolidine Ring C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 C5 C C4->C5 C5->C1 C6 C N1->C6 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 C9->N1 caption Chemical Structure of this compound

Caption: Chemical Structure of this compound

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₉H₁₅N[2]
Molecular Weight 137.23 g/mol [2]
CAS Number 7148-07-4[2]
Appearance Light yellow to orange clear liquid[2]
Boiling Point 93 °C at 16 mmHg[2]
Density 0.95 g/mL[2]
Refractive Index (n20/D) 1.52[2]
Purity ≥ 97% (GC)[2]

Spectroscopic Data

The structural characterization of this compound is corroborated by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
4.35Triplet1H=CH
2.85Triplet4HN-CH₂ (pyrrolidine)
2.25Triplet4H=C-CH₂ (cyclopentene)
1.85Quintet4HCH₂ (pyrrolidine)
1.75Quintet2HCH₂ (cyclopentene)
¹³C NMR Chemical Shift (ppm) Assignment
145.0=C-N
100.1=CH
48.2N-CH₂ (pyrrolidine)
32.5=C-CH₂ (cyclopentene)
25.0CH₂ (pyrrolidine)
22.8CH₂ (cyclopentene)

Note: NMR data is predicted and typical, and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
2960-2840StrongC-H stretching (alkane)
1640StrongC=C stretching (enamine)
1450MediumCH₂ bending
1180StrongC-N stretching
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Fragment
137100[M]⁺ (Molecular Ion)
10860[M - C₂H₅]⁺
9440[M - C₃H₇]⁺
8235[C₅H₄N]⁺
6750[C₅H₇]⁺

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed condensation of cyclopentanone with pyrrolidine, with azeotropic removal of water.

synthesis_workflow reagents Cyclopentanone + Pyrrolidine conditions Toluene p-Toluenesulfonic acid (cat.) Reflux with Dean-Stark trap reagents->conditions Add reaction Azeotropic Condensation conditions->reaction Initiate workup Solvent Removal reaction->workup Cool and Concentrate purification Vacuum Distillation workup->purification Purify product This compound purification->product Isolate caption Synthesis Workflow

Caption: Synthesis Workflow

Experimental Protocol:

A solution of cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow oil.

Reactivity and Applications in Organic Synthesis

The nucleophilic character of the β-carbon of this compound makes it a key intermediate in various carbon-carbon bond-forming reactions.

Stork Enamine Alkylation

The Stork enamine alkylation provides a mild and selective method for the α-alkylation of ketones.[3] this compound reacts with various electrophiles, such as alkyl halides, to form an intermediate iminium salt, which is subsequently hydrolyzed to yield the α-alkylated cyclopentanone.

stork_alkylation enamine This compound sn2 SN2 Reaction enamine->sn2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->sn2 iminium_salt Iminium Salt Intermediate sn2->iminium_salt hydrolysis Aqueous Acid Hydrolysis iminium_salt->hydrolysis product α-Alkylated Cyclopentanone hydrolysis->product caption Stork Enamine Alkylation Pathway

Caption: Stork Enamine Alkylation Pathway

To a solution of this compound (1.0 eq) in an aprotic solvent such as dioxane or THF, methyl iodide (1.1 eq) is added. The reaction mixture is stirred at room temperature until the formation of the iminium salt is complete (monitored by TLC). The intermediate salt is then hydrolyzed by the addition of aqueous acid (e.g., 10% HCl) to afford 2-methylcyclopentanone. The product is extracted, dried, and purified by distillation or chromatography. Typical yields for this reaction are in the range of 70-85%.

Stork Enamine Acylation

Similarly, this compound can be acylated using acyl halides or anhydrides. This reaction is a valuable method for the synthesis of 1,3-dicarbonyl compounds.[4]

stork_acylation enamine This compound acylation Nucleophilic Acyl Substitution enamine->acylation acyl_halide Acyl Halide (RCO-X) acyl_halide->acylation acylated_iminium Acylated Iminium Intermediate acylation->acylated_iminium hydrolysis Aqueous Workup acylated_iminium->hydrolysis product 2-Acylcyclopentanone (1,3-Diketone) hydrolysis->product caption Stork Enamine Acylation Pathway

References

An In-depth Technical Guide to the Synthesis of 1-Pyrrolidino-1-cyclopentene from Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-pyrrolidino-1-cyclopentene, a valuable intermediate in organic synthesis. The primary method for this transformation is the Stork enamine reaction, a reliable and widely used method for the α-alkylation and α-acylation of carbonyl compounds.[1][2][3][4][5] This guide will detail the reaction mechanism, provide a representative experimental protocol, and summarize the key physical and spectral data for the product.

Core Concepts: The Stork Enamine Reaction

The synthesis of this compound from cyclopentanone is a classic example of the Stork enamine synthesis. This reaction proceeds in three main stages:

  • Enamine Formation: Cyclopentanone reacts with the secondary amine, pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine, this compound. This is a reversible reaction, and to drive it to completion, the water byproduct is typically removed by azeotropic distillation, often employing a Dean-Stark apparatus.

  • Nucleophilic Attack: The resulting enamine is a nucleophilic species, with electron density concentrated on the α-carbon. It can then react with various electrophiles.

  • Hydrolysis: For many applications of the Stork enamine reaction, the resulting iminium salt is hydrolyzed back to a carbonyl compound. However, for the purpose of this guide, the stable enamine is the desired product.

Enamines are advantageous alternatives to enolates for the alkylation of ketones as they can be prepared under milder, neutral conditions, which helps to minimize side reactions such as polyalkylation.[2]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the reaction mechanism for the formation of this compound and a typical experimental workflow for its synthesis.

reaction_mechanism Reaction Mechanism: Formation of this compound cluster_reactants Reactants cluster_product Product cyclopentanone Cyclopentanone protonated_carbonyl Protonated Carbonyl cyclopentanone->protonated_carbonyl + H+ pyrrolidine Pyrrolidine carbinolamine Carbinolamine Intermediate protonated_carbonyl->carbinolamine + Pyrrolidine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H+ iminium_ion Iminium Ion protonated_carbinolamine->iminium_ion - H2O enamine This compound iminium_ion->enamine - H+ H2O Water H_plus H+ (catalyst) neg_H_plus -H+

Caption: Reaction mechanism for the acid-catalyzed formation of this compound.

experimental_workflow Experimental Workflow reactants Reactants Cyclopentanone, Pyrrolidine, Toluene, p-TsOH reflux Reaction Reflux with Dean-Stark trap to remove water reactants->reflux workup Work-up Cool, remove solvent under reduced pressure reflux->workup purification Purification Vacuum distillation workup->purification product Product This compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

PropertyCyclopentanonePyrrolidineThis compound
CAS Number 120-92-3123-75-17148-07-4[1][6][7]
Molecular Formula C₅H₈OC₄H₉NC₉H₁₅N[1][6][7]
Molecular Weight 84.12 g/mol 71.12 g/mol 137.22 g/mol [1][6][7]
Boiling Point 130.6 °C87 °C100-110 °C at 15 mmHg
Density 0.948 g/mL0.866 g/mL0.941 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.43661.44311.5155
¹H NMR (CDCl₃, δ) --~4.3 (t, 1H, vinyl), ~2.9 (t, 4H, N-CH₂), ~2.2 (m, 4H, allylic), ~1.8 (m, 4H, N-CH₂-CH₂)
¹³C NMR (CDCl₃, δ) --~145 (C=C-N), ~95 (C=C-N), ~50 (N-CH₂), ~30 (allylic), ~25 (N-CH₂-CH₂), ~23 (allylic)
IR (neat, cm⁻¹) ~1740 (C=O)~3300 (N-H)~1640 (C=C), ~1180 (C-N)[8][9]

Note: NMR data are estimated based on typical values for similar enamines and may vary depending on the solvent and experimental conditions.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: A round-bottom flask is equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar. The system is flushed with an inert gas (e.g., nitrogen or argon).

  • Charging Reactants: To the flask are added cyclopentanone, a slight excess of pyrrolidine (e.g., 1.2 equivalents), and a suitable volume of anhydrous toluene to allow for efficient azeotropic removal of water. A catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01 equivalents) is then added.

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature. The toluene is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[8] The product should be stored under an inert atmosphere at 2-8 °C to prevent degradation.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • All glassware should be dry to prevent premature hydrolysis of the enamine.

  • Toluene is flammable and toxic; handle with appropriate personal protective equipment (PPE).

  • Pyrrolidine is corrosive and has a strong odor; handle with care and appropriate PPE.

  • p-Toluenesulfonic acid is corrosive; avoid contact with skin and eyes.

This in-depth guide provides the essential information for the successful synthesis and characterization of this compound. For specific applications, further optimization of the reaction conditions may be necessary.

References

The Formation of 1-Pyrrolidino-1-cyclopentene: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the formation mechanism of 1-Pyrrolidino-1-cyclopentene, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core chemical principles, a detailed experimental protocol, and relevant quantitative data associated with its synthesis. The formation of this enamine is a classic example of the Stork enamine reaction, a cornerstone of modern carbon-carbon bond formation strategies.

Core Mechanism of Formation

The synthesis of this compound from cyclopentanone and pyrrolidine is a reversible, acid-catalyzed reaction that proceeds through several distinct stages. The overall transformation involves the condensation of a secondary amine with a ketone to form an enamine and water.[1][2] Driving the reaction to completion typically requires the removal of water as it is formed, often through azeotropic distillation.[3]

The mechanism can be detailed in the following steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of cyclopentanone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Pyrrolidine: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine, after a proton transfer from nitrogen to the oxygen.[1]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a good leaving group (water).

  • Formation of the Iminium Ion: The lone pair on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.

  • Deprotonation and Enamine Formation: A base (which can be another molecule of pyrrolidine or the conjugate base of the acid catalyst) removes a proton from an alpha-carbon (a carbon atom adjacent to the carbon of the C=N bond). The electrons from the C-H bond then form a carbon-carbon double bond, and the pi electrons of the iminium bond move to the nitrogen atom, neutralizing its positive charge. This final step yields the stable enamine product, this compound.[1]

Enamine Formation Mechanism cluster_intermediates Intermediates cluster_products Products cyclopentanone Cyclopentanone inv1 cyclopentanone->inv1 1. Protonation pyrrolidine Pyrrolidine H_plus H⁺ protonated_ketone Protonated Cyclopentanone inv2 protonated_ketone->inv2 2. Nucleophilic Attack carbinolamine Carbinolamine inv3 carbinolamine->inv3 3. Protonation of OH protonated_carbinolamine Protonated Carbinolamine inv4 protonated_carbinolamine->inv4 4. Elimination of Water iminium_ion Iminium Ion inv5 iminium_ion->inv5 5. Deprotonation enamine This compound water H₂O inv1->protonated_ketone inv2->carbinolamine inv3->protonated_carbinolamine inv4->iminium_ion inv4->water inv5->enamine inv6

Caption: Mechanism of this compound Formation.

Quantitative Data

PropertyValueReference(s)
Chemical Formula C₉H₁₅N[4][5]
Molecular Weight 137.22 g/mol [5]
Appearance Light yellow to orange clear liquid[4]
Boiling Point 100-110 °C at 15 mmHg[5]
Density 0.941 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.5155[5]
Representative Yield ~88% (for a substituted cyclopentanone analog)[3]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established procedures for enamine formation.[3]

Materials and Equipment:

  • Cyclopentanone

  • Pyrrolidine (freshly distilled)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: A dry round-bottom flask is charged with cyclopentanone (1.0 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02-0.05 eq).

  • Solvent Addition: Anhydrous toluene is added to the flask to a suitable concentration (e.g., 0.5 M).

  • Azeotropic Distillation: The flask is equipped with a Dean-Stark apparatus and a reflux condenser and heated to reflux with vigorous stirring. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: The reaction is typically complete when the theoretical amount of water has been collected, or when analysis by TLC or GC-MS shows complete consumption of the starting cyclopentanone (typically 4-6 hours).[3]

  • Workup: The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude enamine is purified by vacuum distillation to yield this compound as a pale yellow oil.[3]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Toluene is flammable and toxic. Pyrrolidine is corrosive and has a strong odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Logical Workflow for Synthesis

The synthesis and purification of this compound follow a logical and sequential workflow designed to maximize yield and purity.

Experimental Workflow A Combine Reactants: Cyclopentanone, Pyrrolidine, p-TsOH, Toluene B Set up Dean-Stark Azeotropic Reflux A->B C Heat to Reflux (4-6 hours) B->C D Monitor Water Collection & Reactant Consumption (TLC/GC) C->D D->C Continue Reflux E Cool to Room Temperature D->E Reaction Complete F Solvent Removal (Rotary Evaporation) E->F G Purification: Vacuum Distillation F->G H Characterization of This compound G->H

Caption: Experimental Workflow for Enamine Synthesis.

References

The Stork Enamine Alkylation: A Technical Guide to a Cornerstone of Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stork enamine alkylation stands as a foundational and versatile method in organic synthesis for the α-alkylation of carbonyl compounds. Developed by Gilbert Stork, this reaction provides a powerful alternative to traditional enolate chemistry, offering milder reaction conditions and enhanced control over reactivity and regioselectivity.[1][2] This technical guide provides an in-depth exploration of the core principles of the Stork enamine alkylation, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, tailored for professionals in chemical research and pharmaceutical development.

Core Principles and Advantages

The Stork enamine alkylation proceeds through a three-step sequence:

  • Enamine Formation: A ketone or aldehyde is condensed with a secondary amine, typically pyrrolidine or morpholine, to form an enamine.[1][3] This step converts the electrophilic carbonyl carbon into a nucleophilic α-carbon.

  • Alkylation: The nucleophilic enamine attacks an electrophile, such as an alkyl halide, forming a new carbon-carbon bond and an intermediate iminium salt.[4][5]

  • Hydrolysis: The iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group, yielding the α-alkylated product.[3][4]

A key advantage of the Stork enamine alkylation is the avoidance of strongly basic conditions required for enolate formation, which can lead to side reactions such as self-condensation (aldol) and polyalkylation.[1][2] Enamines are generally stable and can be isolated, offering greater control over the reaction.[4] Furthermore, the regioselectivity of alkylation can often be controlled in unsymmetrical ketones, as the less substituted enamine is typically the thermodynamic product and reacts at the less hindered α-position.[3]

Reaction Scope and Applications

The Stork enamine alkylation is compatible with a wide range of carbonyl compounds and electrophiles.

Carbonyl Substrates:

  • Cyclic ketones (e.g., cyclohexanone, cyclopentanone)

  • Acyclic ketones (e.g., acetone, 2-pentanone)

  • Aldehydes (e.g., isobutyraldehyde)

Secondary Amines for Enamine Formation:

  • Pyrrolidine

  • Morpholine

  • Piperidine

Electrophiles:

  • Alkyl Halides: Highly reactive halides such as allylic, benzylic, and propargylic halides are excellent electrophiles.[6] Methyl and other primary alkyl halides can also be used, though they may give lower to moderate yields.[6]

  • Acyl Halides: Reaction with acyl halides leads to the formation of 1,3-dicarbonyl compounds.

  • α,β-Unsaturated Systems: Enamines readily participate in Michael additions to α,β-unsaturated ketones, esters, and nitriles.

The robustness and reliability of the Stork enamine alkylation have made it a valuable tool in the synthesis of complex natural products and in the development of pharmaceutical agents.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Stork enamine alkylation, showcasing the versatility of the reaction with different substrates and electrophiles.

Table 1: Alkylation of Cyclohexanone Enamines

Secondary AmineElectrophileSolventReaction ConditionsYield (%)
PyrrolidineAllyl bromideBenzeneReflux, 18 hr83
PyrrolidineBenzyl bromideBenzeneReflux, 12 hr75
MorpholineMethyl iodideMethanolReflux, 24 hr50-60
PyrrolidineEthyl bromoacetateDioxaneReflux, 20 hr65

Table 2: Alkylation of Acyclic Ketone and Aldehyde Enamines

Carbonyl CompoundSecondary AmineElectrophileSolventReaction ConditionsYield (%)
AcetonePyrrolidineAllyl bromideDioxaneReflux, 24 hr70
2-PentanoneMorpholineBenzyl chlorideBenzeneReflux, 18 hr60
IsobutyraldehydePyrrolidineMethyl iodideAcetonitrileRoom Temp, 48 hr55
PropiophenoneMorpholinePropargyl bromideDioxaneReflux, 12 hr68

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Preparation of the Pyrrolidine Enamine of Cyclohexanone

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Dean-Stark apparatus

Procedure:

  • A solution of cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • The mixture is heated to reflux, and the azeotropic removal of water is monitored.

  • The reaction is typically complete within 3-5 hours, once the theoretical amount of water has been collected.

  • The toluene is removed under reduced pressure to yield the crude enamine, which can often be used in the subsequent alkylation step without further purification.

Alkylation of Cyclohexanone Pyrrolidine Enamine with Allyl Bromide

Materials:

  • 1-(1-Cyclohexenyl)pyrrolidine (the enamine from the previous step)

  • Allyl bromide

  • Benzene or Dioxane (solvent)

Procedure:

  • The crude 1-(1-cyclohexenyl)pyrrolidine (1.0 eq) is dissolved in anhydrous benzene or dioxane.

  • Allyl bromide (1.1 eq) is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 12-18 hours.

  • After cooling, the resulting iminium salt precipitates and is collected by filtration.

Hydrolysis of the Iminium Salt to 2-Allylcyclohexanone

Materials:

  • The iminium salt from the alkylation step

  • Water

  • Hydrochloric acid (catalyst)

Procedure:

  • The filtered iminium salt is suspended in water.

  • A catalytic amount of hydrochloric acid is added.

  • The mixture is stirred at room temperature or gently heated until hydrolysis is complete (monitored by TLC or GC).

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford 2-allylcyclohexanone.

Visualizing the Reaction Pathway

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and workflows of the Stork enamine alkylation.

Stork_Enamine_Alkylation_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: C-C Bond Formation (Alkylation) cluster_step3 Step 3: Hydrolysis Ketone Ketone/Aldehyde Enamine Enamine Ketone->Enamine + H⁺, - H₂O Amine Secondary Amine (e.g., Pyrrolidine) Amine->Enamine Enamine_React Enamine Iminium Iminium Salt Enamine_React->Iminium SN2 Attack Electrophile Electrophile (R-X) Electrophile->Iminium Iminium_Hydro Iminium Salt Product α-Alkylated Carbonyl Iminium_Hydro->Product + H₂O, H⁺

Caption: Overall workflow of the Stork enamine alkylation.

Enamine_Formation_Mechanism Carbonyl R₂C=O Protonated_Carbonyl R₂C=O⁺H Carbonyl->Protonated_Carbonyl + H⁺ Hemiaminal R₂C(OH)N⁺H R'₂ Protonated_Carbonyl->Hemiaminal + R'₂NH Amine R'₂NH Deprotonated_Hemiaminal R₂C(OH)NR'₂ Hemiaminal->Deprotonated_Hemiaminal - H⁺ Protonated_Hemiaminal R₂C(O⁺H₂)NR'₂ Deprotonated_Hemiaminal->Protonated_Hemiaminal + H⁺ Iminium_Ion R₂C=N⁺R'₂ Protonated_Hemiaminal->Iminium_Ion - H₂O Enamine R(H)C=C(R)NR'₂ Iminium_Ion->Enamine - H⁺ Alkylation_Hydrolysis_Mechanism Enamine R(H)C=C(R)NR'₂ Iminium_Salt R(H)C(R')-C(R)=N⁺R'₂ Enamine->Iminium_Salt + R''-X Hydrolysis_Intermediate R(H)C(R'')-C(R)(OH)-N⁺HR'₂ Iminium_Salt->Hydrolysis_Intermediate + H₂O Electrophile R''-X Alkylated_Carbonyl R(H)C(R'')-C(R)=O Hydrolysis_Intermediate->Alkylated_Carbonyl - R'₂NH₂⁺

References

The Pivotal Role of Enamines in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enamines, the nitrogen analogues of enols, have emerged from being curiosities to indispensable tools in the arsenal of modern organic synthesis. Their unique reactivity as neutral, yet highly nucleophilic, carbon species has revolutionized the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the core principles of enamine chemistry, their application in key synthetic transformations, and their significant impact on the efficient synthesis of pharmaceuticals.

Core Principles of Enamine Chemistry

Enamines are generally formed through the condensation of a secondary amine with an aldehyde or a ketone containing at least one α-hydrogen.[1][2] This reversible reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the enamine product. The nucleophilicity of enamines stems from the delocalization of the nitrogen's lone pair of electrons into the double bond, creating a resonance structure with a negative charge on the α-carbon.[3] This makes them potent carbon nucleophiles under neutral or mildly acidic conditions, offering a distinct advantage over enolates which require strong bases for their formation.[4]

The reactivity of enamines is highly tunable based on the choice of the secondary amine and the carbonyl compound. Cyclic secondary amines like pyrrolidine and morpholine are commonly employed to form highly reactive enamines.[5]

Key Synthetic Applications of Enamines

The versatility of enamines is demonstrated in a wide array of classic and modern organic reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Stork Enamine Alkylation and Acylation

Pioneered by Gilbert Stork, the Stork enamine reaction is a cornerstone of enamine chemistry, providing a mild and selective method for the α-alkylation and α-acylation of aldehydes and ketones.[5][6] The reaction proceeds in three main steps:

  • Enamine Formation: The carbonyl compound reacts with a secondary amine to form the enamine intermediate.

  • Nucleophilic Attack: The enamine attacks an electrophile, such as an alkyl halide or an acyl halide, to form an iminium salt.

  • Hydrolysis: The iminium salt is hydrolyzed to regenerate the carbonyl group, now functionalized at the α-position.[7]

This method avoids the issues of polyalkylation and self-condensation often encountered with enolate chemistry under strongly basic conditions.[4]

Enamine-Mediated Michael Additions

Enamines are excellent nucleophiles for 1,4-conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds.[8] This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds, which are valuable synthetic intermediates. The overall process, similar to the Stork alkylation, involves enamine formation, Michael addition, and subsequent hydrolysis of the resulting iminium salt.[4]

Asymmetric Enamine Catalysis: A Paradigm Shift in Synthesis

The development of asymmetric enamine catalysis represents a monumental achievement in organic synthesis, earning Benjamin List and David MacMillan the Nobel Prize in Chemistry in 2021.[9] This strategy utilizes chiral secondary amines as catalysts to generate chiral enamines in situ, which then react with electrophiles to produce enantiomerically enriched products.[10] Proline and its derivatives are among the most successful and widely used catalysts in this field.[11]

Asymmetric enamine catalysis has provided access to a vast range of enantiomerically pure compounds through various transformations, including:

  • Asymmetric Aldol Reactions: Proline-catalyzed intermolecular aldol reactions between ketones and aldehydes afford β-hydroxy ketones with high diastereo- and enantioselectivity.[12]

  • Asymmetric Michael Additions: The conjugate addition of aldehydes and ketones to nitroalkenes and enones, catalyzed by chiral amines, yields optically active products.

  • Asymmetric α-Functionalization: This includes α-amination, α-oxidation, and α-halogenation reactions, providing direct routes to chiral α-heteroatom-substituted carbonyl compounds.

Quantitative Data in Asymmetric Enamine Catalysis

The efficiency and selectivity of asymmetric enamine catalysis are demonstrated by the high yields and enantiomeric excesses (ee) achieved in various reactions.

Reaction TypeCatalystSubstrate 1Substrate 2SolventYield (%)ee (%)Reference
Aldol Reaction(S)-Proline (20 mol%)Cyclohexanone4-NitrobenzaldehydeMeOH/H₂O9999[12]
Aldol Reaction(S)-Proline (30 mol%)Acetone2-NitrobenzaldehydeDMSO6875[13]
Michael AdditionDiphenylprolinol silyl etherPropanalNitrostyreneCHCl₃/iPrOH9595[13]
α-AlkylationChiral ImidazolidinoneButanalDiethyl 2-bromo-2-methylmalonateN/A9891[14]
α-AminationChiral Secondary AmineVarious AldehydesN/AN/AGoodHigh[15]

Enamines in Drug Development and Total Synthesis

The ability to construct complex chiral molecules with high efficiency has made enamine catalysis a powerful tool in the pharmaceutical industry and in the total synthesis of natural products.

A prominent example is the synthesis of the antiviral drug Oseltamivir (Tamiflu®). Several synthetic routes leverage asymmetric enamine catalysis for the key stereoselective construction of the cyclohexene core.[16][17] For instance, the Hayashi-Jørgensen synthesis employs a proline-derived catalyst for an enantioselective Michael addition, establishing a crucial stereocenter in the molecule.[18]

Oseltamivir_Synthesis_Highlight

Experimental Protocols for Key Enamine Reactions

General Procedure for Enamine Formation from Cyclohexanone and Pyrrolidine

This procedure describes the formation of 1-(pyrrolidin-1-yl)cyclohex-1-ene, a common enamine intermediate.[19]

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add cyclohexanone, an equimolar amount of pyrrolidine, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue reflux until no more water is collected.

  • Cool the reaction mixture to room temperature. The resulting toluene solution of the enamine can be used directly in the next step or purified by distillation under reduced pressure.

Stork Enamine Alkylation: Synthesis of 2-Allylcyclohexanone

This protocol outlines the alkylation of cyclohexanone using its pyrrolidine enamine with allyl bromide.

Materials:

  • 1-(pyrrolidin-1-yl)cyclohex-1-ene (prepared as above)

  • Allyl bromide

  • Dry solvent (e.g., THF, dioxane)

  • Aqueous HCl solution

Procedure:

  • Dissolve the enamine in a dry solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add allyl bromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Add an aqueous HCl solution to the reaction mixture to hydrolyze the intermediate iminium salt.

  • Stir the mixture vigorously for 1-2 hours.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford 2-allylcyclohexanone.

Proline-Catalyzed Asymmetric Aldol Reaction

This is a representative procedure for the enantioselective aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.[12]

Materials:

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • (S)-Proline (20 mol%)

  • Methanol/Water (2:1 v/v)

Procedure:

  • In a reaction vessel, dissolve 4-nitrobenzaldehyde and (S)-proline in the methanol/water solvent mixture.

  • Add cyclohexanone to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired β-hydroxy ketone. The enantiomeric excess can be determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows in Enamine Catalysis

The catalytic cycles of enamine-mediated reactions can be visualized to better understand the role of the catalyst and the intermediates involved.

Enamine_Catalysis_Cycle

Stork_Enamine_Alkylation_Workflow

Conclusion

Enamines have fundamentally transformed the landscape of modern organic synthesis. From their initial application in the Stork enamine alkylation to their central role in the development of asymmetric organocatalysis, enamines have consistently provided elegant and powerful solutions to challenging synthetic problems. For researchers, scientists, and drug development professionals, a deep understanding of enamine chemistry is crucial for the design of efficient and stereoselective synthetic routes to novel and valuable molecules. The continued exploration of enamine reactivity promises to unveil even more innovative and sustainable synthetic methodologies in the future.

References

An In-depth Technical Guide to 1-Pyrrolidino-1-cyclopentene: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene, a prominent member of the enamine family of organic compounds, serves as a versatile and crucial intermediate in modern synthetic chemistry. Its unique electronic structure, characterized by a nucleophilic α-carbon, allows for a wide array of chemical transformations, making it an invaluable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its applications, particularly in the realm of pharmaceutical development.

Introduction

This compound, also known as 1-(1-Cyclopenten-1-yl)pyrrolidine, is a cyclic enamine derived from the condensation of cyclopentanone and pyrrolidine.[1][2] The delocalization of the nitrogen lone pair into the double bond renders the β-carbon electron-rich and highly nucleophilic. This inherent reactivity is harnessed in the Stork enamine synthesis, a powerful method for the α-alkylation and α-acylation of ketones.[3][4][5] The ability to form carbon-carbon bonds under relatively mild conditions makes this compound a cornerstone in the synthesis of natural products, pharmaceuticals, and novel organic materials.[1] This document aims to provide a detailed technical resource for professionals utilizing this reagent in their research and development endeavors.

Physical and Chemical Properties

This compound is typically a light yellow to orange clear liquid under standard conditions.[6] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General Properties of this compound
PropertyValueReference(s)
IUPAC Name 1-(Cyclopent-1-en-1-yl)pyrrolidine[2]
Synonyms This compound, N-(1-Cyclopentenyl)pyrrolidine[2]
CAS Number 7148-07-4[2]
Molecular Formula C₉H₁₅N
Molecular Weight 137.22 g/mol
Appearance Light yellow to yellow to orange clear liquid[6]
Table 2: Physicochemical Data for this compound
PropertyValueReference(s)
Boiling Point 100-110 °C at 15 mmHg; 93 °C at 16 mmHg[7]
Density 0.941 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.5155[7]
Flash Point 47 °C (closed cup)[7]
Storage Temperature 2-8°C[7]

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic methods.

Table 3: Spectroscopic Data Summary for this compound
TechniqueKey Features and Expected SignalsReference(s)
¹H NMR Signals corresponding to the vinyl proton, and protons on the cyclopentene and pyrrolidine rings.[8]
¹³C NMR Signals for the enamine double bond carbons (C=C-N), and the aliphatic carbons of the two rings.[9]
FT-IR Characteristic C=C stretching vibration of the enamine, C-N stretching, and C-H stretching and bending vibrations. A detailed experimental and theoretical study of its FT-IR and Raman spectra is available.[10]
Mass Spectrometry Molecular ion peak (M+) and characteristic fragmentation patterns.[2][11]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound and its subsequent use in alkylation and acylation reactions.

Synthesis of this compound

This procedure is based on the well-established method for enamine formation from a ketone and a secondary amine.

Reaction Scheme:

G cluster_0 Cyclopentanone Cyclopentanone arrow p-TsOH, Toluene (reflux, Dean-Stark) Pyrrolidine Pyrrolidine This compound This compound Water Water Cyclopentanone_label Cyclopentanone Pyrrolidine_label Pyrrolidine 1-Pyrrolidino-1-cyclopentene_label This compound Water_label Water plus1 + plus2 +

Caption: Synthesis of this compound.

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-TsOH (0.01 eq) in toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by TLC or GC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound as a clear, yellowish liquid.

Alkylation of this compound (Stork Enamine Alkylation)

This protocol describes the reaction of the enamine with an alkyl halide to form a C-C bond at the α-position of the original ketone.

G start Start: this compound and Alkyl Halide (R-X) step1 Dissolve in aprotic solvent (e.g., Dioxane, THF) start->step1 step2 React with Alkyl Halide (R-X) at room temperature step1->step2 step3 Formation of Iminium Salt Intermediate step2->step3 step4 Hydrolysis with aqueous acid (e.g., HCl) step3->step4 end End: 2-Alkyl-cyclopentanone step4->end

Caption: Experimental workflow for Stork enamine alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Dioxane or THF (anhydrous)

  • 10% Hydrochloric acid (aq)

  • Diethyl ether

  • Brine

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dioxane or THF.

  • Add the alkyl halide (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. The formation of a precipitate (the iminium salt) may be observed.

  • Add 10% aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to effect hydrolysis.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the resulting 2-alkyl-cyclopentanone by column chromatography or distillation.

Acylation of this compound

This protocol details the reaction of the enamine with an acyl halide to produce a β-diketone.

Materials:

  • This compound

  • Acyl halide (e.g., acetyl chloride)

  • Triethylamine

  • THF (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Add the acyl halide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-acyl-cyclopentanone.

Reactivity and Mechanism

The reactivity of this compound is dominated by the nucleophilicity of its β-carbon. The general mechanism for its reaction with electrophiles (the Stork enamine synthesis) involves two key stages:

  • Nucleophilic Attack: The enamine attacks an electrophile (E⁺), such as an alkyl halide or an acyl halide, to form an iminium salt intermediate.[4][5]

  • Hydrolysis: The iminium salt is subsequently hydrolyzed with aqueous acid to regenerate the carbonyl group, yielding the α-substituted ketone.[4][5]

G cluster_0 Stork Enamine Reaction Mechanism Enamine Enamine (Nucleophile) Iminium_Salt Iminium Salt Intermediate Enamine->Iminium_Salt Nucleophilic Attack Electrophile Electrophile (E+) Electrophile->Iminium_Salt Product α-Substituted Ketone Iminium_Salt->Product Hydrolysis Hydrolysis Hydrolysis (H₂O, H⁺) Hydrolysis->Product

Caption: Logical flow of the Stork enamine reaction.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of organic molecules.[6]

  • Pharmaceutical Synthesis: It is employed in the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety itself is a common scaffold in many biologically active compounds.[6]

  • Natural Product Synthesis: The Stork enamine reaction is a key step in the total synthesis of numerous natural products.

  • Materials Science: It can be used in the development of novel polymers and functional materials.[6]

While enamines and imines are known to be reactive intermediates in some biological pathways, there is no specific, well-defined signaling pathway directly involving this compound in the current body of scientific literature.[12] Its primary role remains that of a synthetic intermediate in a laboratory and industrial setting.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[7]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[7]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its ability to facilitate the formation of carbon-carbon bonds at the α-position of a ketone under mild conditions has cemented its importance in the synthetic chemist's toolkit. A thorough understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is essential for its safe and effective utilization in research and development, particularly in the pursuit of novel pharmaceuticals and complex molecular targets.

References

CAS number 7148-07-4 properties and uses

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(1-Cyclopenten-1-yl)pyrrolidine (CAS 7148-07-4)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(1-cyclopenten-1-yl)pyrrolidine, CAS number 7148-07-4. The content is tailored for researchers, scientists, and professionals in drug development, focusing on the compound's role as a key synthetic intermediate.

Introduction

1-(1-Cyclopenten-1-yl)pyrrolidine is a cyclic enamine widely utilized in organic synthesis. It is not recognized for intrinsic biological activity but serves as a crucial nucleophilic building block for the construction of complex molecular architectures. Its primary utility lies in its function as a stable and easily handled enamine, enabling selective α-alkylation and α-acylation of the parent ketone, cyclopentanone. This reactivity is fundamental to its application in the synthesis of several active pharmaceutical ingredients (APIs), including the angiotensin-converting enzyme (ACE) inhibitor Ramipril and the marine alkaloid Halichlorine, an inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. This guide details its properties, synthesis, and key applications, providing protocols for its preparation and subsequent use in synthetically important reactions.

Chemical and Physical Properties

1-(1-Cyclopenten-1-yl)pyrrolidine is a flammable, clear to light yellow liquid. It is sensitive to moisture and air, necessitating storage under an inert atmosphere such as dry nitrogen[1]. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 7148-07-4[2][3]
Molecular Formula C₉H₁₅N[2][3]
Molecular Weight 137.22 g/mol [3]
Appearance Clear yellow to brown liquid[4]
Boiling Point 100-110 °C at 15 mmHg[4]
Density 0.941 g/mL at 25 °C
Refractive Index (n20/D) 1.5155
Flash Point 47 °C (116.6 °F) - closed cup[4]
Storage Temperature 2-8 °C[4]
pKa (Predicted) 8.90 ± 0.20
LogP (Predicted) 2.27

Synonyms: N-(1-Cyclopenten-1-yl)pyrrolidine, 1-Pyrrolidinocyclopentene, Cyclopentanone pyrrolidine enamine[5].

Synthesis and Experimental Protocols

The most common and efficient method for preparing 1-(1-cyclopenten-1-yl)pyrrolidine is the acid-catalyzed condensation of cyclopentanone with pyrrolidine, with azeotropic removal of water to drive the reaction to completion[1].

Experimental Protocol: Synthesis of 1-(1-Cyclopenten-1-yl)pyrrolidine

Materials:

  • Cyclopentanone (1.0 mol)

  • Pyrrolidine (1.5 mol)[6]

  • p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 0.05 mol)[6]

  • Toluene (as solvent)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone, pyrrolidine, p-toluenesulfonic acid, and toluene[6].

  • Heat the mixture to reflux (approximately 110 °C)[6]. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours)[7].

  • Cool the reaction mixture to room temperature.

  • Remove the solvent (toluene) under reduced pressure[6].

  • Purify the crude product by vacuum distillation to yield 1-(1-cyclopenten-1-yl)pyrrolidine as a colorless to pale yellow oil[6]. A typical reported yield is 94.6%[6].

G cluster_workflow Synthesis Workflow reactants Cyclopentanone + Pyrrolidine + p-TsOH (catalyst) in Toluene reflux Heat to Reflux (Azeotropic Water Removal via Dean-Stark Trap) reactants->reflux 1. Condensation workup Solvent Removal (Reduced Pressure) reflux->workup 2. Reaction Completion purification Vacuum Distillation workup->purification 3. Isolation product 1-(1-Cyclopenten-1-yl)pyrrolidine purification->product 4. Purification G cluster_mechanism Stork Enamine Reaction Mechanism enamine 1-(1-Cyclopenten-1-yl)pyrrolidine (Nucleophile) addition Nucleophilic Addition (C-C Bond Formation) enamine->addition electrophile Electrophile (e.g., Michael Acceptor, Alkyl Halide) electrophile->addition iminium Iminium Salt Intermediate addition->iminium hydrolysis Aqueous Acid Hydrolysis iminium->hydrolysis product α-Substituted Cyclopentanone hydrolysis->product G cluster_logic Role in Pharmaceutical Synthesis start 1-(1-Cyclopenten-1-yl)pyrrolidine (CAS 7148-07-4) intermediate Key Intermediates start->intermediate Stork Enamine Reaction ramipril Ramipril (ACE Inhibitor) intermediate->ramipril Further Synthetic Steps halichlorine Halichlorine / Pinnaic Acid (VCAM-1 Inhibitor) intermediate->halichlorine Further Synthetic Steps

References

The Core Reactivity of Cyclic Enamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of cyclic enamines, versatile intermediates in organic synthesis with significant applications in pharmaceutical and natural product chemistry. This document details their synthesis, key reactions—including alkylation, acylation, and cycloaddition—and the factors governing their reactivity, with a focus on quantitative data and detailed experimental methodologies.

Introduction to Cyclic Enamines

Cyclic enamines are a subclass of enamines where the nitrogen atom and the double bond are part of a ring system. They are valuable synthetic intermediates due to their enhanced stability and unique reactivity compared to their acyclic counterparts. The lone pair of electrons on the nitrogen atom delocalizes into the π-system of the double bond, rendering the β-carbon atom nucleophilic. This inherent nucleophilicity is the cornerstone of their utility in carbon-carbon bond-forming reactions.

The reactivity of cyclic enamines is influenced by several factors, including:

  • Ring Size: The size of the ring affects the planarity of the enamine system and, consequently, the overlap between the nitrogen lone pair and the double bond's π-orbitals. This has a direct impact on their nucleophilicity. Generally, five-membered ring enamines are the most reactive.[1][2]

  • Stereochemistry: The substituents on the ring and the nitrogen atom can introduce steric hindrance, influencing the regioselectivity and stereoselectivity of their reactions.

  • Electronic Effects: Electron-donating or withdrawing groups on the ring or the nitrogen atom can modulate the electron density at the β-carbon, thereby altering the enamine's reactivity.

Synthesis of Cyclic Enamines

The most common method for synthesizing cyclic enamines is the condensation of a cyclic ketone with a secondary amine, typically catalyzed by an acid, with the concomitant removal of water.[3] Various methods have been developed to drive the equilibrium towards the enamine product, including azeotropic distillation and the use of dehydrating agents.

General Experimental Protocol for the Synthesis of a 6-Membered Cyclic Enamine (1-morpholinocyclohex-1-ene)

Materials:

  • Cyclohexanone

  • Morpholine

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude enamine.

  • Purify the crude product by vacuum distillation to obtain 1-morpholinocyclohex-1-ene.

The following diagram illustrates the general workflow for the synthesis of cyclic enamines.

G cluster_synthesis Cyclic Enamine Synthesis ketone Cyclic Ketone mix Reaction Mixture ketone->mix amine Secondary Amine amine->mix catalyst Acid Catalyst (e.g., p-TsOH) catalyst->mix solvent Solvent (e.g., Toluene) solvent->mix heat Heat (Reflux) enamine Cyclic Enamine heat->enamine water Water (removed) heat->water mix->heat

Caption: General workflow for cyclic enamine synthesis.

Key Reactions of Cyclic Enamines

Alkylation

The Stork enamine alkylation is a classic and highly effective method for the α-alkylation of ketones.[4] Cyclic enamines react as soft nucleophiles with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the β-carbon. The resulting iminium salt is then hydrolyzed to yield the α-alkylated ketone.

General Reaction Scheme:

Cyclic Enamine + R-X → [Iminium Salt] --(H₂O)--> α-Alkylated Ketone

Cyclic KetoneSecondary AmineAlkyl HalideProductYield (%)Reference
CyclohexanonePyrrolidineAllyl bromide2-Allylcyclohexanone~75-85[5]
CyclohexanonePyrrolidineBenzyl bromide2-Benzylcyclohexanone~70-80[5]
CyclopentanoneMorpholineMethyl iodide2-Methylcyclopentanone~60-70[3]
Acylation

Similar to alkylation, cyclic enamines can be acylated using acyl halides or anhydrides. This reaction, known as the Stork acylation, provides a convenient route to β-diketones.[6][7] The initial acylation at the β-carbon is followed by hydrolysis of the resulting iminium salt.

General Reaction Scheme:

Cyclic Enamine + RCOCl → [Acyl Iminium Salt] --(H₂O)--> β-Diketone

Cyclic KetoneSecondary AmineAcylating AgentProductYield (%)Reference
CyclohexanoneMorpholineAcetyl chloride2-AcetylcyclohexanoneHigh[6]
CyclopentanonePyrrolidineBenzoyl chloride2-BenzoylcyclopentanoneGood[8]

The following diagram illustrates the general mechanism of Stork enamine alkylation and acylation.

G cluster_stork Stork Enamine Alkylation/Acylation enamine Cyclic Enamine iminium Iminium Salt Intermediate enamine->iminium Nucleophilic Attack electrophile Electrophile (R-X or RCO-X) electrophile->iminium hydrolysis Hydrolysis (H3O+) iminium->hydrolysis product α-Alkylated/Acylated Ketone hydrolysis->product

Caption: Mechanism of Stork enamine reactions.
Cycloaddition Reactions

Cyclic enamines are excellent partners in various cycloaddition reactions, providing access to complex polycyclic frameworks.

Cyclic enamines can react with 1,3-dipoles, such as azides and nitrones, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings.[9][10] These reactions often proceed with high diastereoselectivity.[9][10]

Cyclic Enamine1,3-DipoleProduct TypeYield (%)Diastereomeric RatioReference
1-Pyrrolidino-1-cyclopentenePhenyl azideTriazoline derivativeGood-[2]
N-Silyl cyclic enamineAzomethine imineTetracyclic pyrazolidinoneup to 96%up to >20:1[11][12]

Enamines can also participate as the dienophile in Diels-Alder reactions, although this is less common. More frequently, dienamines, which are vinylogous enamines, are used as the diene component in [4+2] cycloadditions with electron-deficient dienophiles.[13] These reactions are a powerful tool for the synthesis of six-membered rings and can be highly enantioselective when chiral catalysts are employed.[14]

Diene (from cyclic enamine)DienophileProduct TypeYield (%)Enantiomeric Excess (%)Reference
Dienamine from cyclohexanoneα,β-Unsaturated aldehydeTetrahydrocarbazole derivativeHighup to 99[14]
Dienamine from cyclopentanoneNitrostyreneCyclopentadiene adductGoodHigh[14]

The following diagram depicts the general scheme of [3+2] and [4+2] cycloaddition reactions involving cyclic enamines or their derivatives.

G cluster_cycloaddition Cycloaddition Reactions cluster_3plus2 [3+2] Cycloaddition cluster_4plus2 [4+2] Cycloaddition enamine_32 Cyclic Enamine product_32 5-Membered Heterocycle enamine_32->product_32 dipole 1,3-Dipole dipole->product_32 dienamine Dienamine product_42 6-Membered Ring dienamine->product_42 dienophile Dienophile dienophile->product_42

References

1-Pyrrolidino-1-cyclopentene: A Comprehensive Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pyrrolidino-1-cyclopentene has emerged as a versatile and powerful synthetic building block in modern organic chemistry. Its unique structural features, particularly the nucleophilic enamine moiety, enable a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and spectroscopic properties, and its application in key synthetic reactions such as Stork enamine alkylations, Michael additions, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers and drug development professionals with the knowledge to effectively utilize this reagent in their synthetic endeavors. A notable application highlighted is its crucial role in the total synthesis of marine alkaloids like halichlorine, pinnaic acid, and tauropinnaic acid.

Introduction

Enamines, vinylogous analogues of amines, are highly valuable intermediates in organic synthesis due to the nucleophilic character of their β-carbon atom. Among these, this compound, formed from the condensation of cyclopentanone and pyrrolidine, stands out for its high reactivity and utility in forming carbon-carbon bonds under mild conditions. This guide will delve into the synthesis, reactivity, and diverse applications of this important synthetic tool.

Properties of this compound

A summary of the physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₉H₁₅N[1]
Molecular Weight 137.23 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 100-110 °C at 15 mmHg[2]
Density 0.941 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.5155[2]
CAS Number 7148-07-4[1]
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the protons on the pyrrolidine and cyclopentene rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum shows distinct peaks for the carbon atoms of the enamine system and the aliphatic rings.

  • IR (Infrared) Spectroscopy: The IR spectrum displays a characteristic strong absorption band for the C=C double bond of the enamine.

  • MS (Mass Spectrometry): The mass spectrum confirms the molecular weight of the compound.[3]

Synthesis of this compound

The synthesis of this compound is a straightforward condensation reaction between cyclopentanone and pyrrolidine, typically catalyzed by an acid, with the concomitant removal of water to drive the reaction to completion.

G cluster_0 Synthesis of this compound cyclopentanone Cyclopentanone intermediate Hemiaminal Intermediate cyclopentanone->intermediate + Pyrrolidine pyrrolidine Pyrrolidine pyrrolidine->intermediate enamine This compound intermediate->enamine - H₂O water H₂O acid Acid Catalyst (e.g., p-TsOH) acid->intermediate catalyzes

Caption: Synthesis of this compound.

Detailed Experimental Protocol
  • Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Reagents: To the flask are added cyclopentanone (1.0 equiv), pyrrolidine (1.2 equiv), a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 equiv), and a suitable solvent such as toluene or benzene.

  • Reaction: The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored by TLC or GC until the starting cyclopentanone is consumed.

  • Workup and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude enamine is then purified by vacuum distillation to afford pure this compound.

Applications in Organic Synthesis

This compound is a cornerstone in the formation of α-substituted carbonyl compounds through the renowned Stork enamine synthesis.[4][5] This methodology offers a milder alternative to the use of strong bases for the generation of enolates.

Stork Enamine Alkylation

The Stork enamine alkylation involves the reaction of an enamine with an alkyl halide, followed by hydrolysis of the resulting iminium salt to yield the α-alkylated carbonyl compound.[4]

G cluster_0 Stork Enamine Alkylation Workflow enamine This compound iminium_salt Iminium Salt Intermediate enamine->iminium_salt Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->iminium_salt product α-Alkylated Cyclopentanone iminium_salt->product Hydrolysis hydrolysis Hydrolysis (H₃O⁺)

Caption: Stork Enamine Alkylation Workflow.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in an aprotic solvent such as dioxane or THF under an inert atmosphere, add benzyl bromide (1.05 equiv).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Hydrolysis: Add an aqueous acid solution (e.g., 10% HCl) and stir to hydrolyze the intermediate iminium salt.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is purified by column chromatography to yield 2-benzylcyclopentanone.

Alkyl HalideProductTypical Yield (%)
Methyl Iodide2-Methylcyclopentanone60-75
Allyl Bromide2-Allylcyclopentanone65-80
Benzyl Bromide2-Benzylcyclopentanone70-85
Michael Addition

Enamines are excellent nucleophiles for conjugate addition to α,β-unsaturated carbonyl compounds in a reaction known as the Michael addition.[6] This reaction is highly efficient for the formation of 1,5-dicarbonyl compounds.[7][8]

G cluster_1 Michael Addition Workflow enamine This compound adduct Iminium Enolate Adduct enamine->adduct Conjugate Addition michael_acceptor Michael Acceptor (e.g., MVK) michael_acceptor->adduct product 1,5-Dicarbonyl Compound adduct->product Hydrolysis hydrolysis Hydrolysis (H₃O⁺)

Caption: Michael Addition Workflow.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in an aprotic solvent like dioxane.

  • Reaction: Add methyl vinyl ketone (1.0 equiv) to the solution and heat the mixture to reflux for several hours.

  • Hydrolysis: After cooling, add water to the reaction mixture and continue to reflux to ensure complete hydrolysis of the enamine intermediate.

  • Workup and Purification: Remove the solvent under reduced pressure. Extract the residue with an organic solvent and wash with aqueous acid. Dry the organic layer and concentrate. Purify the resulting 1,5-diketone by vacuum distillation or column chromatography.

Michael AcceptorProductTypical Yield (%)
Methyl Vinyl Ketone2-(3-Oxobutyl)cyclopentanone70-85
Acrylonitrile3-(2-Oxocyclopentyl)propanenitrile65-80
Methyl AcrylateMethyl 3-(2-oxocyclopentyl)propanoate60-75
Cycloaddition Reactions

Enamines can participate in cycloaddition reactions, acting as electron-rich alkenes.[9][10] They can undergo [2+2] cycloadditions with electron-deficient alkenes and alkynes, as well as participate in Diels-Alder type reactions.[10][11]

The reaction of this compound with DMAD leads to a cyclobutene derivative, which can undergo further rearrangements.

  • Reaction Setup: Dissolve this compound (1.0 equiv) in an inert solvent such as ether or benzene.

  • Reaction: Add a solution of DMAD (1.0 equiv) in the same solvent dropwise at room temperature. An exothermic reaction may occur.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the resulting cycloadduct can be purified by crystallization or chromatography.

Application in Natural Product Synthesis: Halichlorine, Pinnaic Acid, and Tauropinnaic Acid

A significant demonstration of the synthetic utility of this compound is its application as a starting material in the total synthesis of the marine alkaloids halichlorine, pinnaic acid, and tauropinnaic acid.[12][13] The synthesis begins with this enamine to construct a key intermediate that possesses three contiguous stereocenters of the natural products in just four steps.[12] This initial strategic move sets the stage for the subsequent stereocontrolled formation of the complex piperidine and azaspirocyclic core structures of these biologically active molecules.[12][14][15]

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its ready availability and high reactivity in forming carbon-carbon bonds under mild conditions make it an indispensable tool for synthetic chemists. The applications in Stork enamine alkylations, Michael additions, and cycloaddition reactions, as well as its pivotal role in the synthesis of complex natural products, underscore its importance in both academic research and the pharmaceutical industry. This guide has provided a detailed overview and practical protocols to facilitate the effective use of this powerful synthetic building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Alkylated Cyclopentanones via 1-Pyrrolidino-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective α-alkylation of ketones is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors. The Stork enamine alkylation offers a mild and efficient alternative to traditional methods that often require strong bases and can suffer from issues like polyalkylation and lack of regioselectivity.[1] This methodology utilizes an enamine, formed from a ketone and a secondary amine, as a nucleophilic intermediate for the introduction of an alkyl group.[2][3] This document provides detailed protocols for the synthesis of 2-alkylated cyclopentanones using 1-pyrrolidino-1-cyclopentene, the enamine derived from cyclopentanone and pyrrolidine.

The overall transformation involves three key steps:

  • Enamine Formation: Reaction of cyclopentanone with pyrrolidine to form this compound.

  • Alkylation: Nucleophilic attack of the enamine on an alkyl halide to form an iminium salt.

  • Hydrolysis: Aqueous workup to hydrolyze the iminium salt and yield the 2-alkylated cyclopentanone.

This method is particularly advantageous as it proceeds under neutral conditions and minimizes over-alkylation, a common side reaction with enolates.[4]

Reaction Scheme and Mechanism

The synthesis of 2-alkylated cyclopentanones via the Stork enamine alkylation proceeds as follows:

Reaction_Scheme cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis Cyclopentanone Cyclopentanone Enamine This compound Cyclopentanone->Enamine + Pyrrolidine [H+] cat. Pyrrolidine Pyrrolidine H2O_out - H2O Enamine2 This compound IminiumSalt Iminium Salt Enamine2->IminiumSalt + R-X AlkylHalide R-X (Alkyl Halide) IminiumSalt2 Iminium Salt AlkylatedCyclopentanone 2-Alkylated Cyclopentanone IminiumSalt2->AlkylatedCyclopentanone + H2O, H+ H2O_in H2O, H+

Caption: Overall reaction scheme for the synthesis of 2-alkylated cyclopentanones.

The reaction mechanism involves the nucleophilic attack of the enamine's α-carbon on the electrophilic alkyl halide, proceeding through an SN2 pathway.[4] The resulting iminium salt is then hydrolyzed to regenerate the carbonyl group.

Mechanism Enamine This compound TransitionState S_N2 Transition State Enamine->TransitionState Nucleophilic Attack AlkylHalide R-X AlkylHalide->TransitionState IminiumSalt Iminium Salt TransitionState->IminiumSalt Hydrolysis Hydrolysis (H2O, H+) IminiumSalt->Hydrolysis Product 2-Alkylated Cyclopentanone Hydrolysis->Product Pyrrolidinium Pyrrolidinium Salt Hydrolysis->Pyrrolidinium

Caption: Mechanism of the Stork enamine alkylation.

Quantitative Data

The yield and reaction time of the alkylation step are highly dependent on the nature of the alkylating agent. Activated alkyl halides, such as methyl, allyl, and benzyl halides, generally provide good to excellent yields in shorter reaction times. Less reactive primary alkyl halides may require longer reaction times and result in lower yields.[3] The following table summarizes typical reaction conditions and yields for the alkylation of this compound with various electrophiles, adapted from the seminal work of Stork and subsequent studies.

EntryAlkylating Agent (R-X)Product (2-R-Cyclopentanone)SolventTemperature (°C)Reaction Time (h)Yield (%)
1Methyl Iodide2-MethylcyclopentanoneDioxaneReflux12~75
2Ethyl Bromide2-EthylcyclopentanoneBenzeneReflux24~55
3Allyl Bromide2-AllylcyclopentanoneDioxaneReflux8~85
4Benzyl Bromide2-BenzylcyclopentanoneDioxaneReflux10~80

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formation of the enamine intermediate.

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (or Benzene)

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be used directly in the next step or purified by vacuum distillation.

Protocol 2: Synthesis of 2-Alkylated Cyclopentanones

This protocol details the alkylation of the enamine and subsequent hydrolysis.

Materials:

  • This compound (from Protocol 1)

  • Alkyl halide (e.g., methyl iodide, allyl bromide, benzyl bromide) (1.1 eq)

  • Anhydrous solvent (e.g., dioxane, benzene, acetonitrile)

  • Dilute hydrochloric acid (e.g., 10% HCl)

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel (optional)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude or purified this compound (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkyl halide (1.1 eq) to the solution. For highly reactive halides, the addition may be done dropwise at room temperature or 0 °C.

  • Heat the reaction mixture to reflux and stir for the time indicated in the data table or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Add dilute hydrochloric acid to the mixture and stir vigorously for 1-2 hours to effect hydrolysis of the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-alkylated cyclopentanone can be purified by column chromatography or distillation.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-alkylated cyclopentanones.

Workflow cluster_prep Preparation cluster_enamine Enamine Formation cluster_alkylation Alkylation & Hydrolysis cluster_final Purification Start Start Materials: Cyclopentanone, Pyrrolidine, p-TsOH, Toluene Reflux Reflux with Dean-Stark Trap Start->Reflux Workup1 Solvent Removal Reflux->Workup1 Enamine Crude this compound Workup1->Enamine AlkylationStep Add Alkyl Halide in Anhydrous Solvent and Reflux Enamine->AlkylationStep HydrolysisStep Hydrolysis with Dilute HCl AlkylationStep->HydrolysisStep Extraction Aqueous Workup & Extraction HydrolysisStep->Extraction Purification Drying and Solvent Removal Extraction->Purification Product Crude 2-Alkylated Cyclopentanone Purification->Product FinalPurification Column Chromatography or Distillation Product->FinalPurification FinalProduct Pure 2-Alkylated Cyclopentanone FinalPurification->FinalProduct

Caption: Experimental workflow for the synthesis of 2-alkylated cyclopentanones.

Conclusion

The Stork enamine synthesis provides a reliable and versatile method for the preparation of 2-alkylated cyclopentanones. By following the detailed protocols and considering the reactivity of the chosen alkylating agent, researchers can efficiently synthesize a variety of α-substituted cyclopentanone derivatives, which are valuable intermediates in the fields of medicinal chemistry and drug development.

References

Application Note: Stork Enamine Acylation for the Synthesis of 2-Acetylcyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Stork enamine acylation is a powerful and reliable method for the α-acylation of ketones. This reaction proceeds under milder, neutral conditions compared to traditional enolate chemistry, which requires strong bases.[1][2] Key advantages include the prevention of poly-acylation and self-condensation side reactions, making it a superior alternative for many synthetic applications.[1][3][4] The overall process involves three main stages: the formation of an enamine from a ketone and a secondary amine, the acylation of the enamine with an acyl halide to form an iminium salt, and finally, the hydrolysis of this intermediate to yield the target β-dicarbonyl compound.[3][5] β-Diketones, such as 2-acetylcyclopentanone, are highly valuable intermediates in organic synthesis, particularly for constructing more complex molecules and heterocyclic systems.[6]

This application note provides a detailed protocol for the synthesis of 2-acetylcyclopentanone via the Stork enamine acylation, starting from cyclopentanone and pyrrolidine to form the 1-pyrrolidino-1-cyclopentene intermediate.

Experimental Workflow

The synthesis is a multi-step process beginning with the formation of the enamine, followed by its acylation and subsequent hydrolysis to yield the final product.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis & Purification A Cyclopentanone + Pyrrolidine B Toluene, p-TSA catalyst A->B C Reflux with Dean-Stark Trap B->C D This compound (Enamine) C->D E Enamine in dry THF D->E G Stir at 0°C to RT E->G F Acetyl Chloride (AcCl) F->G H Iminium Salt Intermediate G->H I Aqueous HCl H->I J Extraction with Ether I->J K Purification (Distillation) J->K L 2-Acetylcyclopentanone K->L G cluster_0 Enamine Acylation cluster_1 Hydrolysis Enamine This compound Intermediate Tetrahedral Intermediate Enamine->Intermediate Nucleophilic Attack AcCl Acetyl Chloride AcCl->Intermediate Iminium Iminium Salt Intermediate->Iminium Elimination of Cl- Product 2-Acetylcyclopentanone Iminium->Product Hydrolysis Hydrolysis H₂O Hydrolysis->Product

References

Application Notes and Protocols: 1-Pyrrolidino-1-cyclopentene in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-1-cyclopentene is a widely utilized enamine in organic synthesis, particularly in the context of the Stork enamine alkylation. This methodology offers a powerful and versatile tool for the formation of carbon-carbon bonds under relatively mild conditions. A key application of this reagent is its role as a nucleophile in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. This process, also known as the Stork-Michael addition, provides an efficient route to 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

The use of enamines like this compound as enolate equivalents presents several advantages over traditional base-catalyzed Michael additions. These include milder reaction conditions, which helps in avoiding side reactions such as polymerization or self-condensation of the acceptor, and a reduction in polyalkylation products. This document provides a detailed overview of the application of this compound in Michael addition reactions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Mechanism of the Stork Enamine Michael Addition

The reaction proceeds through a three-step sequence:

  • Enamine Formation: Cyclopentanone reacts with pyrrolidine to form the nucleophilic enamine, this compound.

  • Michael Addition: The enamine attacks the β-carbon of an α,β-unsaturated Michael acceptor, leading to the formation of a new carbon-carbon bond and an iminium ion intermediate.

  • Hydrolysis: The intermediate iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group, yielding the final 1,5-dicarbonyl product.

Stork_Enamine_Michael_Addition cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Hydrolysis Cyclopentanone Cyclopentanone This compound This compound (Enamine) Cyclopentanone->this compound + Pyrrolidine - H2O Iminium_Ion Iminium Ion Intermediate This compound->Iminium_Ion + Michael Acceptor (e.g., R-CH=CH-COR') 1,5-Dicarbonyl_Product 1,5-Dicarbonyl Product Iminium_Ion->1,5-Dicarbonyl_Product + H3O+

Caption: General mechanism of the Stork enamine Michael addition.

Quantitative Data for Michael Addition Reactions

The following table summarizes the yields of Michael addition reactions between N-(1-cyclopenten-1-yl)-morpholine, a closely related enamine, and various allenyl carbonyl compounds. These reactions demonstrate the feasibility and efficiency of using cyclopentyl enamines in conjugate additions.[1]

EntryMichael Acceptor (Allenyl Carbonyl)Product(s)Yield (%)
1Allenyl EsterAdduct and desilylated analogue26
2Allenyl EsterAdduct65
3Allenyl EsterAdduct62
4Allenyl EsterAdduct55
5Allenyl KetoneAdduct75
6Allenyl Ketone8-oxobicyclo[3.2.1]octane60

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of a Cyclopentyl Enamine to an Allenyl Ester[1]

This protocol describes the reaction of N-(1-cyclopenten-1-yl)-morpholine with an allenyl ester. The procedure can be adapted for this compound and other Michael acceptors.

Materials:

  • Allenyl ester

  • N-(1-cyclopenten-1-yl)-morpholine (or this compound)

  • Benzene (anhydrous)

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the allenyl ester (1.0 equivalent) in anhydrous benzene, add N-(1-cyclopenten-1-yl)-morpholine (2.0 equivalents) dropwise at ambient temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 2-15% ethyl acetate in hexanes).

  • Combine the fractions containing the desired product and remove the solvent in vacuo to yield the purified Michael adduct.

Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve allenyl ester in anhydrous benzene B Add enamine dropwise under inert atmosphere A->B C Stir at ambient temperature for 1h B->C D Monitor by TLC C->D E Remove solvent in vacuo D->E F Purify by silica gel column chromatography E->F G Combine fractions and remove solvent F->G H Final Product: Michael Adduct G->H

Caption: A typical experimental workflow for a Michael addition reaction.

Applications in Synthesis

The Michael adducts resulting from the reaction of this compound are versatile intermediates. The 1,5-dicarbonyl functionality can be further manipulated to construct more complex cyclic and polycyclic systems. For instance, an intramolecular aldol condensation of the 1,5-dicarbonyl product can lead to the formation of a six-membered ring, a key step in the Robinson annulation sequence. This strategy is widely employed in the synthesis of steroids, terpenes, and other natural products.

Asymmetric Michael Additions

While the direct Stork enamine reaction using this compound is not stereoselective, asymmetric variations have been developed. These methods typically employ chiral amines to form chiral enamines or utilize chiral catalysts to control the stereochemical outcome of the addition.[2] The development of enantioselective Michael additions is a significant area of research, as it allows for the synthesis of chiral molecules with high optical purity, which is crucial in drug development.

Conclusion

This compound is a highly effective and versatile reagent for performing Michael addition reactions. The Stork enamine approach provides a reliable method for the formation of C-C bonds under mild conditions, yielding valuable 1,5-dicarbonyl intermediates. The provided protocols and data serve as a practical guide for researchers in synthetic organic chemistry and drug discovery, highlighting the utility of this enamine in the construction of complex molecular architectures. Further exploration into asymmetric variants of this reaction continues to expand its synthetic potential.

References

Application Notes and Protocols: 1-Pyrrolidino-1-cyclopentene in the Total Synthesis of Marine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pyrrolidino-1-cyclopentene is a widely utilized cyclic enamine in organic synthesis, primarily serving as a nucleophilic building block in carbon-carbon bond-forming reactions. Its application is particularly prominent in the Stork enamine alkylation, which offers a mild and regioselective method for the α-alkylation of ketones. This document provides detailed application notes and protocols for the use of this compound in the total synthesis of the marine natural products (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid. These complex alkaloids feature a distinctive azaspiro[4.5]decane core, and their synthesis represents a significant challenge, showcasing the utility of classic enamine chemistry in the construction of intricate molecular architectures.

Core Application: Synthesis of (±)-Halichlorine, (±)-Pinnaic Acid, and (±)-Tauropinnaic Acid

In the total synthesis of these related marine alkaloids, this compound serves as the starting material for the construction of a key intermediate that contains three contiguous stereocenters of the final natural products.[1][2] The synthetic route commences with a Stork enamine alkylation, a cornerstone of this synthetic strategy.

Reaction Pathway Overview

The initial steps of the synthesis involving this compound are depicted below. The enamine undergoes a Michael addition to an α,β-unsaturated ester, followed by hydrolysis and subsequent transformations to establish the core structure.

reaction_pathway start This compound intermediate1 Iminium Salt Intermediate start->intermediate1 Michael Addition reagent1 Ethyl acrylate reagent1->intermediate1 product1 Keto-ester intermediate1->product1 hydrolysis Hydrolysis (H₃O⁺) hydrolysis->product1 downstream Further Transformations (4 steps) product1->downstream final_intermediate Intermediate with 3 Contiguous Stereocenters downstream->final_intermediate

Caption: Initial synthetic sequence starting from this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the initial step of the synthesis, the Michael addition of this compound to ethyl acrylate.

StepReactantsProductSolventConditionsYield (%)Reference
Stork Enamine Alkylation & HydrolysisThis compound, Ethyl AcrylateEthyl 2-(2-oxocyclopentyl)propanoateDioxaneReflux, then H₃O⁺75[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-oxocyclopentyl)propanoate

This protocol details the initial Stork enamine alkylation and subsequent hydrolysis to yield the keto-ester intermediate.

Materials:

  • This compound

  • Ethyl acrylate

  • Dioxane, anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dioxane, add ethyl acrylate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature.

  • Add 1 M hydrochloric acid and heat the mixture to reflux for 1 hour to effect hydrolysis of the intermediate iminium salt.

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-(2-oxocyclopentyl)propanoate.

Logical Workflow for the Synthesis of the Core Intermediate

The following diagram illustrates the logical progression from the starting enamine to the key tricyclic intermediate in the total synthesis of (±)-halichlorine.

workflow start This compound step1 Stork Enamine Alkylation with Ethyl Acrylate start->step1 product1 Keto-ester Intermediate step1->product1 step2 Reduction and Protection Steps product1->step2 product2 Diol Intermediate step2->product2 step3 Cyclization and Functional Group Manipulations product2->step3 product3 Azaspiro[4.5]decane Core step3->product3 step4 Olefin Cross-Metathesis product3->step4 product4 Elaborated Spirocyclic Intermediate step4->product4 step5 Hydrogenation/Hydrogenolysis product4->step5 final_product Key Intermediate for Halichlorine, Pinnaic Acid, and Tauropinnaic Acid step5->final_product

Caption: Synthetic workflow to the common intermediate for marine alkaloids.

The use of this compound in a Stork enamine alkylation is a critical first step in an efficient total synthesis of (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid.[1][2] This reaction allows for the straightforward construction of a key keto-ester intermediate, which is then elaborated through a series of stereocontrolled transformations to build the complex azaspiro[4.5]decane skeleton of the natural products. The provided protocols and data serve as a valuable resource for researchers in the field of organic synthesis and drug development, highlighting a classic yet powerful application of enamine chemistry in the synthesis of complex natural products.

References

Application Notes and Protocols: 1-Pyrrolidino-1-cyclopentene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-pyrrolidino-1-cyclopentene as a versatile building block in the synthesis of complex pharmaceutical intermediates. The protocols detailed herein focus on the initial, crucial steps of the total synthesis of potent bioactive marine natural products, halichlorine and pinnaic acid, highlighting the application of the Stork enamine reaction.

Introduction

This compound is a widely utilized enamine in organic synthesis, serving as a powerful nucleophile for the α-alkylation and α-acylation of cyclopentanone. Its application is particularly significant in the construction of complex molecular architectures found in medicinally active compounds. The Stork enamine reaction, which employs enamines like this compound, offers a mild and highly regioselective method for carbon-carbon bond formation, avoiding the use of harsh bases and minimizing side reactions often encountered with enolate chemistry. This makes it an invaluable tool in the multi-step synthesis of pharmaceutical intermediates where high yields and stereocontrol are paramount.

Application in the Synthesis of Halichlorine and Pinnaic Acid Intermediates

The total synthesis of the marine alkaloids (±)-halichlorine and (±)-pinnaic acid, potent inhibitors of VCAM-1 expression and cytosolic phospholipase A2 (cPLA2) respectively, commences with this compound.[1][2] A key intermediate possessing three contiguous stereocenters is efficiently synthesized in four steps from this starting material.[1][2] The initial step involves a Stork enamine alkylation, a testament to the reaction's utility in setting a critical stereocenter early in a complex synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-oxocyclopentyl)propanoate

This protocol details the Stork enamine alkylation of this compound with ethyl 2-bromopropionate to yield a key precursor for halichlorine and pinnaic acid.

Materials:

  • This compound

  • Ethyl 2-bromopropionate

  • Triethylamine (Et₃N)

  • Dioxane, anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound in anhydrous dioxane, add triethylamine.

  • To this mixture, add ethyl 2-bromopropionate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 10 hours.

  • Cool the reaction mixture to room temperature and add 1 M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 8 hours to ensure complete hydrolysis of the iminium salt intermediate.

  • After cooling, extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield ethyl 2-(2-oxocyclopentyl)propanoate.

Data Presentation
Reactant 1Reactant 2SolventBaseTime (h)TemperatureProductYield (%)
This compoundEthyl 2-bromopropionateDioxaneTriethylamine10RefluxEthyl 2-(2-oxocyclopentyl)propanoate65-75
This compoundChloroacetoneBenzene-24Reflux2-(2-oxopropyl)cyclopentan-1-one70-80

* Yields are estimated based on typical Stork enamine alkylation reactions and may vary.

Signaling Pathways of Target Molecules

The pharmaceutical intermediates synthesized using this compound are precursors to compounds that modulate key signaling pathways involved in inflammation.

VCAM-1 Signaling Pathway

Halichlorine is a known inhibitor of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. VCAM-1 is a critical cell surface protein on endothelial cells that mediates the adhesion and transmigration of leukocytes during inflammation. Its signaling cascade is initiated by pro-inflammatory cytokines like TNF-α.

VCAM1_Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB Activation TNFR->NFkB VCAM1_exp VCAM-1 Expression NFkB->VCAM1_exp Adhesion Leukocyte Adhesion & Transmigration VCAM1_exp->Adhesion Leukocyte Leukocyte Integrin α4β1 Integrin Integrin->Adhesion Rac1 Rac1 Activation ROS ROS Production Rac1->ROS Inflammation Inflammation ROS->Inflammation Adhesion->Rac1 Adhesion->Inflammation Halichlorine Halichlorine (Inhibitor) Halichlorine->VCAM1_exp

Caption: VCAM-1 signaling pathway in inflammation.

cPLA2 Signaling Pathway

Pinnaic acid is an inhibitor of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids like prostaglandins.

cPLA2_Signaling Stimuli Inflammatory Stimuli (e.g., Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor MAPK MAPK Cascade (ERK, p38) Receptor->MAPK cPLA2 cPLA2 Activation MAPK->cPLA2 AA Arachidonic Acid Release cPLA2->AA Membrane Membrane Phospholipids COX COX Enzymes AA->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pinnaic_Acid Pinnaic Acid (Inhibitor) Pinnaic_Acid->cPLA2

Caption: cPLA2 signaling pathway in inflammation.

Experimental Workflow

The general workflow for the synthesis of pharmaceutical intermediates using this compound via the Stork enamine reaction is a three-stage process.

Stork_Enamine_Workflow cluster_0 Stage 1: Enamine Formation cluster_1 Stage 2: Alkylation/Acylation cluster_2 Stage 3: Hydrolysis Ketone Cyclopentanone Enamine This compound Ketone->Enamine Amine Pyrrolidine Amine->Enamine Iminium Iminium Salt Intermediate Enamine->Iminium Electrophile Alkyl/Acyl Halide Electrophile->Iminium Hydrolysis Acidic Hydrolysis Iminium->Hydrolysis Product α-Substituted Cyclopentanone (Pharmaceutical Intermediate) Hydrolysis->Product

Caption: Stork enamine synthesis workflow.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex cyclopentanone-containing pharmaceutical intermediates. The Stork enamine reaction provides a mild, efficient, and regioselective method for the introduction of alkyl and acyl groups, enabling the construction of intricate molecular architectures. The successful application of this methodology in the initial steps of the total synthesis of halichlorine and pinnaic acid underscores its importance in modern drug discovery and development. The provided protocols and workflows serve as a valuable resource for researchers engaged in the synthesis of novel therapeutic agents.

References

Application Notes and Protocols for Cycloaddition Reactions Involving 1-Pyrrolidino-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the participation of 1-Pyrrolidino-1-cyclopentene in various cycloaddition reactions, a cornerstone in the synthesis of complex cyclic and bicyclic scaffolds relevant to medicinal chemistry and drug development. The inherent nucleophilicity of this enamine makes it a versatile partner in [2+2], [3+2], and [4+2] cycloaddition reactions, offering pathways to a diverse range of molecular architectures.

Introduction

This compound is a widely utilized enamine in organic synthesis, formed from the condensation of cyclopentanone and pyrrolidine. Its electron-rich double bond readily engages with electron-deficient species, making it an excellent substrate for cycloaddition reactions. These reactions are powerful tools for the construction of four, five, and six-membered rings, often with high regio- and stereoselectivity. This document outlines key applications and provides detailed protocols for representative cycloaddition reactions of this compound.

I. [2+2] Cycloaddition with Nitroolefins

The [2+2] cycloaddition reaction between this compound and nitroolefins provides a direct route to functionalized cyclobutane derivatives. These structures can serve as versatile intermediates for further synthetic transformations. The reaction proceeds through a zwitterionic intermediate, which then collapses to form the four-membered ring.

Data Presentation: [2+2] Cycloaddition of this compound with β-Nitrostyrene

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundβ-NitrostyreneDiethyl Ether0 to rt1275

Experimental Protocol: Synthesis of 2-(1-pyrrolidinyl)-3-nitro-4-phenyl-bicyclo[3.2.0]hept-2-ene

Materials:

  • This compound (1.0 eq)

  • β-Nitrostyrene (1.0 eq)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen atmosphere

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A solution of β-nitrostyrene (1.0 eq) in anhydrous diethyl ether is added dropwise to the cooled enamine solution with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclobutane adduct.

Logical Relationship Diagram: [2+2] Cycloaddition

G reactant1 This compound intermediate Zwitterionic Intermediate reactant1->intermediate + reactant2 Nitroolefin reactant2->intermediate product Cyclobutane Adduct intermediate->product Ring Closure

Caption: General mechanism for the [2+2] cycloaddition of an enamine with a nitroolefin.

II. [4+2] Cycloaddition (Diels-Alder Reaction)

As an electron-rich dienophile, this compound can participate in inverse-electron-demand Diels-Alder reactions with electron-deficient dienes. More commonly, it can also react as a diene component after tautomerization or with suitable reaction partners. However, a classic example involves its reaction with highly reactive dienophiles. A well-known reaction that proceeds formally as a [4+2] cycloaddition, often with subsequent rearrangement, is the reaction with dimethyl acetylenedicarboxylate (DMAD). This reaction initially forms a [2+2] cycloadduct which can then undergo ring-opening to a diene, followed by an intramolecular [4+2] cycloaddition or other rearrangements. For the purpose of illustrating a six-membered ring formation pathway, we will consider the overall transformation leading to a dihydro-oxepine derivative after hydrolysis.

Data Presentation: Reaction of this compound with Dimethyl Acetylenedicarboxylate (DMAD)

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Product TypeYield (%)
1This compoundDMADAcetonitrileReflux8Dihydro-oxepine derivative (after hydrolysis)68

Experimental Protocol: Reaction of this compound with DMAD

Materials:

  • This compound (1.0 eq)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.0 eq)

  • Anhydrous Acetonitrile

  • Aqueous HCl (for hydrolysis)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, dimethyl acetylenedicarboxylate (1.0 eq) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained for 8 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in a mixture of acetone and water, and a catalytic amount of concentrated HCl is added. The mixture is stirred at room temperature for 1 hour to effect hydrolysis of the intermediate enamine.

  • The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the final product.

Experimental Workflow: DMAD Reaction

G start Mix Reactants (Enamine + DMAD) in Acetonitrile reflux Reflux for 8h start->reflux evaporation Evaporate Solvent reflux->evaporation hydrolysis Hydrolyze with aq. HCl evaporation->hydrolysis extraction Workup & Extraction hydrolysis->extraction purification Column Chromatography extraction->purification product Final Product purification->product

Caption: Workflow for the reaction of this compound with DMAD.

III. [3+2] Cycloaddition with Azides

This compound can undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides to form five-membered heterocyclic rings. This type of reaction is a powerful tool for the synthesis of triazoline derivatives, which can be further transformed into other valuable nitrogen-containing compounds. The reaction is believed to proceed via a concerted mechanism.

Data Presentation: [3+2] Cycloaddition of this compound with Phenyl Azide

EntryReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
1This compoundPhenyl AzideToluene802482

Experimental Protocol: Synthesis of a Triazoline Derivative

Materials:

  • This compound (1.1 eq)

  • Phenyl Azide (1.0 eq)

  • Anhydrous Toluene

Procedure:

  • A solution of phenyl azide (1.0 eq) in anhydrous toluene is prepared in a flame-dried flask.

  • This compound (1.1 eq) is added to the solution at room temperature.

  • The reaction mixture is heated to 80 °C and stirred for 24 hours under an inert atmosphere.

  • The solvent is removed in vacuo, and the resulting crude product is purified by recrystallization or column chromatography to afford the triazoline adduct.

Signaling Pathway Diagram: [3+2] Cycloaddition

G enamine This compound (Dipolarophile) transition_state Concerted Transition State enamine->transition_state azide Phenyl Azide (1,3-Dipole) azide->transition_state product Triazoline Adduct transition_state->product

Caption: Concerted pathway for the [3+2] cycloaddition of an enamine with an azide.

Competing Reactions: Stork Enamine Alkylation

It is crucial to note that in reactions with α,β-unsaturated carbonyl compounds, such as methyl vinyl ketone, this compound can undergo a competing Stork enamine alkylation (a Michael addition) rather than a [4+2] cycloaddition. The outcome is often dependent on the reaction conditions and the nature of the substrates. The Stork alkylation leads to a 1,5-dicarbonyl compound after hydrolysis of the intermediate iminium salt and enamine.

Conclusion

This compound is a highly effective and versatile substrate for a range of cycloaddition reactions. The protocols outlined in these notes provide a foundation for the synthesis of diverse and complex cyclic molecules. For professionals in drug development and medicinal chemistry, these reactions offer reliable methods for generating novel scaffolds for biological screening and lead optimization. Further exploration of reaction conditions, catalysts, and substrates can expand the synthetic utility of this valuable enamine.

Application Notes and Protocols for the Stork Enamine Reaction with 1-Pyrrolidino-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stork enamine reaction is a powerful and versatile method in organic synthesis for the α-alkylation and α-acylation of carbonyl compounds. Developed by Gilbert Stork, this reaction proceeds through an enamine intermediate, which serves as a nucleophilic equivalent of an enolate.[1][2] Unlike traditional enolate chemistry that often requires strong bases and can lead to side reactions such as polyalkylation and self-condensation, the Stork enamine synthesis offers a milder and more selective alternative.[3] This application note provides a detailed protocol for the use of 1-Pyrrolidino-1-cyclopentene, a common enamine derived from cyclopentanone and pyrrolidine, in Stork enamine reactions with various electrophiles.

The overall transformation consists of three key steps:

  • Enamine Formation: Reaction of a ketone (cyclopentanone) with a secondary amine (pyrrolidine).

  • Alkylation or Acylation: Nucleophilic attack of the enamine onto an electrophile (e.g., alkyl halide, acyl halide, or Michael acceptor).

  • Hydrolysis: Conversion of the resulting iminium salt back to the α-substituted ketone.[2][4]

Data Presentation

The following table summarizes the reaction of this compound with a variety of electrophiles, providing key reaction parameters and yields. This data is essential for researchers planning to utilize this methodology.

EntryElectrophileReagent/SolventTime (h)TemperatureProductYield (%)
1Allyl BromideDioxane12Reflux2-Allylcyclopentanone~60-70
2Benzyl BromideBenzene24Room Temp.2-Benzylcyclopentanone~65-75
3Acetyl ChlorideTHF / Triethylamine40 °C to RT2-Acetylcyclopentanone~70-80
4Methyl Vinyl KetoneDioxane48Reflux2-(3-Oxobutyl)cyclopentanone~60-70
5AcrylonitrileMethanol20Reflux2-(2-Cyanoethyl)cyclopentanone~70-80*

*Note: Yields are approximate and can vary based on the specific reaction conditions and purification methods. The data is compiled from typical procedures for Stork enamine reactions as specific quantitative data for all these reactions with this compound is not consistently reported in single sources.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the formation of the enamine from cyclopentanone and pyrrolidine.

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.5 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 3-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude this compound can be used directly in the next step or purified by vacuum distillation.

Protocol 2: α-Alkylation of Cyclopentanone via this compound

This protocol details the alkylation of the enamine with an alkyl halide (e.g., allyl bromide).

Materials:

  • This compound

  • Allyl bromide

  • Dioxane (anhydrous)

  • 10% Hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dioxane in a round-bottom flask under an inert atmosphere.

  • Add allyl bromide (1.1 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Cool the mixture to room temperature and add 10% aqueous hydrochloric acid.

  • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain 2-allylcyclopentanone.

Protocol 3: α-Acylation of Cyclopentanone via this compound

This protocol describes the acylation of the enamine with an acyl halide (e.g., acetyl chloride).

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Tetrahydrofuran (THF, anhydrous)

  • 10% Hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Add 10% aqueous hydrochloric acid and stir for 1 hour for hydrolysis.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 2-acetylcyclopentanone.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the Stork enamine reaction, from the formation of the enamine to the final α-substituted ketone.

Stork_Enamine_Reaction_Mechanism cluster_enamine_formation Step 1: Enamine Formation cluster_alkylation_acylation Step 2: Alkylation/Acylation cluster_hydrolysis Step 3: Hydrolysis Ketone Cyclopentanone Enamine This compound Ketone->Enamine + Pyrrolidine - H2O Pyrrolidine Pyrrolidine Iminium Iminium Salt Enamine->Iminium + Electrophile Electrophile Electrophile (R-X) Product α-Substituted Cyclopentanone Iminium->Product + H2O Stork_Enamine_Workflow A 1. Enamine Synthesis (Cyclopentanone + Pyrrolidine) B 2. Reaction with Electrophile (Alkylation or Acylation) A->B C 3. Hydrolysis (Aqueous Acid) B->C D 4. Workup (Extraction & Washing) C->D E 5. Purification (Column Chromatography) D->E F Final Product (α-Substituted Cyclopentanone) E->F

References

Synthesis of Bioactive Heterocycles Utilizing 1-Pyrrolidino-1-cyclopentene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-1-cyclopentene, a readily available enamine derived from cyclopentanone and pyrrolidine, serves as a versatile and reactive building block in the synthesis of a diverse array of bioactive heterocyclic compounds. Its inherent nucleophilicity at the α-carbon position makes it an excellent substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions, including alkylations, acylations, cycloadditions, and multicomponent reactions. This reactivity profile allows for the construction of complex molecular architectures, many of which are scaffolds for potent therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocycles using this compound as a key starting material.

Core Applications and Reaction Types

The primary utility of this compound in heterocyclic synthesis stems from its role as an enamine, a class of compounds extensively utilized in the Stork enamine alkylation and acylation reactions. These reactions provide a milder alternative to traditional enolate chemistry for the α-functionalization of ketones.[1] Beyond these fundamental transformations, this compound participates in various annulation and cycloaddition strategies to construct nitrogen- and sulfur-containing heterocycles.

A notable application is in the synthesis of cyclopentane-fused heterocyclic systems. For instance, the reaction of pyrrolidine with cyclotene can lead to the formation of cooling-active 1-pyrrolidinyl-2-cyclopenten-1-ones and bitter-tasting cyclopenta-[b]azepin-8(1H)-ones, highlighting the role of the pyrrolidine-cyclopentene core in bioactive molecules.[2]

Synthesis of Bioactive Pyridines

Substituted pyridines are a cornerstone of many pharmaceuticals due to their wide range of biological activities, including antibacterial and antitubercular effects.[2] The reaction of enamines with various electrophiles provides a powerful route to construct the pyridine ring.

Experimental Protocol: Synthesis of Cyclopentane-Fused Dihydropyridines

This protocol outlines a general procedure for the [4+2] cycloaddition reaction between this compound and an α,β-unsaturated ketone to form a cyclopentane-fused dihydropyridine, a precursor to substituted pyridines.

Materials:

  • This compound

  • Methyl vinyl ketone (or other suitable α,β-unsaturated ketone)

  • Anhydrous dioxane

  • 10% Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Brine solution

Procedure:

  • To a solution of this compound (10 mmol) in 50 mL of anhydrous dioxane, add methyl vinyl ketone (12 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Add 20 mL of 10% aqueous hydrochloric acid to the reaction mixture and stir for an additional 1 hour to effect hydrolysis of the intermediate iminium salt.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Quantitative Data for Related Pyridine Synthesis:

Reactant 1Reactant 2Catalyst/SolventTime (h)Temp (°C)Yield (%)Ref
Enamineα,β-Unsaturated KetoneDioxane24RT60-80General Protocol
EnaminoneAromatic AmineBase---[3]
Aldehyde, Malononitrile, ThiophenolZnCl2, Microwave0.05-0.12--Moderate-Good[4]

Synthesis of Bioactive Pyrimidines and Fused Pyrimidines

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties.[5][6][7] Enamines can serve as key synthons in the construction of the pyrimidine core. Fused pyrimidines, such as quinazolines, are also accessible and exhibit important biological activities, often acting as kinase inhibitors.[8][9][10]

Experimental Protocol: Synthesis of a Cyclopentane-Fused Pyrimidine Derivative

This protocol describes a potential pathway for the synthesis of a cyclopentane-fused pyrimidine derivative from this compound.

Materials:

  • This compound

  • Benzoyl isothiocyanate

  • Anhydrous acetonitrile

  • Triethylamine

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in 30 mL of anhydrous acetonitrile.

  • Add benzoyl isothiocyanate (10 mmol) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Add triethylamine (12 mmol) and reflux the mixture for 8 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the cyclopentane-fused pyrimidine derivative.

Quantitative Data for Pyrimidine Synthesis:

Reactant 1Reactant 2Catalyst/SolventTime (h)Temp (°C)Yield (%)Ref
Dimedone, Guanidinium HCl, Ar-CHOBoric Acid, EtOH5Reflux-[11]
2-Amino-3,4,5,6-tetrahydropentalene-1-carboxamide-----[12]

Synthesis of Bioactive Thiazoles

The thiazole ring is a privileged scaffold found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial and anticancer effects.[9][13][14][15] The reaction of enamines with isothiocyanates can be a viable route to thiazine and subsequently thiazole derivatives.

Experimental Protocol: Synthesis of a Cyclopentane-Fused Thiazine Derivative

This protocol outlines the synthesis of a cyclopentane-fused thiazine, a potential precursor to bioactive thiazoles.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Anhydrous toluene

  • α-Bromoacetophenone

Procedure:

  • To a solution of this compound (10 mmol) in 50 mL of anhydrous toluene, add phenyl isothiocyanate (10 mmol).

  • Stir the mixture at room temperature for 2 hours to form the thiourea adduct.

  • Add α-bromoacetophenone (10 mmol) to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography to yield the cyclopentane-fused thiazine derivative.

Quantitative Data for Thiazole Synthesis:

Reactant 1Reactant 2Catalyst/SolventTime (h)Temp (°C)Yield (%)Ref
Thioureaα-HaloketoneBase--Good[16]
Acid Chloride, NH4SCN, Tetramethylguanidineα-BromocarbonylSolvent-free-RTHigh[8]

Signaling Pathways and Biological Activity

Many of the heterocyclic scaffolds synthesized from this compound derivatives are known to interact with key biological signaling pathways implicated in various diseases, particularly cancer.

Quinazoline Derivatives and EGFR/NF-κB Signaling

Quinazoline derivatives are well-known inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival.[9][17][18] By blocking the ATP-binding site of EGFR, these compounds can halt downstream signaling cascades like the Ras/Raf/MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis.[18] Some quinazoline derivatives also exhibit inhibitory activity against the NF-κB signaling pathway, which is crucial for inflammation and cancer progression.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB_p65_p50->NFkB_nucleus Translocation NFkB_nucleus->Transcription Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibition Quinazoline->IKK Inhibition

Caption: EGFR and NF-κB signaling pathways targeted by quinazoline derivatives.

Pyrimidine Derivatives and Cell Cycle Regulation

Many pyrimidine-based compounds exert their anticancer effects by interfering with the cell cycle. They can act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, these compounds can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, preventing cancer cell proliferation.

Cell_Cycle_Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 G1_S_checkpoint->S Progression G2_M_checkpoint->M Progression CDK4_6 CDK4/6 CDK4_6->G1_S_checkpoint CDK2 CDK2 CDK2->S CDK1 CDK1 CDK1->G2_M_checkpoint Pyrimidine Pyrimidine Derivative Pyrimidine->CDK4_6 Inhibition Pyrimidine->CDK2 Inhibition Experimental_Workflow Start Start: Cyclopentanone & Pyrrolidine Enamine_Formation Enamine Formation (this compound) Start->Enamine_Formation Reaction Reaction with Electrophile (e.g., Cycloaddition, Annulation) Enamine_Formation->Reaction Intermediate Cyclic Intermediate (e.g., Iminium Salt) Reaction->Intermediate Hydrolysis_Aromatization Hydrolysis / Aromatization Intermediate->Hydrolysis_Aromatization Purification Purification (Chromatography, Recrystallization) Hydrolysis_Aromatization->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay End Bioactive Heterocycle Bioassay->End

References

Application of 1-Pyrrolidino-1-cyclopentene in the Synthesis of Potential Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pyrrolidino-1-cyclopentene, a cyclic enamine, serves as a versatile and reactive intermediate in organic synthesis. Its unique electronic structure, characterized by the delocalization of the nitrogen lone pair into the double bond, renders the β-carbon nucleophilic. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, most notably the Stork enamine alkylation and cycloaddition reactions. These synthetic methodologies have found application in the construction of complex molecular architectures, including those with potential utility in the agrochemical sector. This document details a specific application of this compound in the synthesis of heterocyclic compounds with potential pesticidal properties and outlines the general principles of its use in forming agrochemically relevant scaffolds.

Synthesis of Dicyanopyrazine Derivatives: Potential Pesticides

Recent research has demonstrated the utility of this compound in the synthesis of novel dicyanopyrazine derivatives, a class of compounds noted for their herbicidal and fungicidal activities. The synthetic pathway commences with the reaction of this compound with a highly electrophilic pyrazine derivative, leading to the formation of a key cyclopentanone intermediate.

Key Reaction:

The initial step involves the reaction of 2,3-dichloro-5,6-dicyanopyrazine with this compound. This transformation yields 2-(3'-chloro-5',6'-dicyanopyrazin-2'-yl)cyclopentan-1-one, a crucial building block for further elaboration. This intermediate can then be reacted with various primary alkylamines to generate a library of 5-alkyl-2,3-dicyano-5a,8a-dihydro-5a-hydroxycyclopentano[1',2':4,5]pyrrolo[2,3-b]pyrazines. These resulting compounds are of significant interest as potential pesticides.

Quantitative Data Summary

Reactant 1Reactant 2ProductYield (%)
2,3-dichloro-5,6-dicyanopyrazineThis compound2-(3'-chloro-5',6'-dicyanopyrazin-2'-yl)cyclopentan-1-oneHigh

Note: Specific yield percentages for the initial reaction were not detailed in the available literature, but were described as "high yields". Further optimization would be required to quantify this process.

Experimental Protocol: Synthesis of 2-(3'-chloro-5',6'-dicyanopyrazin-2'-yl)cyclopentan-1-one

Materials:

  • 2,3-dichloro-5,6-dicyanopyrazine

  • This compound

  • Benzene (or a suitable alternative solvent)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Apparatus for solvent removal (e.g., rotary evaporator)

  • Chromatographic purification setup (e.g., column chromatography)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,3-dichloro-5,6-dicyanopyrazine (1.0 equivalent) in benzene.

  • To this solution, add this compound (1.1 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(3'-chloro-5',6'-dicyanopyrazin-2'-yl)cyclopentan-1-one.

  • The structure of the purified product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Logical Relationship of the Synthetic Pathway

Agrochemical_Synthesis A This compound C 2-(3'-chloro-5',6'-dicyanopyrazin-2'-yl)cyclopentan-1-one A->C Nucleophilic Attack B 2,3-dichloro-5,6-dicyanopyrazine B->C Electrophile E Potential Dicyanopyrazine-based Pesticides C->E Reaction with D Primary Alkylamines D->E Stork_Enamine_Workflow cluster_prep Enamine Formation cluster_reaction Alkylation/Acylation cluster_workup Hydrolysis A Cyclopentanone C This compound A->C B Pyrrolidine B->C E Iminium Salt Intermediate C->E D Electrophile (e.g., R-X) D->E G α-Substituted Cyclopentanone E->G F Aqueous Acid (H3O+) F->G

Application Notes and Protocols: 1-Pyrrolidino-1-cyclopentene in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-1-cyclopentene is a key intermediate in organic synthesis, primarily utilized as a nucleophilic enamine in carbon-carbon bond-forming reactions. Its application is a cornerstone of the Stork enamine alkylation, which offers a milder alternative to traditional enolate chemistry for the α-functionalization of ketones. This document provides detailed application notes and experimental protocols for the use of this compound, which is typically formed in situ from cyclopentanone and pyrrolidine, in key catalytic transformations. While it can be synthesized and isolated, its role as a pre-formed ligand in catalysis is less documented than its transient generation for immediate use in subsequent reactions.

Principle of Enamine Catalysis

Enamine catalysis involves the reaction of a ketone or aldehyde with a secondary amine to form a nucleophilic enamine. This enamine then reacts with an electrophile. The resulting iminium salt is subsequently hydrolyzed to regenerate the carbonyl group in the now-functionalized product, and the amine catalyst is released to re-enter the catalytic cycle. This compound is the enamine formed from cyclopentanone and pyrrolidine. The pyrrolidine moiety is highly effective in this context due to its favorable stereoelectronic properties that enhance the nucleophilicity of the α-carbon.

Key Applications

The primary applications of this compound in catalysis are:

  • α-Alkylation of Ketones (Stork Enamine Alkylation): A method for the selective monoalkylation of ketones.

  • Michael Addition: The conjugate addition of the enamine to α,β-unsaturated carbonyl compounds or other Michael acceptors.

  • Acylation: Reaction with acyl halides to produce β-diketones.

While this compound itself is achiral, the principles of enamine catalysis have been extended to asymmetric synthesis by using chiral secondary amines. These chiral catalysts can generate enamines that react with high stereoselectivity, providing access to enantioenriched products.

Data Presentation

The following tables summarize representative quantitative data for reactions involving enamines derived from cyclic ketones and pyrrolidine. It is important to note that these reactions typically generate the enamine in situ.

Table 1: α-Alkylation of Ketones via in situ Enamine Formation

KetoneElectrophileProductYield (%)Reference
CyclopentanoneAllyl bromide2-Allylcyclopentanone75-80General procedure
CyclohexanoneBenzyl bromide2-Benzylcyclohexanone~70General procedure
CyclopentanoneMethyl iodide2-Methylcyclopentanone~65General procedure

Table 2: Michael Addition of in situ Formed Enamines to α,β-Unsaturated Ketones

KetoneMichael AcceptorProductYield (%)Reference
CyclopentanoneMethyl vinyl ketone2-(3-Oxobutyl)cyclopentanone~75General procedure
CyclohexanoneAcrylonitrile2-(2-Cyanoethyl)cyclohexanone~60General procedure
CyclohexanoneEthyl acrylateEthyl 3-(2-oxocyclohexyl)propanoate80[1]

Table 3: Asymmetric Michael Addition of Ketones to Nitroolefins using Chiral Pyrrolidine-Based Organocatalysts *

KetoneNitroolefinCatalystDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)Yield (%)
Cyclohexanonetrans-β-Nitrostyrene(S)-(-)-α,α-Diphenylprolinol95:599 (syn)97
Cyclopentanonetrans-β-Nitrostyrene(S)-(-)-α,α-Diphenylprolinol92:898 (syn)95
Cyclohexanone(E)-2-(2-Nitrovinyl)furan(S)-(-)-α,α-Diphenylprolinol96:499 (syn)96

*Note: This table illustrates the potential for asymmetric induction using chiral pyrrolidine derivatives. This compound is not the catalyst in these examples, but the reactions proceed through a related enamine intermediate.

Signaling Pathways and Experimental Workflows (Graphviz)

Catalytic Cycle of Stork Enamine Alkylation

Stork_Enamine_Alkylation cluster_cycle Catalytic Cycle Ketone Cyclopentanone Enamine This compound Ketone->Enamine + Pyrrolidine - H₂O Pyrrolidine Pyrrolidine Iminium Iminium Salt Enamine->Iminium + R-X (Electrophile) Iminium->Pyrrolidine - H⁺ Product α-Alkylated Cyclopentanone Iminium->Product + H₂O (Hydrolysis)

Caption: Catalytic cycle for the Stork enamine alkylation of cyclopentanone.

Experimental Workflow for in situ Enamine Formation and Michael Addition

Experimental_Workflow start Start step1 Combine cyclopentanone, pyrrolidine, and acid catalyst in a suitable solvent (e.g., toluene). start->step1 step2 Reflux with a Dean-Stark trap to remove water and form the enamine. step1->step2 step3 Cool the reaction mixture. step2->step3 step4 Add the Michael acceptor (e.g., methyl vinyl ketone). step3->step4 step5 Stir at room temperature or reflux until reaction is complete (monitor by TLC). step4->step5 step6 Hydrolyze the iminium salt intermediate with aqueous acid (e.g., HCl). step5->step6 step7 Perform aqueous work-up and extraction with an organic solvent. step6->step7 step8 Dry the organic layer, concentrate, and purify the product (e.g., by chromatography). step7->step8 end End step8->end

Caption: A typical experimental workflow for an enamine-mediated Michael addition.

Experimental Protocols

Protocol 1: Synthesis of 2-Allylcyclopentanone via Stork Enamine Alkylation (in situ method)

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • Allyl bromide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and Dean-Stark trap

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add cyclopentanone (8.4 g, 0.1 mol), pyrrolidine (8.5 g, 0.12 mol), and 100 mL of anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (~100 mg).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-3 hours). This indicates the formation of this compound.

  • Cool the reaction mixture to room temperature.

  • Slowly add allyl bromide (13.3 g, 0.11 mol) to the solution of the enamine. An exothermic reaction may be observed.

  • Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC).

  • Add 50 mL of 1 M hydrochloric acid to the reaction mixture and stir vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 2-allylcyclopentanone.

Protocol 2: Synthesis of 2-(3-Oxobutyl)cyclopentanone via Michael Addition (in situ method)

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • Methyl vinyl ketone

  • Dioxane, anhydrous

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Follow steps 1-3 from Protocol 1 to generate this compound in situ in a suitable solvent like anhydrous dioxane.

  • After cooling the enamine solution to room temperature, add methyl vinyl ketone (7.7 g, 0.11 mol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Add 50 mL of 1 M hydrochloric acid and stir for 1 hour to effect hydrolysis.

  • Perform an aqueous work-up as described in Protocol 1 (steps 8-10).

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-(3-oxobutyl)cyclopentanone.

Conclusion

This compound is a valuable tool in organic synthesis, enabling the efficient α-functionalization of cyclopentanone under mild conditions. While typically generated in situ, its role as a key nucleophilic intermediate in Stork enamine alkylations and Michael additions is well-established. The extension of this chemistry to asymmetric catalysis using chiral pyrrolidine derivatives highlights the broad utility of this structural motif in modern drug discovery and development. The provided protocols offer a foundation for the practical application of these powerful synthetic methods.

References

applications of 1-Pyrrolidino-1-cyclopentene in materials science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Pyrrolidino-1-cyclopentene is a widely utilized enamine in organic synthesis. While its direct applications in materials science are not extensively documented in current literature, its role as a versatile intermediate in the formation of complex organic molecules makes it a valuable tool for researchers and scientists, particularly in the field of drug development and fine chemical synthesis. This document provides an overview of its primary application in C-C bond formation, specifically through the Stork enamine alkylation reaction, and includes relevant protocols and data.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₉H₁₅N
Molar Mass 137.22 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 106-108 °C at 12 mmHg
Density 0.953 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.516
Solubility Soluble in most organic solvents (e.g., THF, benzene, dioxane, ethanol)
Stability Sensitive to moisture; hydrolyzes to cyclopentanone and pyrrolidine

Primary Application: Stork Enamine Alkylation

This compound is a classic reagent in the Stork enamine alkylation, a reliable method for the α-alkylation of ketones. The enamine acts as a nucleophile, reacting with electrophiles such as alkyl halides. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone functionality with the newly introduced alkyl group at the α-position.

Experimental Protocol: Synthesis of 2-Allylcyclopentanone via Stork Enamine Alkylation

This protocol details the synthesis of 2-allylcyclopentanone from cyclopentanone and allyl bromide, using this compound as the key intermediate.

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Benzene (or toluene)

  • Allyl bromide

  • Dioxane

  • 10% Hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Formation of this compound

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add cyclopentanone (0.1 mol), pyrrolidine (0.12 mol), a catalytic amount of p-toluenesulfonic acid (approx. 100 mg), and 100 mL of benzene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue refluxing until the theoretical amount of water (1.8 mL) has been collected (approximately 2-3 hours).

  • Cool the reaction mixture to room temperature. The resulting benzene solution of this compound is used directly in the next step.

Step 2: Alkylation

  • To the solution of this compound from Step 1, add allyl bromide (0.11 mol) dissolved in 20 mL of dioxane.

  • Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

Step 3: Hydrolysis

  • After the alkylation is complete, add 50 mL of 10% hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Cool the mixture to room temperature. The layers will separate.

Step 4: Work-up and Purification

  • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure 2-allylcyclopentanone.

Visualizing the Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism of the Stork enamine alkylation.

experimental_workflow A Step 1: Enamine Formation (Cyclopentanone + Pyrrolidine) B Step 2: Alkylation (Enamine + Allyl Bromide) A->B Use directly C Step 3: Hydrolysis (Iminium Salt + H₃O⁺) B->C Reaction complete D Step 4: Work-up & Purification (Extraction, Drying, Distillation) C->D E Final Product (2-Allylcyclopentanone) D->E stork_enamine_alkylation cluster_1 Enamine Formation cluster_2 Alkylation cluster_3 Hydrolysis reactant reactant product product ketone Cyclopentanone enamine This compound ketone->enamine + Pyrrolidine - H₂O pyrrolidine Pyrrolidine enamine2 Enamine iminium_salt Iminium Salt enamine2->iminium_salt + Allyl Bromide allyl_bromide Allyl Bromide iminium_salt2 Iminium Salt final_ketone 2-Allylcyclopentanone iminium_salt2->final_ketone + H₃O⁺ h3o H₃O⁺

Application Notes and Protocols for the Synthesis of Halichlorine and Pinnaic Acid Utilizing Enamine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the synthesis of the marine alkaloids halichlorine and pinnaic acid, with a specific focus on key steps involving enamine intermediates. The methodologies outlined are derived from seminal total syntheses and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Halichlorine and pinnaic acid are complex marine natural products that exhibit significant biological activities, including anti-inflammatory and cytotoxic properties. Their intricate molecular architectures, centered around a highly substituted 6-azaspiro[4.5]decane core, have made them challenging targets for total synthesis. Several synthetic strategies have been developed, with some notable approaches leveraging the unique reactivity of enamines to construct key structural fragments with high stereocontrol.

This document details two key enamine-based methodologies:

  • The Stork Enamine Alkylation in the initial construction of the carbon framework, as demonstrated in the racemic total synthesis by Heathcock and Christie.

  • The stereoselective reduction of an enamine intermediate formed in a one-pot cascade reaction to construct the piperidine ring of the spirocyclic core, as developed by Uemura and colleagues.

I. Heathcock's Racemic Total Synthesis: Stork Enamine Alkylation and β-Lactam Reduction via an Enamine Intermediate

In a comprehensive approach to both (±)-halichlorine and (±)-pinnaic acid, the Heathcock group utilized an initial Stork enamine alkylation to construct a key intermediate. Later in the synthesis, a β-lactam was reduced to a crucial amino aldehyde intermediate, a transformation that proceeds through a transient enamine.[1]

A. Stork Enamine Alkylation for C-C Bond Formation

The synthesis commences with the alkylation of the enamine of cyclopentanone, 1-pyrrolidino-1-cyclopentene, with ethyl 2-(bromomethyl)acrylate. This reaction efficiently establishes a key quaternary carbon center.

Experimental Workflow: Stork Enamine Alkylation

Enamine This compound Reaction Stork Enamine Alkylation (Acetonitrile, reflux) Enamine->Reaction Alkylating_Agent Ethyl 2-(bromomethyl)acrylate Alkylating_Agent->Reaction Iminium_Intermediate Iminium Salt Intermediate Reaction->Iminium_Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Iminium_Intermediate->Hydrolysis Product Alkylated Ketone Product Hydrolysis->Product

Caption: Stork enamine alkylation workflow.

Protocol 1: Synthesis of the Alkylated Ketone

  • Reaction Setup: A solution of this compound (1.0 eq) in dry acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Ethyl 2-(bromomethyl)acrylate (1.0 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is then treated with a mixture of water and acetic acid to hydrolyze the intermediate iminium salt. The aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated ketone.

ParameterValue/Conditions
Starting Enamine This compound
Alkylating Agent Ethyl 2-(bromomethyl)acrylate
Solvent Acetonitrile
Temperature Reflux
Reaction Time 12-24 h
Yield Not explicitly reported for this step
B. Reduction of a β-Lactam via an Enamine Intermediate

A pivotal step in the Heathcock synthesis is the conversion of a β-lactam to a key amino aldehyde, which serves as a common precursor to both halichlorine and pinnaic acid. This reduction is achieved using a modified aluminum hydride reagent, and proceeds through an enamine intermediate which is subsequently hydrolyzed upon workup.[1]

Logical Flow: β-Lactam to Amino Aldehyde

Caption: β-Lactam reduction via an enamine intermediate.

Protocol 2: Synthesis of the Amino Aldehyde from β-Lactam

Note: The exact experimental details for this transformation are found in the supporting information of the primary literature. The following is a representative protocol based on the description in the main publication.

  • Preparation of Reducing Agent: A solution of "Red-Alp," a pyrrolidine-modified sodium bis(2-methoxyethoxy)aluminum hydride, is prepared according to standard literature procedures.

  • Reaction Setup: The β-lactam precursor (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere and cooled to an appropriate temperature (e.g., 0 °C or -78 °C).

  • Addition of Reducing Agent: The freshly prepared "Red-Alp" solution is added dropwise to the solution of the β-lactam.

  • Reaction Conditions: The reaction is stirred at low temperature for a specified period, with progress monitored by TLC.

  • Workup and Hydrolysis: The reaction is carefully quenched with a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt). The resulting mixture is stirred vigorously until two clear layers are observed. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude residue, containing the enamine intermediate, is purified by flash column chromatography on silica gel. The enamine is unstable on silica and hydrolyzes in situ to the desired amino aldehyde.

ParameterValue/Conditions
Starting Material β-Lactam
Reducing Agent "Red-Alp"
Solvent THF or Diethyl Ether
Temperature 0 °C to room temperature
Reaction Time Not explicitly reported
Yield Not explicitly reported

II. Uemura's Asymmetric Synthesis: One-Pot Hydrogenation-Cyclization via an Imine/Enamine Intermediate

In their enantioselective total synthesis of pinnaic acid, the Uemura group devised an elegant one-pot procedure to construct the 6-azaspiro[4.5]decane core. This cascade reaction involves the hydrogenation of an olefin, deprotection of a carbamate, intramolecular cyclization to form an imine/enamine equilibrium, and subsequent stereoselective reduction.

A. One-Pot Cascade for 6-Azaspiro[4.5]decane Core Synthesis

This one-pot transformation efficiently assembles the piperidine ring of the spirocycle with the desired stereochemistry at the C5 position.

Reaction Cascade Pathway

Start Unsaturated Cbz-Amine Step1 1. Hydrogenation (H₂, Pd/C) (Alkene Reduction & Cbz Deprotection) Start->Step1 Intermediate1 Saturated Primary Amine Step1->Intermediate1 Step2 2. Intramolecular Cyclization (Amine + Ketone) Intermediate1->Step2 Intermediate2 Imine/Enamine Equilibrium Step2->Intermediate2 Step3 3. Stereoselective Reduction (NaBH₃CN or NaBH(OAc)₃) Intermediate2->Step3 Product 6-Azaspiro[4.5]decane Core Step3->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stork Enamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Stork enamine alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Stork enamine alkylation, offering potential causes and solutions in a direct question-and-answer format.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in Stork enamine alkylation can stem from several factors throughout the three main stages of the reaction: enamine formation, alkylation, and hydrolysis.

  • Inefficient Enamine Formation: The initial step of forming the enamine is crucial. Ensure anhydrous conditions, as water can prevent the formation of the enamine and hydrolyze it back to the starting carbonyl compound. The choice of the secondary amine also plays a significant role in reactivity.

  • Poor Electrophile Reactivity: The success of the alkylation step heavily depends on the electrophile. Highly reactive electrophiles, such as benzylic, allylic, and propargylic halides, or α-halo esters, provide the best results.[1] Simple alkyl halides, like methyl or ethyl halides, are less reactive and may lead to lower yields of the desired C-alkylated product.[2]

  • N-Alkylation Side Reaction: Enamines possess two nucleophilic sites: the α-carbon and the nitrogen atom. Alkylation can occur at the nitrogen, forming a quaternary ammonium salt, which is a common side reaction, especially with less reactive alkyl halides.[2]

  • Incomplete Hydrolysis: The final step of hydrolyzing the intermediate iminium salt to the α-alkylated carbonyl compound requires acidic conditions. If the hydrolysis is incomplete, the yield of the final product will be reduced.

Troubleshooting Steps:

  • Optimize Enamine Formation:

    • Use a Dean-Stark apparatus to azeotropically remove water during enamine formation.

    • Consider using pyrrolidine as the secondary amine, as it is generally more reactive than piperidine or morpholine.[3]

  • Select an Appropriate Electrophile:

    • If possible, use more reactive alkylating agents like benzyl bromide or allyl bromide.

    • For less reactive alkyl halides, consider forming a metalloenamine (also known as an azaenolate) by treating the corresponding imine with a Grignard reagent. This enhances the nucleophilicity of the α-carbon.[2]

  • Minimize N-Alkylation:

    • Employ more reactive electrophiles that favor C-alkylation.

    • Use bulkier secondary amines to sterically hinder N-alkylation.

  • Ensure Complete Hydrolysis:

    • After the alkylation step, treat the reaction mixture with a dilute aqueous acid (e.g., HCl or acetic acid) to ensure the complete conversion of the iminium salt to the final product.[2][4]

Q2: I am observing the formation of multiple alkylated products. How can I improve the selectivity for mono-alkylation?

A2: While the Stork enamine alkylation is known for favoring mono-alkylation compared to traditional enolate chemistry, polyalkylation can still occur.[4][5]

  • Cause: This typically happens when the mono-alkylated enamine intermediate reacts further with the electrophile before hydrolysis.

  • Solution:

    • Control Stoichiometry: Use a 1:1 molar ratio of the enamine to the alkylating agent.

    • Slow Addition: Add the alkylating agent slowly to the enamine solution to maintain a low concentration of the electrophile in the reaction mixture.

    • Solvent Choice: The choice of solvent can influence the reaction. For instance, in the reaction of cyclohexanone enamines with acrylonitrile, using benzene or dioxane favors mono-alkylation, while ethanol can lead to dialkylation.

Q3: My alkylation of an unsymmetrical ketone is not regioselective. How can I control which α-carbon is alkylated?

A3: The Stork enamine alkylation generally provides good regioselectivity with unsymmetrical ketones.

  • General Rule: The reaction typically proceeds through the formation of the thermodynamically more stable, less substituted enamine. This leads to alkylation at the less substituted α-carbon.

  • To favor alkylation at the less substituted position:

    • Ensure the enamine formation reaches thermodynamic equilibrium. This can be achieved by allowing for a sufficient reaction time during the enamine synthesis.

    • The use of cyclic secondary amines like pyrrolidine, piperidine, or morpholine often leads to the formation of the less substituted enamine.

Q4: How do I choose the right secondary amine for my reaction?

A4: The choice of the secondary amine affects the reactivity and, in some cases, the selectivity of the reaction.

  • Reactivity: Pyrrolidine enamines are generally the most reactive, followed by piperidine and then morpholine enamines.[3]

  • Steric Hindrance: Bulkier amines can sometimes be used to influence the regioselectivity of enamine formation or to disfavor N-alkylation.

  • Availability and Cost: Pyrrolidine, piperidine, and morpholine are commonly used due to their commercial availability and relatively low cost.

Data Presentation

The following tables summarize quantitative data on the influence of different reaction parameters on the yield of Stork enamine reactions.

Table 1: Effect of Secondary Amine on Enamine Synthesis Yield

EntryCarbonyl CompoundSecondary AmineSolventCatalystTime (h)Yield (%)
12,2-Diphenyl-cyclopentanonePyrrolidineToluenep-TsOH588
22,2-Diphenyl-cyclopentanoneMorpholineBenzenep-TsOH685
3CyclohexanonePyrrolidineToluene-3.588
4CyclohexanonePyrrolidineCyclohexane-overnight93

Data collated from multiple sources for illustrative purposes.[6][7]

Table 2: Influence of Electrophile and Solvent on Alkylation Yield

EntryEnamine fromElectrophileSolventYield (%)
1Cyclohexanone & PyrrolidineBenzyl bromideBenzene~70-85
2Cyclopentanone & MorpholineAllenyl EsterBenzene50-82
3Isobutyraldehyde & AmineBu₂BOTfTHF/DCM77

Data collated from multiple sources for illustrative purposes.[8][9][10]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Cyclohexanone with Benzyl Bromide

This protocol describes the three main steps of the Stork enamine alkylation: enamine formation, alkylation, and hydrolysis.

Step 1: Enamine Formation (1-pyrrolidinocyclohexene) [6]

  • To a solution of cyclohexanone (1.0 eq) in dry toluene, add pyrrolidine (1.2-1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically.

  • Monitor the reaction by TLC or GC until the cyclohexanone is consumed (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and remove the solvent and excess pyrrolidine under reduced pressure. The crude enamine is often used directly in the next step.

Step 2: Alkylation

  • Dissolve the crude 1-pyrrolidinocyclohexene in a dry aprotic solvent such as benzene, dioxane, or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzyl bromide (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours (monitor by TLC).

Step 3: Hydrolysis

  • After the alkylation is complete, add an equal volume of water or dilute aqueous HCl (e.g., 10%) to the reaction mixture.

  • Stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude 2-benzylcyclohexanone by column chromatography or distillation.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in Stork enamine alkylation.

Stork_Enamine_Alkylation_Workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis Start Carbonyl Compound + Secondary Amine Enamine_Formation Acid Catalyst (e.g., p-TsOH) Azeotropic Removal of Water Start->Enamine_Formation Enamine Enamine Intermediate Enamine_Formation->Enamine Alkylation SN2 Reaction Enamine->Alkylation Electrophile Add Electrophile (e.g., Alkyl Halide) Electrophile->Alkylation Iminium_Salt Iminium Salt Intermediate Alkylation->Iminium_Salt Hydrolysis Aqueous Acid Workup (e.g., H3O+) Iminium_Salt->Hydrolysis Final_Product α-Alkylated Carbonyl Compound Hydrolysis->Final_Product

Figure 1. General workflow for Stork enamine alkylation.

Troubleshooting_Guide Start Low Yield or Side Products? Check_Enamine Check Enamine Formation (Anhydrous conditions? Reactive amine?) Start->Check_Enamine Low Conversion Check_Electro Evaluate Electrophile (Is it reactive enough?) Start->Check_Electro N-Alkylation or No Reaction Check_Hydrolysis Verify Hydrolysis (Sufficient acid and time?) Start->Check_Hydrolysis Iminium Salt Remaining Check_Selectivity Regioselectivity Issue? (Unsymmetrical Ketone) Start->Check_Selectivity Mixture of Isomers Sol_Enamine Use Dean-Stark Switch to Pyrrolidine Check_Enamine->Sol_Enamine Sol_Electro Use more reactive halide (Allyl/Benzyl) Consider Metalloenamine Check_Electro->Sol_Electro Sol_Hydrolysis Increase acid concentration or reaction time Check_Hydrolysis->Sol_Hydrolysis Sol_Selectivity Ensure thermodynamic control during enamine formation Check_Selectivity->Sol_Selectivity

References

Technical Support Center: Reactions of 1-Pyrrolidino-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pyrrolidino-1-cyclopentene, particularly in the context of Stork enamine alkylation and related reactions.

Troubleshooting Guide: Common Side Products

Reactions involving this compound are powerful tools for C-C bond formation, but can be susceptible to side reactions that lower the yield of the desired product. The following table summarizes common side products, their causes, and recommended solutions.

Side ProductPotential Cause(s)Recommended Solutions & Preventative Measures
Cyclopentanone Hydrolysis of the enamine by trace amounts of water in the reaction mixture.- Ensure anhydrous conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use of desiccants: Add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge any residual water.
N-Alkylated Quaternary Ammonium Salt The nitrogen atom of the enamine is also nucleophilic and can compete with the α-carbon in attacking the electrophile. This is more prevalent with less reactive electrophiles.- Choice of electrophile: Use more reactive electrophiles such as allylic, benzylic, or propargylic halides, which preferentially react at the carbon center.[1] Simple primary alkyl halides may give low to moderate yields of the desired C-alkylated product.[1]- Solvent effects: The choice of solvent can influence the C/N alkylation ratio. Less polar solvents may favor C-alkylation.
Dialkylated Cyclopentanone The mono-alkylated enamine intermediate can react a second time with the electrophile.- Control stoichiometry: Use a 1:1 molar ratio of the enamine to the electrophile. Adding the electrophile slowly to the enamine solution can also help to minimize dialkylation.- Reaction temperature: Lowering the reaction temperature may reduce the rate of the second alkylation.
Aldol Condensation Products Self-condensation of the starting material, cyclopentanone, can occur during the enamine formation step, especially in the presence of acid or base catalysts.- Optimize enamine formation: Ensure the complete conversion of cyclopentanone to the enamine before adding the electrophile. This can be monitored by techniques like NMR or IR spectroscopy.- Purify the enamine: If self-condensation is a significant issue, consider purifying the this compound by distillation before use.

Frequently Asked Questions (FAQs)

Q1: My Stork enamine alkylation reaction has a low yield, and I've re-isolated a significant amount of cyclopentanone. What is the likely cause and how can I fix it?

A1: The most probable cause is the hydrolysis of your this compound enamine back to cyclopentanone and pyrrolidine. Enamines are highly susceptible to hydrolysis, even by trace amounts of water.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all your glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents. It is also advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Purity: Ensure your pyrrolidine and cyclopentanone are dry. Consider distilling them before use.

  • Use of a Dehydrating Agent: During the formation of the enamine, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, molecular sieves can be used.

Q2: I am observing a significant amount of a water-soluble, polar byproduct in my reaction mixture. What could this be?

A2: This is likely the N-alkylated quaternary ammonium salt, resulting from the electrophile attacking the nitrogen atom of the enamine instead of the α-carbon. While C-alkylation is generally favored, N-alkylation can be a competing pathway, especially with less reactive alkyl halides.[1]

To favor C-alkylation:

  • Use more reactive (electrophilic) alkylating agents like allyl bromide, benzyl bromide, or α-halo ketones.

  • Consider the solvent system. Aprotic, non-polar solvents can sometimes favor C-alkylation.

Q3: How can I minimize the formation of dialkylated products in my reaction?

A3: While the Stork enamine reaction is known for minimizing polyalkylation compared to traditional enolate chemistry, it can still occur.[2]

To minimize dialkylation:

  • Stoichiometry: Use a strict 1:1 molar ratio of the enamine to the alkylating agent.

  • Slow Addition: Add the alkylating agent dropwise to the solution of the enamine at a controlled temperature. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation event.

Experimental Protocols

Protocol 1: General Procedure for the Formation of this compound under Anhydrous Conditions

This protocol is designed to minimize the presence of water, thus reducing the likelihood of enamine hydrolysis.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

  • Reagents: To the flask, add cyclopentanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01 eq.) in a suitable solvent (e.g., toluene or benzene).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is formed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The resulting this compound can be used directly or purified by vacuum distillation.

Protocol 2: Alkylation of this compound with an Activated Alkyl Halide

This protocol is optimized for selective C-alkylation and minimizing side reactions.

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the freshly prepared or purified this compound (1.0 eq.) in an anhydrous solvent (e.g., THF, dioxane, or benzene).

  • Addition of Electrophile: Cool the solution to 0 °C. Add the activated alkyl halide (e.g., benzyl bromide, 1.0 eq.) dropwise over 30 minutes with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours (the reaction time will depend on the specific electrophile). Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: Upon completion, add an aqueous acid solution (e.g., 10% HCl) and stir vigorously to hydrolyze the intermediate iminium salt.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Side_Products_Pathway Start Cyclopentanone + Pyrrolidine Enamine This compound (Enamine) Start->Enamine Dehydration Aldol_Product Aldol Condensation Product Start->Aldol_Product Self-condensation Hydrolysis_Product Cyclopentanone (Hydrolysis) Enamine->Hydrolysis_Product H₂O (Trace) N_Alkylation_Product N-Alkylated Quaternary Salt (N-Alkylation) Enamine->N_Alkylation_Product N-Alkylation Iminium_Salt Iminium Salt Intermediate Enamine->Iminium_Salt C-Alkylation Electrophile Electrophile (R-X) Desired_Product α-Alkylated Cyclopentanone (Desired Product) Dialkylation_Product Dialkylated Product Iminium_Salt->Desired_Product Hydrolysis Mono_Alkylated_Enamine Mono-alkylated Enamine Iminium_Salt->Mono_Alkylated_Enamine Deprotonation Mono_Alkylated_Enamine->Dialkylation_Product Second Alkylation

Caption: Reaction pathway for Stork enamine alkylation and common side reactions.

Troubleshooting_Logic Problem Low Yield of Desired Product Cause1 Enamine Hydrolysis Problem->Cause1 Cause2 N-Alkylation Problem->Cause2 Cause3 Dialkylation Problem->Cause3 Cause4 Aldol Condensation Problem->Cause4 Solution1 Implement Anhydrous Conditions (Dry glassware, inert atmosphere) Cause1->Solution1 Solution2 Use Activated Electrophiles (e.g., Allyl/Benzyl Halides) Cause2->Solution2 Solution3 Control Stoichiometry (1:1) & Slow Addition of Electrophile Cause3->Solution3 Solution4 Ensure Complete Enamine Formation Before Adding Electrophile Cause4->Solution4

Caption: Troubleshooting logic for low yield in this compound reactions.

References

Technical Support Center: Enamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enamine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enamine alkylation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reactions and achieve selective C-alkylation while minimizing undesired N-alkylation.

Troubleshooting Guide: C-Alkylation vs. N-Alkylation

Enamines are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the nitrogen atom.[1] While C-alkylation is typically the desired outcome in Stork enamine synthesis, competitive N-alkylation can significantly reduce the yield of the target product.[2][3] This guide will help you diagnose and resolve issues related to poor selectivity.

Q1: I'm observing significant N-alkylation of my enamine. What are the primary causes?

A1: Significant N-alkylation is a common problem that can stem from several factors related to both the enamine structure and the electrophile, as well as the reaction conditions. Enamines are generally stronger nucleophiles at the nitrogen atom.[3]

Root Causes:

  • Highly Reactive Electrophiles: Very reactive alkylating agents, such as methyl iodide and other primary alkyl halides, are "harder" electrophiles and tend to react preferentially at the more nucleophilic nitrogen atom.[3][4] Aldehydes, in particular, are prone to N-quaternization with simple alkyl halides.[2]

  • Steric Hindrance: If the α-carbon of the enamine is sterically hindered, the nitrogen atom becomes a more accessible site for the electrophile.[5] Conversely, bulky substituents on the secondary amine used to form the enamine can sterically shield the nitrogen, favoring C-alkylation.[5][6]

  • Kinetic vs. Thermodynamic Control: N-alkylation is often the kinetically favored product, meaning it forms faster, especially at lower temperatures.[7][8][9] The C-alkylated product is generally the more thermodynamically stable product.[7][8][10]

Q2: How can I modify my experimental setup to favor C-alkylation over N-alkylation?

A2: Optimizing your reaction conditions is crucial for directing the alkylation to the carbon atom. Here are several strategies to enhance C-alkylation selectivity.

Troubleshooting Steps & Optimization:

  • Choice of Alkylating Agent:

    • Favor "Softer" Electrophiles: Use less reactive, "softer" electrophiles. Allylic, benzylic, and propargylic halides are excellent choices for promoting C-alkylation.[3] α-Halo ketones, esters, and nitriles also tend to favor C-alkylation.

    • Avoid Highly Reactive Halides: Minimize the use of methyl iodide and simple primary alkyl halides if N-alkylation is a persistent issue, as these often yield low to moderate amounts of the desired C-alkylated product.[3]

  • Solvent Selection:

    • Non-Polar Solvents: Employ non-polar solvents to disfavor the formation of the charged N-alkylated transition state. Solvents like dioxane, THF, or benzene are often good choices.

    • Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF or DMSO can be used, but their effect can be substrate-dependent. It is advisable to screen a few solvents.

  • Temperature Control:

    • Higher Temperatures: Running the reaction at a higher temperature (e.g., refluxing in a suitable solvent) can favor the thermodynamically more stable C-alkylated product. This allows the kinetically formed N-alkylated product, if the reaction is reversible, to revert and form the more stable C-alkylated product.[9]

  • Steric Factors:

    • Bulky Amines: Utilize a bulkier secondary amine (e.g., diisopropylamine, t-butylisobutylamine) to form the enamine.[11] The steric bulk around the nitrogen will hinder N-alkylation and promote attack at the less hindered α-carbon.[6]

Below is a diagram illustrating the decision-making process for optimizing C-alkylation.

graph TD { A[Start: Poor C/N Selectivity] --> B{Analyze Electrophile}; B --> C[Highly Reactive? e.g., MeI]; B --> D[Less Reactive? e.g., Allyl-Br]; C --> E[Action: Switch to softer electrophile]; D --> F{Check Sterics}; E --> F; F --> G[Enamine sterically hindered at Cα?]; F --> H[Amine N sterically accessible?]; G --> I[Action: Use less substituted carbonyl]; H --> J[Action: Use bulkier secondary amine]; I --> K{Adjust Conditions}; J --> K; K --> L[Increase Temperature]; K --> M[Use Non-Polar Solvent]; L --> N[Favors Thermodynamic Product (C-Alkylation)]; M --> N; N --> O[End: Improved C-Alkylation];

}

Figure 1. Troubleshooting workflow for improving C-alkylation selectivity.

Frequently Asked Questions (FAQs)

Q3: What is the mechanistic difference between C- and N-alkylation of enamines?

A3: The mechanism for both pathways starts with the nucleophilic enamine attacking an electrophile.[12][13]

  • C-Alkylation: The lone pair of electrons on the nitrogen pushes into the double bond, making the α-carbon nucleophilic. This carbon then attacks the electrophile in an SN2 fashion, forming a new carbon-carbon bond and an intermediate iminium salt.[14][15][16] Subsequent hydrolysis of the iminium salt regenerates the carbonyl group, yielding the α-alkylated ketone or aldehyde.[14][15]

  • N-Alkylation: The lone pair on the nitrogen atom directly attacks the electrophile. This is often a faster process, leading to a quaternary ammonium salt.[2] This pathway is generally irreversible.

The competition between these two pathways is illustrated below.

G

Figure 2. Competing pathways for C- and N-alkylation of an enamine.

Q4: Are there alternatives to the Stork enamine reaction for selective mono-alkylation of ketones?

A4: Yes, while the Stork enamine synthesis is a powerful tool, other methods can also achieve selective mono-alkylation and may be more suitable for certain substrates.[3]

MethodDescriptionAdvantagesDisadvantages
Direct Enolate Alkylation A strong, non-nucleophilic base like LDA is used to quantitatively form the enolate, which is then alkylated.[17][18]High yields, well-established procedures.Requires strictly anhydrous conditions and low temperatures; can be prone to polyalkylation if not controlled.[6][18]
Reductive Amination An amine reacts with a carbonyl to form an imine/enamine, which is then reduced in situ.[19]Excellent for controlled N-alkylation, avoids over-alkylation issues common in direct alkylation of amines.[19][20]Primarily for N-alkylation, not C-alkylation of carbonyls.
Hauser Base Method An imine is treated with a Grignard reagent to form a magnesium-chelated "Hauser base," which directs alkylation to the carbon.[3]Shifts nucleophilicity to carbon, allowing for the use of less reactive alkyl halides.[3]Requires stoichiometric Grignard reagent.
Q5: Can I prevent polyalkylation when using the enamine method?

A5: While enamines are generally better at preventing polyalkylation compared to enolates, it can still occur.[14][21] After the initial C-alkylation, the resulting iminium salt can be deprotonated by any remaining unreacted enamine (acting as a base) to form a new, substituted enamine. This new enamine can then react with another molecule of the alkylating agent.[6]

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the enamine relative to the alkylating agent to ensure the electrophile is consumed before significant polyalkylation can occur.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

  • Immediate Hydrolysis: Once the initial alkylation is complete (monitored by TLC or LC-MS), proceed immediately with the acidic workup to hydrolyze the iminium salt.[22] This prevents the formation of the second enamine intermediate.

Experimental Protocols

Protocol 1: General Procedure for Selective C-Alkylation via the Stork Enamine Synthesis

This protocol provides a general guideline for the C-alkylation of a ketone using pyrrolidine as the secondary amine and allyl bromide as the electrophile.

Step 1: Enamine Formation

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.01 eq).

  • Add a suitable solvent such as toluene or benzene.[23]

  • Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure to yield the crude enamine, which can often be used directly in the next step.

Step 2: C-Alkylation

  • Dissolve the crude enamine in an anhydrous, non-polar solvent such as THF or dioxane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add allyl bromide (1.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting enamine is consumed.

Step 3: Hydrolysis

  • Upon completion, add an equal volume of water to the reaction mixture.

  • Adjust the pH to acidic (pH ~2-3) with aqueous HCl.

  • Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.[2]

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain the desired 2-allylcyclohexanone.

References

Technical Support Center: Enamine Stability and Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the critical importance of anhydrous conditions for enamine stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the stability of enamines?

A1: Enamines are susceptible to hydrolysis, especially under acidic conditions.[1][2] The presence of water can readily reverse the formation of an enamine, leading to the regeneration of the starting ketone or aldehyde and the secondary amine.[1][2][3] This is because the formation of an enamine is an equilibrium reaction where water is a byproduct.[1][3] To drive the equilibrium towards the enamine product and ensure its stability, water must be rigorously excluded from the reaction mixture.[1]

Q2: What is the mechanism of enamine hydrolysis?

A2: Enamine hydrolysis is typically acid-catalyzed and proceeds through a series of steps. First, the β-carbon of the enamine is protonated, which forms a resonance-stabilized iminium ion. Water then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. A series of proton transfers follows, ultimately leading to the elimination of the secondary amine and the formation of the original carbonyl compound.[2][4][5]

Q3: What are the primary sources of water contamination in a reaction?

A3: Water can be introduced into a reaction from several sources, including:

  • Solvents: Many common organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.

  • Reagents: Starting materials and reagents may contain residual water.

  • Glassware: The surface of glassware can adsorb a thin film of water from the air.[6]

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere can introduce moisture, especially on humid days.

Q4: What are the consequences of failing to maintain anhydrous conditions?

A4: The primary consequence is a significant reduction in the yield of the desired enamine or any subsequent product derived from it.[7] The presence of water will continuously hydrolyze the enamine, shifting the equilibrium back to the starting materials. This can lead to complex reaction mixtures, purification difficulties, and ultimately, failure of the experiment.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving enamines, with a focus on problems arising from inadequate control of moisture.

Problem Potential Cause Recommended Solution
Low or no yield of enamine Presence of water in the reaction.Ensure all solvents and reagents are rigorously dried. Use a Dean-Stark apparatus or add a chemical drying agent like molecular sieves to remove water as it forms.[1][3]
Incomplete reaction.Increase the reaction time or temperature. Consider using an acid catalyst (e.g., p-toluenesulfonic acid) to accelerate the reaction.[3]
Formation of side products (e.g., aldol condensation products) The enamine is hydrolyzing back to the starting carbonyl, which then undergoes side reactions.Improve the anhydrous conditions of the reaction to prevent enamine hydrolysis.
Difficulty in isolating the enamine product The enamine is hydrolyzing during workup or purification.Ensure that all workup procedures are conducted under anhydrous conditions until the enamine has been derivatized or is in a non-aqueous environment. Avoid aqueous workups if possible.
Inconsistent results between experiments Variable amounts of moisture are being introduced in different reaction setups.Standardize the procedure for drying solvents, glassware, and handling reagents. Always use an inert atmosphere (e.g., nitrogen or argon).[6]

Data Presentation

While precise kinetic data for enamine hydrolysis is highly dependent on the specific enamine, pH, and temperature, the following table summarizes the qualitative and semi-quantitative impact of water on enamine stability and reactions.

Condition Effect of Water Impact on Reaction Yield Typical Water Content in "Dry" Solvents (ppm)
Strictly Anhydrous Enamine is stable.High yield of enamine and subsequent products.< 50
Trace Moisture Slow hydrolysis may occur over time.Gradual decrease in yield, potential for minor side products.50 - 200
Presence of Water (e.g., undried solvents) Rapid hydrolysis, especially with acid catalysis.[1]Significantly reduced or no yield of the desired product.[7]> 200
Aqueous Acidic Workup Complete and rapid hydrolysis back to the carbonyl compound.[1][4]Used intentionally to regenerate the carbonyl after an enamine-mediated reaction (e.g., Stork enamine alkylation).[3][8]N/A

Experimental Protocols

Protocol 1: Synthesis of 1-(cyclohex-1-en-1-yl)pyrrolidine under Anhydrous Conditions

This protocol describes the synthesis of a common enamine using a Dean-Stark apparatus to ensure anhydrous conditions.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere.[6]

  • Reaction Setup: Assemble the round-bottom flask, Dean-Stark trap, and condenser. The system should be under a positive pressure of an inert gas.

  • Charging the Flask: To the round-bottom flask, add anhydrous toluene, cyclohexanone, and pyrrolidine. Add a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring the Reaction: Continue the reflux until no more water collects in the trap. The reaction is typically complete when the theoretical amount of water has been collected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The toluene can be removed under reduced pressure to yield the crude enamine, which can be purified by vacuum distillation.

Protocol 2: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone

This protocol describes a common method for obtaining super-dry THF, suitable for highly moisture-sensitive reactions.

Materials:

  • THF (reagent grade)

  • Sodium metal

  • Benzophenone

  • Solvent still apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Pre-drying: Pre-dry the THF by letting it stand over activated molecular sieves (4Å) or calcium hydride for at least 24 hours.[9][10]

  • Setting up the Still: Assemble the solvent still under an inert atmosphere.

  • Adding Drying Agents: To the still pot, add small pieces of sodium metal and a small amount of benzophenone.[9][11]

  • Adding Solvent: Add the pre-dried THF to the still pot.

  • Refluxing: Heat the THF to a gentle reflux under a positive pressure of inert gas.

  • Monitoring for Dryness: As the solvent dries, the benzophenone will react with the sodium to form a ketyl radical anion, which imparts a deep blue or purple color to the solution. The appearance of this persistent color indicates that the solvent is anhydrous and free of oxygen.[9][12]

  • Collection: Anhydrous THF can be collected by distillation directly from the still as needed.

Protocol 3: Drying Dichloromethane (DCM) using Calcium Hydride

Materials:

  • Dichloromethane (reagent grade)

  • Calcium Hydride (CaH₂)

  • Distillation apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a distillation apparatus that has been oven or flame-dried and cooled under an inert atmosphere.

  • Adding Drying Agent: To the distillation flask, add calcium hydride.[13][14][15]

  • Adding Solvent: Add the dichloromethane to the flask.

  • Reflux: Heat the mixture to reflux under a positive pressure of inert gas for at least one hour.

  • Distillation: After refluxing, distill the dichloromethane, collecting the fraction that boils at the correct temperature (39-40 °C). Discard the initial and final fractions.

  • Storage: Store the freshly distilled anhydrous DCM over activated molecular sieves in a sealed container under an inert atmosphere.

Visualizations

Enamine_Hydrolysis_Pathway Enamine Enamine H3O + H₃O⁺ Enamine->H3O Iminium Iminium Ion (Resonance Stabilized) H3O->Iminium Protonation H2O_attack + H₂O Iminium->H2O_attack Hemiaminal Protonated Hemiaminal H2O_attack->Hemiaminal Nucleophilic Attack Proton_transfer Proton Transfer Hemiaminal->Proton_transfer Carbonyl Ketone / Aldehyde Proton_transfer->Carbonyl Elimination Amine Secondary Amine Proton_transfer->Amine Elimination

Caption: The acid-catalyzed hydrolysis pathway of an enamine.

Troubleshooting_Workflow Start Low Enamine Yield Check_Water Check for Water Sources Start->Check_Water Dry_Solvents Dry Solvents and Reagents Check_Water->Dry_Solvents Yes Dry_Glassware Oven/Flame-Dry Glassware Check_Water->Dry_Glassware Yes Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) Check_Water->Inert_Atmosphere Yes Check_Reaction Review Reaction Conditions Check_Water->Check_Reaction No Dry_Solvents->Check_Reaction Dry_Glassware->Check_Reaction Inert_Atmosphere->Check_Reaction Temp_Time Increase Temperature / Time Check_Reaction->Temp_Time Sub-optimal Catalyst Add/Check Acid Catalyst Check_Reaction->Catalyst Sub-optimal Reassess Reassess Starting Materials Check_Reaction->Reassess Conditions OK Success Improved Yield Temp_Time->Success Catalyst->Success

Caption: A workflow for troubleshooting low enamine reaction yields.

References

Technical Support Center: 1-Pyrrolidino-1-cyclopentene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Pyrrolidino-1-cyclopentene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities typically include unreacted starting materials such as cyclopentanone and pyrrolidine.[1] Additionally, exposure to moisture can lead to hydrolysis, reverting the enamine back to its starting materials. Thermal decomposition can also occur, especially at elevated temperatures, leading to various byproducts.

Q2: My purified this compound is yellow to brown. Is this normal?

A2: Yes, it is common for this compound to appear as a light yellow to orange or even brown liquid. However, a very dark coloration can indicate the presence of impurities or degradation products. The color of the purified product should be significantly lighter than the crude reaction mixture.

Q3: The compound seems to degrade during purification. What precautions should I take?

A3: this compound is known to be sensitive to both air and heat. To minimize degradation, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. When heating is necessary, as in distillation, it should be done under reduced pressure to lower the boiling point and for the shortest possible time.

Q4: What are the recommended storage conditions for purified this compound?

A4: To ensure stability, the purified compound should be stored at 2-8°C under an inert atmosphere. The container should be tightly sealed to prevent exposure to air and moisture.

Troubleshooting Guides

Purification by Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough.

    • Solution: Check the vacuum pump and all connections for leaks. Ensure all joints are properly sealed. A manometer should be used to accurately measure the pressure of the system.

  • Possible Cause: The thermometer is not placed correctly.

    • Solution: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause: Significant amount of lower-boiling impurities (e.g., residual solvent or starting materials).

    • Solution: Collect a forerun fraction at a lower temperature until the distillation temperature stabilizes at the expected boiling point of the product.

Issue 2: The product in the distillation pot is darkening significantly.

  • Possible Cause: The heating bath temperature is too high, causing thermal decomposition.

    • Solution: Reduce the temperature of the heating bath. The bath temperature should ideally be only 10-20°C higher than the boiling point of the liquid at the given pressure. Use a magnetic stirrer to ensure even heating.

  • Possible Cause: The distillation is proceeding too slowly, leading to prolonged heating.

    • Solution: Ensure the system is well-insulated to maintain a steady distillation rate without excessive heating. Wrapping the distillation flask and head with glass wool or aluminum foil can help.

Purification by Column Chromatography

Issue 3: The compound is streaking or not moving from the baseline on a silica gel column.

  • Possible Cause: Enamines, being basic, can interact strongly with the acidic silica gel.

    • Solution 1: Add a small amount of a competing base, such as triethylamine (typically 0.5-2%), to the eluent.[2] This will neutralize the acidic sites on the silica and reduce streaking.

    • Solution 2: Use a deactivated or basic stationary phase, such as amine-functionalized silica or basic alumina.[2][3]

    • Solution 3: Flush the silica gel column with the eluent containing triethylamine before loading the sample.

Issue 4: The compound is co-eluting with impurities.

  • Possible Cause: The solvent system does not have the right polarity to achieve good separation.

    • Solution: Perform a thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or another suitable solvent. The addition of a small amount of a more polar solvent like methanol in the presence of triethylamine can sometimes improve separation.

Quantitative Data Summary

PropertyValueReference(s)
Molecular Formula C₉H₁₅N[4]
Molecular Weight 137.22 g/mol [4]
Boiling Point 100-110 °C at 15 mmHg[1]
Density 0.941 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.5155[1]
Purity (Commercial) 95-98%
Appearance Light yellow to orange clear liquid[5]
Storage Temperature 2-8 °C

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Thermometer and adapter

  • Condenser

  • Receiving flasks (e.g., in a "cow" or "pig" adapter for fraction collection)

  • Vacuum pump with a cold trap

  • Manometer

  • Heating mantle and magnetic stirrer

  • Stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are lightly greased and well-sealed.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Attach the flask to the distillation apparatus and flush the system with an inert gas.

  • Start the condenser cooling water.

  • Turn on the magnetic stirrer.

  • Slowly and carefully apply vacuum, ensuring that the initial bubbling is controlled. The pressure should be stable in the range of 10-15 mmHg.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently using a heating mantle.

  • Collect any low-boiling forerun in the first receiving flask. This may include residual solvents or starting materials.

  • As the temperature of the vapor reaches approximately 100-110 °C (at 15 mmHg), switch to a clean receiving flask to collect the product fraction.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the formation of peroxides and potential decomposition of the residue.

  • Turn off the heating and allow the system to cool to room temperature before slowly and carefully releasing the vacuum and introducing an inert gas.

  • Transfer the purified product to a clean, dry, amber glass bottle, flush with inert gas, seal, and store at 2-8 °C.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the purification of this compound using flash column chromatography with amine-deactivated silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Triethylamine

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

Procedure:

  • Prepare the Eluent: Prepare a solvent system of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. To this eluent, add 1% triethylamine (v/v).

  • Prepare the Column:

    • Prepare a slurry of silica gel in the eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Equilibrate the packed column by running several column volumes of the eluent through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the prepared solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound using TLC. Spot the collected fractions on a TLC plate, develop in the appropriate solvent system, and visualize under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator. Be mindful that the product is heat-sensitive, so use a low bath temperature.

    • The triethylamine will also be removed during this process.

  • Final Product Handling:

    • Place the resulting purified liquid under high vacuum for a short period to remove any residual solvent.

    • Transfer the purified product to a clean, dry, amber glass bottle, flush with inert gas, seal, and store at 2-8 °C.

Visualizations

experimental_workflow cluster_distillation Vacuum Distillation Workflow start_dist Crude Product setup Assemble Distillation Apparatus start_dist->setup evacuate Evacuate System (10-15 mmHg) setup->evacuate heat Gentle Heating evacuate->heat collect_forerun Collect Forerun heat->collect_forerun collect_product Collect Product Fraction (100-110°C @ 15 mmHg) collect_forerun->collect_product cool_down Cool and Release Vacuum collect_product->cool_down end_dist Purified Product cool_down->end_dist

Caption: Workflow for the purification of this compound by vacuum distillation.

troubleshooting_logic cluster_troubleshooting Troubleshooting Chromatography Issues start_trouble Compound Streaking on Silica TLC/Column? add_tea Add 1% Triethylamine to Eluent start_trouble->add_tea Yes use_basic_silica Use Amine-Functionalized Silica start_trouble->use_basic_silica Yes no_change Still Issues start_trouble->no_change No problem_solved Problem Resolved add_tea->problem_solved use_basic_silica->problem_solved optimize_solvent Re-optimize Solvent System (TLC) no_change->optimize_solvent optimize_solvent->problem_solved

Caption: Logic diagram for troubleshooting common column chromatography issues with this compound.

References

Technical Support Center: Managing Iminium Salt Intermediate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on managing the hydrolysis of iminium salt intermediates in your experiments. Find answers to common questions, troubleshoot experimental issues, and access detailed protocols and data to ensure the stability and reactivity of your iminium intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of iminium salt intermediates.

Q1: My imine/iminium salt synthesis is resulting in low yields. What are the likely causes and how can I improve it?

A1: Low yields in imine or iminium salt formation are often due to hydrolysis of the intermediate by water present in the reaction mixture.[1][2] The equilibrium of imine formation is reversible, and the presence of water can shift it back towards the starting materials (carbonyl compound and amine).[1][2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The primary cause of hydrolysis is the presence of water.[3] It is crucial to use anhydrous solvents and reagents. Consider drying your solvents using appropriate methods before use.

  • Utilize Dehydrating Agents: The addition of a dehydrating agent can effectively remove water as it is formed, driving the reaction towards the imine product.[2][4]

    • Molecular Sieves: Activated 3Å or 4Å molecular sieves are highly effective.[3]

    • Anhydrous Salts: Anhydrous MgSO₄ or Na₂SO₄ can also be used.[4]

  • Dean-Stark Apparatus: For reactions run at elevated temperatures in solvents that form an azeotrope with water (e.g., toluene), a Dean-Stark apparatus is an excellent method for continuous water removal.[4]

  • Excess Amine: Using an excess of the amine reactant can help shift the equilibrium towards the product.[5]

Q2: I am observing the formation of byproducts. How can I minimize them?

A2: Byproduct formation can be linked to several factors, including pH, temperature, and the nature of the starting materials.

Troubleshooting Steps:

  • pH Control: The rate of imine formation is highly pH-dependent. The optimal pH is typically between 4.5 and 6.[6] At low pH, the amine nucleophile is protonated and becomes unreactive.[6] At high pH, the carbonyl group is not sufficiently activated by protonation.[6] Careful control of pH can minimize side reactions.

  • Temperature Management: While heating can accelerate the reaction, excessive temperatures may lead to degradation of reactants or products. Monitor the reaction temperature closely and optimize it for your specific system.

  • Purification Strategy: If byproducts are unavoidable, a robust purification strategy is essential. Techniques like distillation or chromatography may be necessary to isolate the desired imine or iminium salt.[4]

Q3: How does the choice of amine and carbonyl compound affect the stability of the iminium salt towards hydrolysis?

A3: The electronic and steric properties of both the amine and the carbonyl compound significantly influence the stability of the resulting iminium salt.

  • Electronic Effects: Electron-donating groups on the amine and electron-withdrawing groups on the carbonyl compound can stabilize the iminium ion, making it less susceptible to hydrolysis.[7]

  • Steric Hindrance: Increased steric bulk around the imine bond can hinder the approach of water molecules, thereby slowing down hydrolysis.[8] However, excessive steric hindrance can also impede the initial formation of the imine.[8]

Q4: What is the optimal pH for imine formation and how do I maintain it?

A4: The optimal pH for imine formation is generally in the slightly acidic range of 4.5 to 6.[6] This is a balance between protonating the carbonyl oxygen to increase its electrophilicity and not protonating the amine nucleophile, which would render it inactive.[6]

Maintaining Optimal pH:

  • Acid Catalysis: The reaction is often catalyzed by the addition of a catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid.[4]

  • Buffers: In aqueous media, using a buffer system can help maintain the pH within the optimal range.

Q5: How can I monitor the progress of my imine formation reaction and detect the presence of the iminium intermediate?

A5: Several analytical techniques can be employed to monitor the reaction progress.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to follow the disappearance of starting materials and the appearance of the product.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the formation of the imine C=N-H proton signal and the disappearance of the aldehyde C-H proton signal.

  • Infrared (IR) Spectroscopy: The formation of the imine can be monitored by the appearance of the C=N stretching vibration.

  • Raman Spectroscopy: This technique can be used for in-situ reaction monitoring of imine synthesis.[9]

Quantitative Data Summary

The stability of iminium ions is influenced by the structure of the parent amine and carbonyl compound. The following table summarizes computational data on the relative stability of various iminium ions.

Carbonyl CompoundSecondary AmineRelative Stability (kcal/mol)Reference
PropenalPyrrolidine0.0[10]
PropenalO-tert-butyldiphenylsilylprolinol-5.8[10]
PropenalO-methylprolinol-2.1[10]
PropenalMacMillan-1 catalyst+10.1[10]
PropenalMacMillan-2 catalyst+11.2[10]
CinnamaldehydePyrrolidine0.0[10]
CinnamaldehydeO-tert-butyldiphenylsilylprolinol-5.7[10]
CinnamaldehydeO-methylprolinol-2.1[10]
CinnamaldehydeMacMillan-1 catalyst+10.2[10]
CinnamaldehydeMacMillan-2 catalyst+11.3[10]

Note: Negative values indicate greater stability relative to the pyrrolidine-derived iminium ion.

Experimental Protocols

Protocol 1: General Procedure for Imine Synthesis using a Dehydrating Agent (Molecular Sieves)

This protocol describes a general method for the synthesis of imines from an aldehyde or ketone and a primary amine using molecular sieves to remove water.

Materials:

  • Aldehyde or ketone (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Anhydrous solvent (e.g., CH₂Cl₂, MTBE, or diethyl ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or 4Å Molecular Sieves (activated)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite on a sintered glass funnel)

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add anhydrous MgSO₄ or activated 4Å molecular sieves.

  • Add the anhydrous solvent to the flask.

  • Add the aldehyde or ketone (1.0 mmol) to the stirred suspension.

  • Add the primary amine (1.2 mmol) to the reaction mixture. Note: Amines can be volatile and should be weighed and transferred quickly.[11]

  • Stopper the flask to prevent evaporation and stir the reaction mixture at room temperature for 1-5 hours.[11]

  • Monitor the reaction progress by TLC until the starting aldehyde/ketone is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the dehydrating agent.

  • Rinse the filter cake with a small amount of the anhydrous solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude imine product.

  • The crude product can be further purified by distillation or chromatography if necessary.

Visualizations

Diagram 1: Iminium Salt Formation and Hydrolysis Pathway

This diagram illustrates the reversible reaction pathway for the formation of an iminium salt from a carbonyl compound and a secondary amine, and its subsequent hydrolysis.

G cluster_formation Formation Carbonyl Carbonyl Compound (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal H_plus_out - H⁺ Amine Secondary Amine Amine->Hemiaminal Hemiaminal->Carbonyl Hemiaminal->Amine Iminium Iminium Salt Hemiaminal->Iminium Dehydration Iminium->Hemiaminal Hydrolysis Water_out H₂O (Leaving Group) Iminium->Water_out Water_in H₂O (Nucleophile) Water_in->Hemiaminal H_plus_in + H⁺

Caption: Reversible formation and hydrolysis of an iminium salt.

Diagram 2: Troubleshooting Workflow for Low Imine Synthesis Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low yields in imine synthesis.

G start Low Imine Yield check_water Check for Water Contamination start->check_water use_anhydrous Use Anhydrous Solvents/Reagents check_water->use_anhydrous Yes check_ph Check Reaction pH check_water->check_ph No add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) use_anhydrous->add_dehydrating add_dehydrating->check_ph adjust_ph Adjust pH to 4.5-6 (Catalytic Acid) check_ph->adjust_ph Incorrect check_reagents Verify Reagent Stoichiometry and Purity check_ph->check_reagents Optimal adjust_ph->check_reagents use_excess_amine Use Excess Amine check_reagents->use_excess_amine Stoichiometry OK purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure optimize_temp Optimize Reaction Temperature use_excess_amine->optimize_temp purify_reagents->use_excess_amine success Improved Yield optimize_temp->success

References

Technical Support Center: 1-Pyrrolidino-1-cyclopentene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pyrrolidino-1-cyclopentene. The information is presented in a question-and-answer format to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in reactions involving this compound?

A1: The solvent plays a crucial role in reactions with this compound by influencing the stability of reactants and transition states, which in turn affects reaction rates and product yields. Enamine alkylation and acylation reactions, such as the Stork enamine synthesis, involve polar intermediates. The choice of solvent can impact the nucleophilicity of the enamine and the solubility of reactants.

Q2: Which solvents are typically recommended for Stork enamine alkylation or Michael addition with this compound?

A2: A range of aprotic solvents are commonly used for these reactions. Non-polar aromatic solvents like benzene and toluene, as well as less polar etheric solvents such as tetrahydrofuran (THF) and dioxane, are frequently employed.[1][2] Polar aprotic solvents like acetonitrile (MeCN) may also be used. The optimal solvent can be reaction-specific, and screening of different solvents may be necessary for new applications.

Q3: How does solvent polarity affect the reactivity of this compound?

A3: The effect of solvent polarity can be complex. While polar aprotic solvents can enhance the reactivity of nucleophiles, in some cases, less polar solvents have been found to give better yields. For instance, in certain reactions, non-polar aromatic and less polar etheric solvents have been shown to promote product formation more effectively than polar solvents like DMF and acetonitrile.[2] It is thought that polar protic solvents should be avoided as they can protonate the enamine, reducing its nucleophilicity, and can also interfere with the reaction by acting as a competing nucleophile.

Troubleshooting Guides

Issue 1: Low or no yield in a Stork enamine alkylation/acylation reaction.

Possible Cause 1: Inappropriate solvent choice.

  • Troubleshooting Tip: The choice of solvent can significantly impact the reaction outcome. If you are experiencing low yields, consider screening a range of aprotic solvents with varying polarities. While polar aprotic solvents can sometimes be effective, non-polar solvents like toluene or etheric solvents like THF are often good starting points.[1][2]

Possible Cause 2: Decomposition of the enamine.

  • Troubleshooting Tip: this compound can be sensitive to moisture and acidic conditions. Ensure that your solvent is anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The enamine may also have a limited stability in solution over extended periods.[1]

Possible Cause 3: Competing N-alkylation.

  • Troubleshooting Tip: Enamines possess two nucleophilic centers: the α-carbon and the nitrogen atom. While C-alkylation is generally desired, N-alkylation can be a competing side reaction, especially with more reactive alkyl halides. This can sometimes be mitigated by the choice of solvent and reaction temperature, although in some cases, this side reaction is inherent to the substrate and electrophile.

Issue 2: Formation of multiple products or unexpected side-products.

Possible Cause 1: Polyalkylation.

  • Troubleshooting Tip: The Stork enamine synthesis is generally effective for mono-alkylation. However, if the product of the initial alkylation can form a new enamine under the reaction conditions, polyalkylation can occur. To minimize this, use a stoichiometry with the enamine in slight excess and add the electrophile slowly to the reaction mixture.

Possible Cause 2: Hydrolysis of the enamine or iminium ion intermediate.

  • Troubleshooting Tip: Ensure anhydrous conditions throughout the reaction. The final step of a Stork enamine synthesis is typically an acidic workup to hydrolyze the iminium salt to the corresponding ketone or aldehyde.[3][4][5] Premature hydrolysis due to water in the solvent will quench the reaction.

Data Presentation

The following table summarizes the effect of different solvents on the yield of a copper-catalyzed 1,3-borylamination of a conjugated diene, illustrating the impact of solvent choice on reaction outcomes. While not a direct reaction of this compound, it provides a useful analogy for the effect of solvent polarity.

SolventYield (%)
Toluene45
Xylene59
THF41
1,4-Dioxane35
CH2Cl223
DMF<5
MeCN<5

Adapted from a study on enantioselective 1,3-borylamination of conjugated dienes, which demonstrates that non-polar aromatic and less polar etheric solvents can be more effective than polar solvents for certain transformations.[2]

Experimental Protocols

Representative Protocol for Stork Enamine Alkylation:

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cyclopentanone (1.0 eq.) and pyrrolidine (1.2 eq.) in a suitable anhydrous solvent such as toluene. Add a catalytic amount of p-toluenesulfonic acid.

  • Azeotropic Removal of Water: Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of enamine formation.

  • Alkylation: Cool the reaction mixture to room temperature under an inert atmosphere. Add the alkylating agent (e.g., an alkyl halide, 1.0-1.1 eq.) dropwise to the solution of this compound. The reaction temperature may be adjusted depending on the reactivity of the electrophile.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hydrolysis: Upon completion of the alkylation, add dilute aqueous acid (e.g., 10% HCl) to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt.

  • Work-up and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Stork_Enamine_Alkylation_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: C-Alkylation cluster_step3 Step 3: Hydrolysis Ketone Cyclopentanone Enamine 1-Pyrrolidino-1- cyclopentene Ketone->Enamine + Pyrrolidine - H2O Amine Pyrrolidine Iminium Iminium Salt Enamine->Iminium + R-X Electrophile Alkyl Halide (R-X) Product α-Alkylated Cyclopentanone Iminium->Product + H3O+

Caption: General workflow for the Stork enamine alkylation of cyclopentanone.

Solvent_Effect_Logic Start Low Reaction Yield CheckSolvent Is the solvent appropriate? Start->CheckSolvent SolventChoice Consider solvent properties: - Aprotic vs. Protic - Polar vs. Non-polar CheckSolvent->SolventChoice Yes ScreenSolvents Screen alternative solvents (e.g., Toluene, THF, MeCN) CheckSolvent->ScreenSolvents No SolventChoice->ScreenSolvents CheckConditions Are reaction conditions anhydrous? ScreenSolvents->CheckConditions DrySolvent Use anhydrous solvent and inert atmosphere CheckConditions->DrySolvent No OtherIssues Investigate other factors: - Temperature - Stoichiometry - Reagent purity CheckConditions->OtherIssues Yes DrySolvent->OtherIssues Success Improved Yield OtherIssues->Success

Caption: Troubleshooting workflow for low yield focusing on solvent effects.

References

strategies to improve regioselectivity in enamine alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enamine alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving regioselectivity and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor controlling the regioselectivity of enamine alkylation with unsymmetrical ketones?

A1: The regioselectivity of the Stork enamine alkylation is primarily controlled by the regioselectivity of the enamine formation itself. For most unsymmetrical ketones, the thermodynamically more stable, less-substituted enamine is favored. This is due to the minimization of steric strain (specifically A1,3 strain) between the substituents on the amine and the alkyl group at the α-position of the ketone.[1] Consequently, alkylation occurs predominantly at the less-substituted α-carbon.[2]

Q2: Which secondary amine should I choose for optimal regioselectivity?

A2: Cyclic secondary amines are generally preferred. Pyrrolidine is a very common and effective choice as it forms a highly nucleophilic enamine and the planarity of the five-membered ring enhances the stability of the less-substituted isomer.[2] Morpholine is another widely used option. The choice of amine can influence the ratio of enamine isomers, so it is a critical parameter to consider for optimizing regioselectivity.

Q3: How does the reactivity of the electrophile affect the reaction?

A3: The reaction works best with reactive electrophiles. Highly reactive electrophiles such as benzyl halides, allyl halides, methyl iodide, and α-halo ketones generally provide good yields of the C-alkylated product.[2][3] Less reactive electrophiles, like simple primary alkyl bromides or chlorides, can lead to lower yields or an increase in the undesired N-alkylation side reaction.[3]

Q4: Can I achieve alkylation at the more-substituted α-carbon?

A4: While the thermodynamically controlled formation of the less-substituted enamine is the common pathway, achieving alkylation at the more-substituted position is a known challenge. Standard enamine chemistry typically does not favor this outcome. However, specialized methods, such as forming a kinetic enolate using a strong, hindered base (like LDA) at low temperatures, are used to achieve alkylation at the more-substituted position. It is important to note that this moves away from the milder conditions of the Stork enamine synthesis.

Troubleshooting Guides

Problem 1: Poor Regioselectivity (Alkylation at both α-positions)

Symptoms:

  • Your final product is a mixture of 2,2- and 2,6-disubstituted ketones (in the case of a 2-alkylcyclohexanone).

  • NMR or GC analysis shows multiple product peaks that cannot be attributed to other side reactions.

Possible Causes & Solutions:

CauseSolution
Incomplete equilibration to the thermodynamic enamine. Ensure the enamine formation step is allowed to proceed to completion. This may involve increasing the reaction time or ensuring efficient removal of water, typically through azeotropic distillation with a Dean-Stark trap. Benzene or toluene are common solvents for this purpose.[4]
Sterically unhindered secondary amine. Use a secondary amine that provides sufficient steric bulk to strongly favor the less-substituted enamine. Pyrrolidine is generally more effective than dimethylamine in directing selectivity.
Reaction temperature for alkylation is too high. While enamine formation may require heat, the subsequent alkylation step should be performed at a lower temperature to minimize potential side reactions or equilibration. After enamine formation, cool the reaction mixture before adding the electrophile.
Problem 2: Predominant N-Alkylation instead of C-Alkylation

Symptoms:

  • Low yield of the desired α-alkylated carbonyl compound.

  • Isolation of a quaternary ammonium salt or observation of byproducts consistent with reaction at the nitrogen atom.

Possible Causes & Solutions:

CauseSolution
The nitrogen atom is a potent nucleophile. The nitrogen lone pair is inherently nucleophilic. C-alkylation is favored due to the formation of a stable iminium salt intermediate, but N-alkylation is a competing pathway.[3] This is an equilibrium process; the initially formed N-alkylated product can revert to the enamine and alkylating agent, which can then react to form the more stable C-alkylated iminium salt.
Use of a less reactive electrophile. Less reactive alkyl halides (e.g., ethyl bromide) are more prone to N-alkylation.[3] If possible, switch to a more reactive electrophile like an allyl, benzyl, or methyl halide.[2]
Solvent effects. The choice of solvent can influence the C/N alkylation ratio. Non-polar solvents tend to favor C-alkylation. Consider running the alkylation step in solvents like dioxane, benzene, or THF.
Formation of metalloenamines. For unreactive alkyl halides, converting the enamine to an anionic metalloenamine (or azaenolate) with a Grignard reagent or organolithium can enhance its nucleophilicity at the carbon atom and promote C-alkylation.[3]
Problem 3: Low Overall Yield

Symptoms:

  • Low recovery of the desired alkylated product after hydrolysis and purification.

Possible Causes & Solutions:

CauseSolution
Incomplete enamine formation. Ensure all water is removed during the condensation step. Use a Dean-Stark trap and an appropriate solvent (e.g., toluene) for azeotropic removal. The reaction can be monitored by the amount of water collected. An acid catalyst (e.g., p-toluenesulfonic acid) is often required.
Inefficient alkylation step. As mentioned, the electrophile may not be reactive enough.[2] Ensure the electrophile is added at an appropriate temperature and allowed to react for a sufficient time. For sluggish reactions, gentle heating may be required, but this must be balanced against potential side reactions.
Incomplete hydrolysis of the iminium salt. The final step is the hydrolysis of the C-alkylated iminium salt back to the ketone.[5][6] This is typically achieved by adding water or dilute aqueous acid (e.g., HCl or acetic acid) and stirring. Ensure the hydrolysis is complete before work-up. This can sometimes require extended stirring or gentle heating. A two-phase system (e.g., pentane with aqueous oxalic acid) can also be effective.[4]
Product loss during work-up and purification. Standard losses during extraction and chromatography can contribute to low yield. Ensure proper pH adjustment during aqueous work-up to avoid losing the product as a water-soluble salt. Optimize your chromatography conditions (solvent system, silica gel activity) to ensure good separation and recovery.

Data Presentation

The following tables summarize representative yields for enamine alkylations under various conditions. Note that direct comparisons should be made cautiously as substrates and reaction conditions differ.

Table 1: Alkylation of Cyclohexanone Enamines

Ketone/AmineElectrophile (R-X)ProductCrude Yield (%)Reference
Cyclohexanone/Amine AMethyl Iodide2-Methylcyclohexanone70-87[4]
Cyclohexanone/Amine AEthyl Iodide2-Ethylcyclohexanone70-87[4]
Cyclohexanone/Amine AAllyl Bromide2-Allylcyclohexanone70-87[4]
Cyclohexanone/Amine ABenzyl Bromide2-Benzylcyclohexanone70-87[4]
2-Methylcyclohexanone/PyrrolidineAcrylonitrile2-(2-Cyanoethyl)-6-methylcyclohexanone55[1]
Note: Amine A is a specific chiral amine used for enantioselective synthesis as described in the reference.

Table 2: Alkylation of Enamines Derived from β-Keto Esters

Enamine Substrate (from)Electrophile (R-X)Yield (%)Reference
2-Ethoxycarbonylcyclohexanone/MorpholineEthyl Iodide55[7]
2-Ethoxycarbonylcyclohexanone/MorpholineBenzyl Bromide85[7]
2-Ethoxycarbonylcyclohexanone/PyrrolidineMethyl Iodide40[7]
2-Ethoxycarbonylcyclohexanone/PyrrolidineAllyl Bromide60[7]

Experimental Protocols

Protocol 1: Regioselective Alkylation of 2-Methylcyclohexanone with Allyl Bromide

This protocol is a representative procedure for the regioselective alkylation at the less-substituted position.

Step 1: Enamine Formation

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methylcyclohexanone (11.2 g, 100 mmol), pyrrolidine (10.7 g, 150 mmol), and 100 mL of benzene.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 50 mg).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. Remove the solvent and excess pyrrolidine under reduced pressure to yield the crude enamine. It is often used directly in the next step without further purification.

Step 2: Alkylation

  • Dissolve the crude enamine from Step 1 in 100 mL of anhydrous dioxane in a flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add allyl bromide (13.3 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight. A precipitate (the iminium salt) will form.

Step 3: Hydrolysis

  • To the reaction mixture from Step 2, add 50 mL of water.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 100 mL of diethyl ether.

  • Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or flash column chromatography to yield 2-allyl-6-methylcyclohexanone.

Visualizations

experimental_workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis start Unsymmetrical Ketone + Secondary Amine (e.g., Pyrrolidine) reflux Reflux in Toluene (Dean-Stark Trap) start->reflux + cat. Acid enamine Thermodynamic (Less-Substituted) Enamine reflux->enamine Water Removal electrophile Add Reactive Electrophile (R-X) enamine->electrophile iminium Iminium Salt Intermediate electrophile->iminium SN2 Attack hydrolysis Aqueous Acid Workup (H3O+) iminium->hydrolysis product α-Alkylated Ketone hydrolysis->product regioselectivity cluster_paths Enamine Formation Pathways cluster_alkylation Alkylation (R-X) ketone 2-Methylcyclohexanone thermo_enamine Less Substituted Enamine (Thermodynamic Product) ketone->thermo_enamine Favored due to less steric strain kinetic_enamine More Substituted Enamine (Kinetic Product) ketone->kinetic_enamine Disfavored due to steric strain (A1,3) thermo_product Alkylation at C6 (Major Product) thermo_enamine->thermo_product kinetic_product Alkylation at C2 (Minor Product) kinetic_enamine->kinetic_product c_vs_n_alkylation cluster_products Competing Pathways enamine Enamine Nucleophile α-Carbon Nitrogen electrophile Electrophile (R-X) enamine:c->electrophile C-Attack n_product N-Alkylation (Quaternary Salt) KINETICALLY COMPETITIVE enamine:n->n_product N-Attack c_product C-Alkylation (Iminium Salt) THERMODYNAMICALLY FAVORED electrophile->c_product

References

1-Pyrrolidino-1-cyclopentene storage and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and troubleshooting of 1-Pyrrolidino-1-cyclopentene.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to air, heat, and moisture. To ensure its stability, it should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C (36-46°F). Some suppliers recommend storage at 0-6°C.[1][2]

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.[3]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air. Use containers made of compatible materials like amber glass to protect from light.

Q2: What are the signs of decomposition of this compound?

A2: The primary visual indicator of decomposition is a change in color. Fresh, pure this compound is typically a light yellow to orange clear liquid.[2][4] Upon degradation, the color may darken to brown. Another sign of degradation is the presence of a strong amine odor, indicating hydrolysis to pyrrolidine.

Q3: What are the main decomposition pathways and products?

A3: The most common decomposition pathway for this compound is hydrolysis. In the presence of water, it reverts to its parent ketone (cyclopentanone) and secondary amine (pyrrolidine). This reaction is catalyzed by acidic conditions. Oxidation is another potential degradation pathway, although less common if stored under an inert atmosphere.

Q4: Can I use this compound that has changed color?

A4: A significant color change to brown indicates decomposition. Using a degraded reagent can lead to lower yields, unexpected side products, and difficulty in reproducing results. It is highly recommended to use a fresh, pure sample for best results. If the purity is questionable, it should be assessed using analytical methods like GC or NMR before use.

Troubleshooting Guides

Issue 1: Low or No Yield in a Stork Enamine Alkylation/Acylation Reaction

If you are experiencing low or no yield in a reaction using this compound, consider the following troubleshooting steps.

Potential Cause & Solution Workflow

start Low/No Yield in Stork Enamine Reaction check_reagent 1. Verify Purity of This compound start->check_reagent hydrolysis Hydrolysis to Cyclopentanone and Pyrrolidine? check_reagent->hydrolysis check_conditions 2. Examine Reaction Conditions dry_solvents Ensure anhydrous solvents and inert atmosphere check_conditions->dry_solvents temp_time Optimize temperature and reaction time check_conditions->temp_time check_electrophile 3. Evaluate Electrophile Reactivity electrophile_issue Use a more reactive electrophile (e.g., benzylic/allylic halides) check_electrophile->electrophile_issue hydrolysis->check_conditions No purify Purify by distillation or use fresh reagent hydrolysis->purify Yes purify->check_conditions dry_solvents->check_electrophile temp_time->check_electrophile end Improved Yield electrophile_issue->end

Caption: Troubleshooting workflow for low-yield Stork enamine reactions.

Detailed Steps:

  • Verify Reagent Purity:

    • Visual Inspection: Check the color of the this compound. A dark brown color suggests significant degradation.

    • Analytical Check: If in doubt, analyze a small sample by ¹H NMR or GC-MS to check for the presence of cyclopentanone and pyrrolidine. (See Experimental Protocols below).

  • Examine Reaction Conditions:

    • Anhydrous Conditions: Enamines are susceptible to hydrolysis. Ensure that all solvents and glassware are thoroughly dried and that the reaction is carried out under an inert atmosphere (nitrogen or argon).

    • Temperature and Time: The formation of the enamine and its subsequent reaction are equilibrium processes. Ensure adequate time and appropriate temperature for each step.

  • Evaluate Electrophile Reactivity:

    • The Stork enamine alkylation works best with reactive electrophiles such as benzylic, allylic, and α-halo carbonyl compounds. Less reactive alkyl halides may give low yields.[5]

Issue 2: Formation of Unexpected Side Products

The presence of unexpected side products can often be traced back to the degradation of this compound.

Decomposition Pathway: Hydrolysis

Caption: Hydrolysis of this compound.

  • If your reaction mixture contains cyclopentanone, it is a strong indication that your this compound has hydrolyzed.

  • The presence of pyrrolidine can also lead to side reactions, as it is a nucleophilic secondary amine.

Data on Storage and Stability

ConditionTemperatureAtmosphereExpected StabilityObservations
Ideal 2-8°CInert (Argon/Nitrogen)HighClear, light-yellow liquid. Stable for extended periods.
Sub-optimal Room TemperatureInert (Argon/Nitrogen)ModerateGradual color change to yellow-orange over time.
Poor 2-8°CAirLowColor darkens to orange/brown. Hydrolysis is likely.
Very Poor Room TemperatureAirVery LowRapid darkening of color. Significant decomposition expected.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying the presence of volatile impurities such as cyclopentanone and pyrrolidine.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane or ethyl acetate.

    • Dilute the stock solution 1:100 with the same solvent for analysis.

  • GC-MS Parameters:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Mass Range: m/z 35-350.

  • Data Analysis:

    • Identify the peaks for this compound (m/z 137), cyclopentanone (m/z 84), and pyrrolidine (m/z 71).

    • Calculate the relative peak areas to determine the percentage purity. A purity of >97% is generally considered good.[2][6]

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

¹H NMR provides a rapid assessment of purity and can clearly show the presence of hydrolysis products.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

    • Add a known amount of an internal standard with a well-resolved peak (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis if required.

  • ¹H NMR Parameters:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 5 seconds (for quantitative analysis).

  • Data Analysis:

    • This compound: Look for the characteristic vinyl proton signal around δ 4.5-4.7 ppm.

    • Cyclopentanone: The presence of a singlet at δ ~2.0 ppm indicates hydrolysis.

    • Pyrrolidine: A broad singlet for the N-H proton and multiplets for the CH₂ groups will be present.

    • Integrate the characteristic peaks of the compound and impurities against the internal standard to quantify the purity.

References

Technical Support Center: Optimizing Enamine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for enamine synthesis. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance reaction efficiency, yield, and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in enamine formation? A1: In enamine synthesis from an aldehyde or ketone and a secondary amine, a catalyst, typically an acid, is required to facilitate the dehydration step. The catalyst protonates the hydroxyl group of the intermediate carbinolamine, converting it into a better leaving group (water) and promoting the formation of the enamine.[1][2]

Q2: What are the most common types of catalysts used for enamine synthesis? A2: The most common catalysts are acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA).[3] Organocatalysts, particularly L-proline and its derivatives, are also widely used, especially for asymmetric enamine catalysis.[3][4] In some cases, dehydrating agents like titanium tetrachloride (TiCl₄) can also act as catalysts and prevent side reactions.[5]

Q3: Is an acid catalyst always necessary? A3: Not always. If the secondary amine used is sufficiently basic (e.g., pyrrolidine with a pKₐH of 11.26), the reaction can sometimes proceed without an added acid catalyst. However, for less basic amines, acid catalysis is required for both the initial addition and the subsequent dehydration steps.[5]

Q4: How does L-proline catalyze enamine formation differently from a simple acid catalyst? A4: L-proline, an amino acid, acts as a bifunctional catalyst. Its secondary amine group reacts with the carbonyl compound to form the enamine, while its carboxylic acid moiety facilitates the necessary proton transfers within the transition state, enabling stereoselective reactions.[3][6]

Q5: Can I use a primary amine to synthesize an enamine? A5: No, reacting a primary amine with an aldehyde or ketone will typically form an imine, not an enamine.[5][7] Enamine formation requires a secondary amine, which lacks the second proton on the nitrogen necessary to form a neutral imine after condensation.[7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Equilibrium not shifted: The formation of enamines is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back to the starting materials.[1][9][10] 2. Inappropriate pH: The reaction rate is highly pH-dependent. Too much acid (low pH) will protonate the amine nucleophile, preventing the initial attack on the carbonyl. Too little acid (high pH) will not effectively catalyze the dehydration step.[2] 3. Inactive Catalyst: The chosen catalyst may not be suitable for the specific substrates or may have degraded. 4. Steric Hindrance: Bulky substituents on the carbonyl compound or the secondary amine can slow down the reaction.1. Remove water: Use a Dean-Stark apparatus for azeotropic removal of water, or add a dehydrating agent like molecular sieves (3Å or 4Å) or anhydrous MgSO₄ to the reaction mixture.[1][11] 2. Optimize pH: The optimal pH is typically weakly acidic, around 4-5.[2] Perform small-scale experiments to screen different acid catalyst loadings. 3. Screen Catalysts: Test different acid catalysts (e.g., p-TsOH, CSA) or consider organocatalysts like proline. For stubborn ketones, TiCl₄ can be effective as both a catalyst and a water scavenger.[5] 4. Increase Reaction Temperature/Time: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.
Formation of Side Products 1. Self-condensation of Carbonyl: Aldehydes and ketones, especially methyl ketones, can undergo self-condensation (aldol reaction) under acidic or basic conditions.[5][12] 2. Enamine Hydrolysis: The enamine product is sensitive to aqueous acid and can hydrolyze back to the starting carbonyl compound during workup.[7][9][13] 3. Polyalkylation: In subsequent reactions of the enamine (e.g., Stork alkylation), over-alkylation can occur.1. Use TiCl₄: The addition of TiCl₄ can suppress the self-condensation of methyl ketones.[5] 2. Anhydrous Workup: Ensure that the workup procedure is performed under anhydrous conditions until the enamine has been consumed in a subsequent step. Hydrolysis is often the intended final step after alkylation or acylation.[9] 3. Controlled Stoichiometry: Use one equivalent of the secondary amine for enamine formation to minimize side reactions like polyalkylation.[14]
Difficulty in Product Purification 1. Product Instability: Enamines can be unstable and may not withstand purification by chromatography on silica gel due to hydrolysis. 2. Catalyst Residue: Non-volatile acid catalysts like p-TsOH can complicate purification.1. Use Crude Product: Often, enamines are not isolated but are generated in situ and used directly in the next reaction step.[15] If isolation is necessary, consider distillation. 2. Use a Heterogeneous Catalyst: Employ a solid-supported acid catalyst that can be easily removed by filtration.

Data Presentation: Catalyst Performance in Asymmetric Aldol Reactions

The following tables summarize quantitative data for the performance of organocatalysts in the asymmetric aldol reaction between aldehydes and acetone, which proceeds via an enamine intermediate.

Table 1: Effect of Proline Catalyst Loading on Aldol Reaction (Reaction: 4-Nitrobenzaldehyde + Acetone)

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
306876[3]
209596[16]
108596[16]

Table 2: Comparison of Proline Derivatives as Catalysts (Reaction: 4-Nitrobenzaldehyde + Acetone in DMSO)

CatalystReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
L-Proline246572[17]
tert-Butyldimethylsilyloxy-L-proline49899[17]

Experimental Protocols

Protocol 1: General Procedure for Enamine Synthesis using Molecular Sieves

This protocol describes a general method for forming an enamine from an aldehyde or ketone using a secondary amine and molecular sieves as the dehydrating agent.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Secondary Amine (e.g., pyrrolidine, morpholine) (1.2 equiv)

  • Anhydrous Solvent (e.g., Toluene, THF, or CHCl₃)

  • Activated 3Å or 4Å Molecular Sieves (powdered)

  • Acid Catalyst (e.g., p-TsOH) (0.01-0.05 equiv, optional)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the aldehyde or ketone and the anhydrous solvent.

  • Add the activated molecular sieves to the flask (approx. 250-500 mg per mmol of carbonyl compound).

  • Add the secondary amine to the stirring solution.

  • If required, add the acid catalyst. For highly reactive amines/carbonyls, this may not be necessary.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction is often complete within 1-20 hours.[18]

  • Monitor the reaction progress by TLC, GC, or ¹H NMR by observing the disappearance of the starting carbonyl compound.

  • Upon completion, the enamine is typically used directly for the next step. If isolation is required, filter off the molecular sieves and concentrate the solvent under reduced pressure. Note that many enamines are unstable and should be used immediately.

Protocol 2: Stork Enamine Alkylation

This protocol outlines the synthesis of an enamine followed by its alkylation, a sequence known as the Stork Enamine reaction.

Step A: Enamine Formation

  • In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine the ketone (1.0 equiv), a secondary amine (e.g., pyrrolidine, 1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 equiv) in a solvent that forms an azeotrope with water (e.g., benzene or toluene).[18]

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Once water formation ceases (typically after 3-20 hours), cool the reaction mixture to room temperature.[18] The resulting solution contains the enamine.

Step B: Alkylation and Hydrolysis

  • To the crude enamine solution from Step A, add the alkylating agent (e.g., an allyl or benzyl halide, 1.0 equiv) and stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • After the alkylation is complete, add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt.[14]

  • Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the resulting α-alkylated ketone by flash column chromatography.

Mandatory Visualizations

Enamine_Formation_Mechanism cluster_end Products carbonyl Ketone/Aldehyde protonated_carbonyl Protonated Carbonyl carbonyl->protonated_carbonyl + H⁺ (cat.) amine Secondary Amine (R₂NH) inv1 amine->inv1 Nucleophilic Attack protonated_carbonyl->inv1 carbinolamine Carbinolamine Intermediate protonated_carbinolamine O-Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ iminium Iminium Ion protonated_carbinolamine->iminium - H₂O water H₂O protonated_carbinolamine->water enamine Enamine Product iminium->enamine - H⁺ h_plus3 H⁺ iminium->h_plus3 h_plus H⁺ h_plus2 H⁺ inv1->carbinolamine inv2 inv3

Caption: General mechanism of acid-catalyzed enamine formation.

Proline_Catalytic_Cycle proline (S)-Proline Catalyst carbinolamine Carbinolamine proline->carbinolamine + Ketone - H₂O ketone Ketone iminium Iminium Ion carbinolamine->iminium enamine Chiral Enamine iminium->enamine - H⁺ adduct Iminium Adduct enamine->adduct + Aldehyde aldehyde Aldehyde (Electrophile) product Aldol Product adduct->product + H₂O product->proline - Catalyst water H₂O

Caption: Catalytic cycle for a proline-catalyzed aldol reaction.

Troubleshooting_Workflow start Low Enamine Yield check_water Is water being effectively removed? start->check_water add_desiccant Add molecular sieves or use Dean-Stark trap check_water->add_desiccant No check_catalyst Is the catalyst appropriate and active? check_water->check_catalyst Yes add_desiccant->check_catalyst screen_catalysts Screen acid catalysts (p-TsOH, CSA) or try TiCl₄ check_catalyst->screen_catalysts No check_temp Is reaction temperature optimal? check_catalyst->check_temp Yes screen_catalysts->check_temp increase_temp Increase temperature and/or reaction time check_temp->increase_temp No success Reaction Optimized check_temp->success Yes increase_temp->success

Caption: Decision workflow for troubleshooting low enamine yield.

References

Technical Support Center: Stork Enamine Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of Stork enamine reactions. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for a Stork enamine reaction?

A1: The standard workup for a Stork enamine reaction involves the hydrolysis of the intermediate iminium salt to the final α-substituted aldehyde or ketone. This is typically achieved by adding an aqueous acid to the reaction mixture. The overall process consists of quenching the reaction, followed by extraction and purification of the desired product.

Q2: Why is an acidic workup necessary?

A2: An acidic workup is crucial for the hydrolysis of the iminium salt that is formed after the enamine reacts with the electrophile. The acidic conditions facilitate the attack of water on the iminium carbon, leading to the regeneration of the carbonyl group and the release of the secondary amine.[1][2][3]

Q3: My reaction is complete, but I'm not sure how to effectively quench it. What are the recommended quenching procedures?

A3: The most common method for quenching a Stork enamine reaction is the addition of water or a dilute aqueous acid solution. The choice of quenching agent can depend on the stability of your product. For most standard reactions, adding water followed by acidification is sufficient.

Troubleshooting Guide

Problem Possible Cause Solution
Low Yield of the Desired Product Incomplete hydrolysis of the iminium salt.- Increase the concentration of the aqueous acid (e.g., 1M to 2M HCl).- Extend the stirring time during the acidic workup.- Gently heat the reaction mixture during hydrolysis if the product is thermally stable.
N-alkylation as a side reaction.This is more common with less reactive alkyl halides. Consider using more reactive electrophiles like allylic or benzylic halides.[2]
Degradation of the enamine intermediate.Ensure the enamine is formed under anhydrous conditions and used promptly. For sensitive enamines, consider performing the subsequent reaction at lower temperatures.
Incomplete Hydrolysis Insufficient acid or water.Add more aqueous acid and ensure vigorous stirring to facilitate contact between the organic and aqueous phases.
Steric hindrance around the iminium salt.A stronger acid or longer reaction time for the hydrolysis step may be required.
Presence of Secondary Amine in the Final Product Incomplete removal during extraction.- Perform multiple washes of the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase.- For acid-sensitive products, wash with an aqueous solution of copper(II) sulfate. The amine will complex with the copper and be extracted into the aqueous layer.
Formation of an Aldol Condensation Side Product The desired α-substituted carbonyl product reacts with remaining starting material or other carbonyl compounds under the workup conditions.- Ensure the initial reaction goes to completion to consume the starting enamine.- Perform the acidic workup at a lower temperature to minimize the rate of the aldol reaction.
Difficulty in Purifying the Product The product has similar polarity to the remaining starting materials or byproducts.- Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase).- Consider alternative purification methods such as distillation or recrystallization if applicable.

Experimental Protocols

General Acidic Workup Protocol for Stork Enamine Alkylation

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Quenching: Once the alkylation reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to room temperature. Slowly add distilled water to quench the reaction.

  • Acidification: Add a 1M aqueous solution of hydrochloric acid (HCl) to the mixture. The amount of acid should be sufficient to ensure the aqueous layer is acidic (pH 1-2).

  • Hydrolysis: Stir the biphasic mixture vigorously for 1-4 hours at room temperature. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the iminium salt intermediate and the appearance of the product spot.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it two to three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Brine (saturated aqueous sodium chloride solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to yield the pure α-alkylated ketone or aldehyde.[4]

Data Presentation

EntryEquivalents of EnamineCombined Yield (%)
11.026
21.535
32.066

Table adapted from a study on Michael-Stork additions, highlighting the importance of optimizing reactant stoichiometry for better yields before proceeding to the workup.

Visualizations

Stork Enamine Reaction Workflow

StorkEnamineWorkflow Start Stork Enamine Reaction Mixture Quench Quench with Water/Dilute Acid Start->Quench Hydrolysis Acidic Hydrolysis (e.g., 1M HCl) Quench->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Washing Wash Organic Layer Extraction->Washing Drying Dry Organic Layer Washing->Drying Purification Purification (e.g., Chromatography) Drying->Purification Product Pure α-Substituted Carbonyl Compound Purification->Product

Caption: General workflow for the workup of a Stork enamine reaction.

Troubleshooting Logic for Low Product Yield

LowYieldTroubleshooting Start Low Product Yield CheckHydrolysis Check for Incomplete Hydrolysis (TLC, NMR of crude) Start->CheckHydrolysis CheckSideProducts Analyze for Side Products (e.g., N-alkylation, Aldol) Start->CheckSideProducts ImprovePurification Optimize Purification Strategy Start->ImprovePurification Product Loss During Purification OptimizeHydrolysis Optimize Hydrolysis: - Increase acid concentration - Prolong reaction time - Gentle heating CheckHydrolysis->OptimizeHydrolysis Incomplete ModifyReaction Modify Reaction Conditions: - Use more reactive electrophile - Ensure anhydrous conditions CheckSideProducts->ModifyReaction Side Products Detected

Caption: Decision tree for troubleshooting low yields in Stork enamine workups.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Pyrrolidino-1-cyclopentene and 1-Morpholino-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is paramount. Enamines are versatile nucleophiles widely employed in carbon-carbon bond formation, with their reactivity being highly dependent on the nature of the secondary amine from which they are derived. This guide provides a detailed comparison of the reactivity of two common enamines: 1-Pyrrolidino-1-cyclopentene and 1-Morpholino-1-cyclopentene, supported by theoretical principles and representative experimental data.

The fundamental difference in reactivity between these two enamines stems from the electronic properties of the pyrrolidine and morpholine moieties. This compound is generally considered to be significantly more reactive than its morpholine counterpart. This is attributed to the greater p-character of the nitrogen lone pair in the five-membered pyrrolidine ring, which enhances its ability to donate electron density into the double bond. This increased electron donation makes the β-carbon of the enamine more nucleophilic.

In contrast, the morpholine ring in 1-morpholino-1-cyclopentene contains an oxygen atom, which exerts an electron-withdrawing inductive effect. This effect reduces the electron-donating ability of the nitrogen atom, thereby decreasing the nucleophilicity of the β-carbon and rendering the enamine less reactive towards electrophiles. It has been noted in the literature that morpholine-based enamines can be orders of magnitude less reactive than those derived from pyrrolidine.[1]

Quantitative Data Comparison

ParameterThis compound1-Morpholino-1-cyclopenteneReference
Reaction Time (hours) 424Illustrative data based on the established higher reactivity of pyrrolidine enamines.
Yield of 2-methylcyclopentanone (%) 8540Illustrative data based on the established higher reactivity of pyrrolidine enamines and the potential for incomplete reaction or side reactions with the less reactive morpholine enamine.
Reaction Conditions Methyl Iodide, Benzene, RefluxMethyl Iodide, Benzene, RefluxStandard conditions for Stork enamine alkylation.

Note: The data in this table is illustrative and intended to reflect the well-established qualitative differences in reactivity. It is based on general principles of enamine chemistry rather than a specific side-by-side experimental study.

Experimental Protocols

The following are representative experimental protocols for the synthesis and subsequent alkylation of this compound and 1-morpholino-1-cyclopentene.

Synthesis of this compound

A mixture of cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC until the starting ketone is consumed. The solvent is then removed under reduced pressure, and the crude enamine is purified by vacuum distillation.

Alkylation of this compound (Stork Enamine Alkylation)

To a solution of this compound (1.0 eq) in an aprotic solvent such as benzene or THF, an alkylating agent (e.g., methyl iodide, 1.1 eq) is added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete. The resulting iminium salt is then hydrolyzed by the addition of aqueous acid (e.g., 10% HCl) to yield the α-alkylated ketone. The product is extracted with an organic solvent, dried, and purified by chromatography or distillation.

Synthesis of 1-Morpholino-1-cyclopentene

Following a similar procedure to the pyrrolidine enamine synthesis, a mixture of cyclopentanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with azeotropic removal of water. After completion, the product is isolated and purified by vacuum distillation.

Alkylation of 1-Morpholino-1-cyclopentene

The alkylation of 1-morpholino-1-cyclopentene is generally slower and may require more forcing conditions. To a solution of the enamine (1.0 eq) in a suitable solvent, the alkylating agent (1.1 eq) is added. The reaction mixture is typically heated to reflux for an extended period (e.g., 24 hours or more). The workup procedure involving hydrolysis of the iminium salt is analogous to that for the pyrrolidine enamine.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for the Stork enamine reaction.

Stork_Enamine_Alkylation ketone Cyclopentanone enamine Enamine ketone->enamine + Amine, -H₂O amine Secondary Amine (Pyrrolidine or Morpholine) iminium Iminium Salt enamine->iminium + Electrophile electrophile Electrophile (e.g., R-X) product α-Alkylated Ketone iminium->product + H₂O, H⁺ h2o H₂O, H⁺

Figure 1. General reaction pathway for the Stork enamine alkylation.

Experimental_Workflow start Start Mix Ketone, Amine, and Catalyst in Solvent reflux Reflux with Dean-Stark Trap Azeotropic removal of water start->reflux enamine_formation Enamine Formation Monitor by TLC reflux->enamine_formation workup1 Workup 1 Remove solvent, vacuum distill to purify enamine enamine_formation->workup1 alkylation Alkylation Dissolve enamine, add electrophile, reflux workup1->alkylation hydrolysis Hydrolysis Add aqueous acid (e.g., 10% HCl) alkylation->hydrolysis workup2 Workup 2 Extract with organic solvent, dry, and purify hydrolysis->workup2 product Final Product α-Alkylated Ketone workup2->product

Figure 2. A generalized experimental workflow for the synthesis and alkylation of enamines.

Reactivity_Comparison cluster_pyrrolidine This compound cluster_morpholine 1-Morpholino-1-cyclopentene p_enamine High Electron Density on β-Carbon p_reactivity High Reactivity p_enamine->p_reactivity Leads to m_reactivity Lower Reactivity m_enamine Lower Electron Density on β-Carbon m_enamine->m_reactivity Leads to

Figure 3. Logical relationship between electron density and reactivity.

References

1-Pyrrolidino-1-cyclopentene vs. Traditional Ketone Enolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the α-alkylation and α-acylation of ketones are fundamental carbon-carbon bond-forming reactions. The classical approach involves the generation of a ketone enolate using a strong base, which then acts as a nucleophile. However, this method is often plagued by issues such as polyalkylation, lack of regioselectivity, and harsh reaction conditions. An elegant alternative, the Stork enamine alkylation, utilizes enamines, such as 1-pyrrolidino-1-cyclopentene derived from cyclopentanone, as enolate surrogates. This guide provides an objective comparison of the advantages of using this compound over traditional ketone enolates, supported by experimental data and detailed protocols.

Key Advantages of this compound

The use of this compound, a prominent example of an enamine in synthesis, offers several distinct advantages over the direct use of ketone enolates generated with strong bases like lithium diisopropylamide (LDA).

  • Milder Reaction Conditions: Enamine formation and subsequent alkylation are typically carried out under neutral or mildly acidic conditions, avoiding the need for strong, non-nucleophilic bases.[1] This tolerance for a wider range of functional groups enhances the versatility of the synthetic route.

  • Prevention of Polyalkylation: A significant drawback of traditional enolate chemistry is the potential for multiple alkylations, as the mono-alkylated product can be more acidic than the starting ketone.[2] Enamines, being neutral and less basic, are not prone to this overreaction, leading to cleaner product profiles.[1]

  • Enhanced Regioselectivity: In the case of unsymmetrical ketones, the formation of enamines generally favors the less substituted double bond, leading to alkylation at the less hindered α-carbon.[3] This provides a powerful tool for controlling the regiochemical outcome of the reaction, a challenge often encountered with traditional enolate formation which can lead to mixtures of kinetic and thermodynamic products.

  • Improved Stability and Handling: Enamines are relatively stable and can often be isolated and purified before use, offering greater control over the reaction stoichiometry. In contrast, enolates are highly reactive species that are typically generated and used in situ.

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between the alkylation of cyclopentanone via its pyrrolidine enamine and its traditional lithium enolate.

ParameterThis compound (Enamine)Traditional Cyclopentanone Enolate (LDA)
Base Required Mild acid catalyst (e.g., p-TsOH) for formationStrong, non-nucleophilic base (e.g., LDA)
Reaction Conditions Neutral or mildly acidicStrongly basic, anhydrous, low temperature (-78 °C)
Typical Yield (Alkylation) Moderate to good (50-80%)Good to excellent (60-95%)[4]
Polyalkylation MinimizedCommon side reaction[2]
Regioselectivity High (alkylation at the less substituted carbon)[3]Controllable (kinetic vs. thermodynamic) but can be complex

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the formation of both nucleophiles, their general reaction mechanism, and a comparative experimental workflow.

enamine_formation ketone Cyclopentanone intermediate Carbinolamine Intermediate ketone->intermediate + amine Pyrrolidine amine->intermediate catalyst p-TsOH (cat.) catalyst->intermediate enamine This compound intermediate->enamine - H₂O water H₂O

Caption: Formation of this compound.

enolate_formation ketone Cyclopentanone enolate Lithium Cyclopentanone Enolate ketone->enolate + base LDA in THF -78 °C base->enolate amine Diisopropylamine enolate->amine +

Caption: Formation of a traditional ketone enolate.

alkylation_mechanism cluster_enamine Enamine Alkylation cluster_enolate Enolate Alkylation enamine This compound iminium Iminium Salt enamine->iminium + electrophile1 R-X (Electrophile) electrophile1->iminium product1 α-Alkylated Ketone iminium->product1 + hydrolysis1 H₃O⁺ hydrolysis1->product1 enolate Ketone Enolate product2 α-Alkylated Ketone enolate->product2 + electrophile2 R-X (Electrophile) electrophile2->product2

Caption: General mechanism of alkylation.

experimental_workflow cluster_enamine_workflow Enamine Method cluster_enolate_workflow Traditional Enolate Method start1 Cyclopentanone + Pyrrolidine + p-TsOH reflux1 Reflux with Dean-Stark (Toluene) start1->reflux1 isolate_enamine Isolate Enamine reflux1->isolate_enamine alkylation1 Alkylation with R-X (e.g., Benzyl Bromide) isolate_enamine->alkylation1 hydrolysis2 Acidic Workup (H₃O⁺) alkylation1->hydrolysis2 product3 α-Alkylated Product hydrolysis2->product3 start2 Cyclopentanone in THF deprotonation Add LDA at -78 °C start2->deprotonation enolate_formation Enolate Formation deprotonation->enolate_formation alkylation2 Alkylation with R-X (e.g., Benzyl Bromide) enolate_formation->alkylation2 quench Aqueous Workup alkylation2->quench product4 α-Alkylated Product quench->product4

Caption: Comparative experimental workflow.

Experimental Protocols

The following are representative experimental protocols for the α-benzylation of cyclopentanone using both the enamine and traditional enolate methods.

Protocol 1: α-Benzylation of Cyclopentanone via this compound

Step 1: Synthesis of this compound

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Distill the crude product under vacuum to afford pure this compound.

Step 2: α-Benzylation

  • In a separate flask, dissolve the purified this compound (1.0 eq) in a suitable solvent such as dioxane or acetonitrile.

  • Add benzyl bromide (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, add an aqueous solution of hydrochloric acid (10%) and stir for an additional 1-2 hours to hydrolyze the intermediate iminium salt.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-benzylcyclopentanone.

Protocol 2: α-Benzylation of Cyclopentanone via its Lithium Enolate
  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.05 eq) to the solution and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the mixture for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Add a solution of benzyl bromide (1.1 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

This compound offers a compelling alternative to traditional ketone enolates for α-alkylation and acylation reactions. The milder reaction conditions, suppression of polyalkylation, and predictable regioselectivity make it a valuable tool for organic synthesis, particularly in the construction of complex molecules where functional group tolerance and precise control over the reaction outcome are paramount. While traditional enolate chemistry remains a powerful method, especially when specific thermodynamic or kinetic products are desired from unsymmetrical ketones, the operational simplicity and cleaner reaction profiles of the Stork enamine approach often make it the preferred method for researchers in drug development and other areas of chemical science.

References

A Comparative Spectroscopic Analysis of 1-Pyrrolidino-1-cyclopentene and Other Cyclopentanone-Derived Enamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 1-Pyrrolidino-1-cyclopentene, a versatile building block in organic synthesis. Its performance is objectively compared with alternative enamines derived from cyclopentanone, namely 1-piperidino-1-cyclopentene and 1-morpholino-1-cyclopentene. This comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for compound identification, characterization, and method development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound and its piperidine and morpholine analogues.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Compoundδ (ppm), Multiplicity, J (Hz)Assignment
This compound 4.35 (t, J = 1.5 Hz, 1H)Vinylic H
2.95 (t, J = 6.5 Hz, 4H)N-CH₂ (Pyrrolidine)
2.30 (t, J = 7.5 Hz, 2H)Allylic CH₂ (Cyclopentene)
2.15 (t, J = 7.5 Hz, 2H)Allylic CH₂ (Cyclopentene)
1.85 (quint, J = 6.5 Hz, 4H)CH₂ (Pyrrolidine)
1.75 (quint, J = 7.5 Hz, 2H)CH₂ (Cyclopentene)
1-Piperidino-1-cyclopentene 4.40 (t, J = 1.6 Hz, 1H)Vinylic H
2.80 (t, J = 5.5 Hz, 4H)N-CH₂ (Piperidine)
2.28 (m, 4H)Allylic CH₂ (Cyclopentene)
1.65 (m, 6H)CH₂ (Piperidine)
1.80 (quint, J = 7.6 Hz, 2H)CH₂ (Cyclopentene)
1-Morpholino-1-cyclopentene 4.51 (t, 1H)Vinylic H
3.73 (t, 4H)O-CH₂ (Morpholine)
2.80 (t, 4H)N-CH₂ (Morpholine)
2.31 (m, 4H)Allylic CH₂ (Cyclopentene)
1.85 (m, 2H)CH₂ (Cyclopentene)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Compoundδ (ppm)Assignment
This compound 145.1C=C-N
98.9=C-H
49.2N-CH₂ (Pyrrolidine)
33.1Allylic CH₂ (Cyclopentene)
30.5Allylic CH₂ (Cyclopentene)
25.4CH₂ (Pyrrolidine)
22.8CH₂ (Cyclopentene)
1-Piperidino-1-cyclopentene 146.2C=C-N
101.5=C-H
50.1N-CH₂ (Piperidine)
33.5Allylic CH₂ (Cyclopentene)
30.8Allylic CH₂ (Cyclopentene)
26.2β-CH₂ (Piperidine)
24.8γ-CH₂ (Piperidine)
23.1CH₂ (Cyclopentene)
1-Morpholino-1-cyclopentene [1]144.3C=C-N
102.6=C-H
66.9O-CH₂ (Morpholine)
48.7N-CH₂ (Morpholine)
32.8Allylic CH₂ (Cyclopentene)
30.1Allylic CH₂ (Cyclopentene)
22.5CH₂ (Cyclopentene)

Table 3: Infrared (IR) Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)Assignment
This compound [2][3]~2960, 2850C-H stretch (alkane)
~1630C=C stretch (enamine)
~1150C-N stretch
1-Piperidino-1-cyclopentene ~2930, 2850C-H stretch (alkane)
~1635C=C stretch (enamine)
~1145C-N stretch
1-Morpholino-1-cyclopentene [1]~2960, 2850C-H stretch (alkane)
~1640C=C stretch (enamine)
~1115C-O-C stretch
~1155C-N stretch

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound [4]137108, 94, 80, 67
1-Piperidino-1-cyclopentene 151122, 108, 94, 81
1-Morpholino-1-cyclopentene [1]153124, 110, 96, 81, 68

Experimental Protocols

Synthesis of this compound[5]

A common and effective method for the synthesis of this compound is the acid-catalyzed condensation of cyclopentanone with pyrrolidine.[5]

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • A solution of cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a light yellow liquid. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[5]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

IR Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples were analyzed as a thin film on NaCl or KBr plates.

Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the enamines discussed in this guide.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Cyclopentanone + Amine (Pyrrolidine/Piperidine/Morpholine) reaction Acid-Catalyzed Condensation (Dean-Stark Trap) start->reaction workup Workup (Extraction, Washing, Drying) reaction->workup purification Purification (Vacuum Distillation) workup->purification product Pure Enamine purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and spectroscopic analysis of enamines.

Comparative Analysis of Spectroscopic Data

The spectroscopic data presented reveals distinct features for each enamine, allowing for their unambiguous differentiation.

  • ¹H NMR: The chemical shift of the vinylic proton is a key diagnostic signal. In 1-morpholino-1-cyclopentene, this proton is the most deshielded (δ 4.51 ppm), likely due to the electron-withdrawing effect of the oxygen atom in the morpholine ring. The signals for the protons on the heterocyclic amine ring also show characteristic shifts and multiplicities, reflecting the different ring sizes and conformations.

  • ¹³C NMR: The chemical shifts of the vinylic carbons (C=C-N and =C-H) are particularly informative. The presence of the oxygen atom in the morpholine ring of 1-morpholino-1-cyclopentene causes a significant downfield shift of the adjacent O-CH₂ carbons (δ 66.9 ppm) compared to the N-CH₂ carbons in the other two enamines.

  • IR Spectroscopy: The most prominent feature in the IR spectra of these enamines is the C=C stretching vibration, which appears in the region of 1630-1640 cm⁻¹. For 1-morpholino-1-cyclopentene, the strong C-O-C stretching absorption around 1115 cm⁻¹ is a distinctive feature.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum of each enamine is consistent with its molecular weight. The fragmentation patterns are also characteristic. For instance, the loss of fragments corresponding to the heterocyclic amine ring is a common fragmentation pathway, leading to distinct fragment ions for each compound.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical flow of information obtained from the different spectroscopic techniques for the structural elucidation of these enamines.

G cluster_techniques Spectroscopic Techniques cluster_information Derived Information nmr NMR (¹H, ¹³C) connectivity Connectivity & Proton/Carbon Environments nmr->connectivity ir IR functional_groups Functional Groups (C=C, C-N, C-O) ir->functional_groups ms MS molecular_weight Molecular Weight & Fragmentation ms->molecular_weight structure Structural Elucidation of Enamine connectivity->structure functional_groups->structure molecular_weight->structure

Caption: Logical flow of spectroscopic data for structural elucidation.

References

A Comparative Guide to the Characterization of 2-Substituted Cyclopentanone Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical techniques for the characterization of 2-substituted cyclopentanone products. Nuclear Magnetic Resonance (NMR) spectroscopy, as the cornerstone of structural elucidation, is compared with alternative and complementary methods, including Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Supporting experimental data for representative 2-substituted cyclopentanone compounds are presented to highlight the strengths and limitations of each technique.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data obtained from NMR, FT-IR, and GC-MS analyses for select 2-substituted cyclopentanone products.

Table 1: 2-Acetylcyclopentanone
Analytical Technique Parameter Observed Value
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)δ 3.55 (t, 1H), 2.50-2.20 (m, 4H), 2.15 (s, 3H), 1.95-1.80 (m, 2H) ppm
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)δ 219.0, 207.0, 60.0, 38.0, 29.0, 28.0, 21.0 ppm
FT-IR (liquid film)Vibrational Frequency (ν)ν 1740 cm⁻¹ (C=O, ketone), 1715 cm⁻¹ (C=O, acetyl), 2960-2870 cm⁻¹ (C-H, aliphatic)
GC-MS (EI)Mass-to-charge ratio (m/z)m/z 126 (M+), 111, 83, 43
Table 2: 2-Phenylcyclopentanone
Analytical Technique Parameter Observed Value
¹H NMR (CDCl₃, 300 MHz)Chemical Shift (δ)δ 7.35-7.20 (m, 5H), 3.65 (dd, 1H), 2.50-2.20 (m, 4H), 2.10-1.90 (m, 2H) ppm
¹³C NMR (CDCl₃, 75 MHz)Chemical Shift (δ)δ 219.5, 139.0, 128.8, 127.5, 126.8, 56.0, 38.5, 30.0, 21.0 ppm
FT-IR (KBr disc)Vibrational Frequency (ν)ν 1735 cm⁻¹ (C=O, ketone), 3060-3030 cm⁻¹ (C-H, aromatic), 2960-2870 cm⁻¹ (C-H, aliphatic), 1600, 1495 cm⁻¹ (C=C, aromatic)
GC-MS (EI)Mass-to-charge ratio (m/z)m/z 160 (M+), 131, 104, 91, 77
Table 3: 2,5-Dibenzylidenecyclopentanone
Analytical Technique Parameter Observed Value
¹H NMR (CDCl₃, 60 MHz)Chemical Shift (δ)δ 7.75 (s, 2H), 7.40-7.20 (m, 10H), 3.05 (s, 4H) ppm[1]
¹³C NMR Chemical Shift (δ)Data not readily available in searched sources.
FT-IR (KBr)Vibrational Frequency (ν)ν 1685 cm⁻¹ (C=O, conjugated ketone), 1600 cm⁻¹ (C=C, alkene and aromatic), 3050 cm⁻¹ (C-H, aromatic/vinylic), 2920 cm⁻¹ (C-H, aliphatic)
GC-MS (EI)Mass-to-charge ratio (m/z)m/z 260 (M+), 232, 215, 115, 91

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the 2-substituted cyclopentanone sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2]

  • Transfer the solution to a clean NMR tube, ensuring the final volume is around 0.6 mL.

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the magnetic field to ensure homogeneity.

  • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR , acquire the spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • For liquids (e.g., 2-acetylcyclopentanone): Place a small drop of the neat liquid between two KBr or NaCl plates to form a thin film.[3]

  • For solids (e.g., 2-phenylcyclopentanone, 2,5-dibenzylidenecyclopentanone): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.[4]

2. Data Acquisition:

  • Record a background spectrum of the empty sample holder (or a pure KBr pellet).

  • Place the prepared sample in the instrument's sample compartment.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

3. Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of the 2-substituted cyclopentanone sample in a volatile organic solvent (e.g., dichloromethane, hexane). The concentration should be in the low ppm range.

2. Data Acquisition:

  • Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

  • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, separating the components based on their boiling points and interactions with the stationary phase.

  • The separated components elute from the column and enter the mass spectrometer.

  • In the mass spectrometer, the molecules are ionized (typically by electron impact, EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

3. Data Processing:

  • The software generates a total ion chromatogram (TIC), which shows the intensity of the signal versus retention time.

  • A mass spectrum is generated for each peak in the TIC. The fragmentation pattern in the mass spectrum is a characteristic fingerprint of the compound and can be compared to spectral libraries for identification.

Mandatory Visualization

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized 2-substituted cyclopentanone product.

G Figure 1: General workflow for the characterization of a 2-substituted cyclopentanone. cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Synthesis of 2-Substituted Cyclopentanone purification Purification (e.g., Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir gcms GC-MS Analysis purification->gcms elucidation Structure Confirmation nmr->elucidation ftir->elucidation gcms->elucidation

Figure 1: Characterization Workflow

Logical Relationship of Spectroscopic Data

This diagram illustrates how data from different spectroscopic techniques are integrated to determine the final chemical structure.

G Figure 2: Logical integration of spectroscopic data for structure elucidation. cluster_data Experimental Data cluster_info Derived Information cluster_structure Final Structure nmr_data NMR Data (¹H & ¹³C chemical shifts, couplings, integrations) carbon_framework Carbon-Hydrogen Framework nmr_data->carbon_framework ftir_data FT-IR Data (Vibrational frequencies of functional groups) functional_groups Presence of Functional Groups (e.g., C=O) ftir_data->functional_groups ms_data MS Data (Molecular ion peak, fragmentation pattern) ms_data->carbon_framework Fragmentation analysis molecular_weight Molecular Weight and Formula ms_data->molecular_weight final_structure Confirmed Structure of 2-Substituted Cyclopentanone carbon_framework->final_structure functional_groups->final_structure molecular_weight->final_structure

Figure 2: Data Integration Logic

References

A Comparative Guide to Mass Spectrometry Analysis of Stork Enamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fine chemical synthesis, the Stork enamine reaction is a cornerstone for the selective α-alkylation and α-acylation of carbonyl compounds.[1][2] Real-time monitoring and detailed characterization of the reaction components are crucial for optimizing reaction conditions, maximizing yield, and minimizing impurities. Mass spectrometry (MS) offers a powerful suite of tools for this purpose, providing rapid and sensitive analysis of reactants, intermediates, and products directly from the reaction mixture.

This guide provides a comparative overview of various mass spectrometry techniques for the analysis of Stork enamine reaction mixtures, supported by experimental data and detailed protocols. We will delve into the strengths and weaknesses of different ionization methods and provide visualizations of key processes and fragmentation pathways.

Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing a Stork enamine reaction mixture depends on the specific analytical goal, whether it is online reaction monitoring or final product analysis, and the chemical properties of the analytes. The primary species of interest in a Stork enamine reaction are the starting ketone/aldehyde and secondary amine, the enamine intermediate, the iminium ion intermediate, and the final α-alkylated carbonyl compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds.[3] The final α-alkylated ketone or aldehyde products of the Stork enamine reaction are often amenable to GC-MS analysis. The enamine intermediate can also be detected by GC-MS, as demonstrated by the availability of its electron ionization (EI) spectrum in databases.[4] However, the highly reactive and non-volatile iminium ion intermediate is not suitable for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for the analysis of complex reaction mixtures containing compounds with a wide range of polarities and volatilities. This makes it particularly suitable for online reaction monitoring of Stork enamine reactions, where polar and non-volatile intermediates are present.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionic compounds.[5] It is the premier choice for detecting the charged iminium ion intermediate and can also effectively ionize the enamine and the final product, typically as protonated molecules ([M+H]⁺). ESI is highly sensitive and well-suited for online monitoring directly from the reaction solution.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds than ESI.[5][7] It can be a good alternative for analyzing the enamine and the final product, especially if they are less polar. While it can ionize the iminium ion, ESI is generally more sensitive for pre-charged species. APCI is also less susceptible to matrix effects compared to ESI.[8]

Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) allow for the direct analysis of reaction mixtures in their native state without sample preparation. DESI-MS has been successfully used for high-throughput reaction screening and can be applied to monitor Stork enamine reactions in real-time.[9][10]

Summary of Technique Comparison
TechniqueAnalytes DetectedProsCons
GC-MS (EI) Starting materials, Enamine intermediate, Final productHigh chromatographic resolution for isomers, Well-established libraries for identification, Robust and reliable.Not suitable for non-volatile or thermally labile compounds (iminium ion), Requires derivatization for some compounds.
LC-MS (ESI) All reaction components (including iminium ion)Excellent for polar and ionic species, Ideal for online reaction monitoring, High sensitivity.Can suffer from ion suppression and matrix effects, Less effective for non-polar compounds.
LC-MS (APCI) Starting materials, Enamine intermediate, Final productGood for moderately polar to non-polar compounds, Less susceptible to matrix effects than ESI, Handles higher flow rates.Generally less sensitive than ESI for polar and ionic compounds.
Ambient MS (e.g., DESI) All reaction componentsNo sample preparation required, Very fast analysis, Suitable for high-throughput screening.May have lower quantitative reproducibility compared to chromatographic methods.

Experimental Protocols

Online Reaction Monitoring using ESI-MS

This protocol describes the general procedure for monitoring a Stork enamine reaction in real-time.

  • Reaction Setup: The reaction is carried out in a standard reaction vessel with stirring. A small-bore tubing (e.g., PEEK tubing) is inserted into the reaction mixture.

  • Sample Introduction: The other end of the tubing is connected to the ESI source of the mass spectrometer, often via a syringe pump to maintain a constant flow rate (e.g., 5-10 µL/min). The reaction mixture is continuously drawn into the mass spectrometer.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3-5 kV

    • Nebulizing Gas (N₂): Flow rate adjusted to obtain a stable spray.

    • Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions (e.g., 5-10 L/min, 200-350 °C).

    • Mass Range: Scanned over a range that includes all expected reactants, intermediates, and products (e.g., m/z 50-500).

  • Data Acquisition: Mass spectra are recorded at regular intervals (e.g., every 30 seconds) to track the relative intensities of the ions corresponding to the reactants, intermediates, and products over time.

Endpoint Analysis using GC-MS

This protocol is for the analysis of the final product after the reaction is complete and has been worked up.

  • Sample Preparation: An aliquot of the final reaction mixture is quenched (e.g., with dilute acid) and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then dried over a drying agent (e.g., Na₂SO₄) and may be concentrated. A small amount of the extract is dissolved in a suitable solvent for GC analysis (e.g., hexane or dichloromethane).

  • GC Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

  • MS Parameters (Electron Ionization - EI):

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scanned from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram is analyzed to identify the peaks corresponding to the starting materials and the final product. The mass spectrum of each peak is compared to library spectra for confirmation.

Data Presentation and Interpretation

For a typical Stork enamine reaction between cyclohexanone and pyrrolidine, followed by alkylation with methyl iodide, the following species would be of interest:

CompoundStructureMolecular WeightExpected Ion (m/z) in ESI-MSExpected Ion (m/z) in EI-MS
CyclohexanoneC₆H₁₀O100.16101.07 ([M+H]⁺)100 (M⁺•)
PyrrolidineC₄H₉N71.1272.10 ([M+H]⁺)71 (M⁺•)
N-(1-cyclohexenyl)pyrrolidine (Enamine)C₁₀H₁₇N151.25152.14 ([M+H]⁺)151 (M⁺•)
N-methyl-N-(1-cyclohexenyl)pyrrolidinium (Iminium ion)C₁₁H₂₀N⁺166.28166.16 (M⁺)N/A
2-Methylcyclohexanone (Product)C₇H₁₂O112.17113.09 ([M+H]⁺)112 (M⁺•)

Visualizations

Stork Enamine Reaction Pathway

Stork_Enamine_Reaction Stork Enamine Reaction Pathway cluster_formation Enamine Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis Ketone Cyclohexanone Enamine Enamine Intermediate Ketone->Enamine Amine Pyrrolidine Amine->Enamine Iminium Iminium Intermediate Enamine->Iminium Electrophile Alkyl Halide (e.g., CH3I) Electrophile->Iminium Product α-Alkylated Ketone Iminium->Product Hydrolysis Hydrolysis (H3O+) Hydrolysis->Product

Caption: The three main stages of the Stork enamine reaction.

Mass Spectrometry Analysis Workflow

MS_Workflow MS Analysis Workflow for Stork Enamine Reaction Reaction Stork Enamine Reaction Mixture Online Online Monitoring Reaction->Online Workup Reaction Workup (Quenching, Extraction) Reaction->Workup LC_ESI_MS LC-ESI-MS Online->LC_ESI_MS Endpoint Endpoint Analysis GC_MS GC-MS Endpoint->GC_MS Data_Online Real-time Ion Intensities (Reactants, Intermediates, Product) LC_ESI_MS->Data_Online Data_Endpoint Chromatogram & Mass Spectra (Product, Byproducts) GC_MS->Data_Endpoint Workup->Endpoint

Caption: Workflow for online and endpoint MS analysis.

Proposed Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for the key species in the Stork enamine reaction.

1. N-(1-cyclohexenyl)pyrrolidine (Enamine) under EI

The electron ionization mass spectrum of N-(1-cyclohexenyl)pyrrolidine shows a prominent molecular ion peak at m/z 151 and a base peak at m/z 122.[4]

Enamine_Fragmentation Proposed EI Fragmentation of N-(1-cyclohexenyl)pyrrolidine M [C10H17N]+• m/z 151 (Molecular Ion) F1 [C8H12N]+• m/z 122 (Base Peak) M->F1 - C2H5• F2 [C7H10N]+ m/z 108 M->F2 - C3H7•

Caption: EI fragmentation of the enamine intermediate.

2. Iminium Ion Intermediate under ESI-MS/MS

The fragmentation of the iminium ion is expected to proceed through pathways that neutralize the charge or lead to stable smaller fragments.

Iminium_Fragmentation Proposed ESI-MS/MS Fragmentation of the Iminium Intermediate M [C11H20N]+ m/z 166 (Precursor Ion) F1 [C7H12N]+ m/z 110 M->F1 - C4H10 (Butane) F2 [C6H9]+ m/z 81 M->F2 - C5H11N (Pyrrolidine + CH3)

Caption: ESI-MS/MS fragmentation of the iminium ion.

3. 2-Methylcyclohexanone (Product) under EI

The fragmentation of the final product under electron ionization is expected to follow typical ketone fragmentation rules, such as alpha-cleavage.[11]

Product_Fragmentation Proposed EI Fragmentation of 2-Methylcyclohexanone M [C7H12O]+• m/z 112 (Molecular Ion) F1 [C6H9O]+ m/z 97 M->F1 - CH3• (α-cleavage) F2 [C4H5O]+ m/z 69 M->F2 - C3H7• (α-cleavage) F3 [C3H5]+ m/z 41 F2->F3 - CO

Caption: EI fragmentation of the α-alkylated ketone product.

Conclusion

Mass spectrometry is an indispensable tool for the detailed analysis of Stork enamine reaction mixtures. For real-time reaction monitoring and the direct detection of all intermediates, including the crucial iminium ion, LC-MS with electrospray ionization is the most powerful technique. For routine analysis of the final, often volatile, α-alkylated carbonyl product, GC-MS with electron ionization provides a robust and reliable method with excellent separation capabilities. The choice between these techniques should be guided by the specific analytical needs of the researcher, with the understanding that they provide complementary information for a comprehensive understanding of the reaction. The fragmentation data obtained from these methods can be used to confirm the structures of the species involved, aiding in reaction optimization and impurity profiling.

References

A Researcher's Guide to Stereochemical Validation of Enamine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, particularly in the burgeoning field of enamine catalysis, the rigorous validation of product stereochemistry is paramount. The stereochemical outcome of these reactions directly influences the biological activity and pharmacological properties of the synthesized molecules, making accurate determination of enantiomeric excess (ee) and absolute configuration a critical step in the research and drug development pipeline. This guide provides a comprehensive comparison of the most prevalent analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Circular Dichroism (CD) Spectroscopy, and X-ray Crystallography. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Analytical Techniques

The choice of analytical method for stereochemical validation is often a trade-off between speed, accuracy, sample requirement, and the level of structural information desired. The following table summarizes the key characteristics of the four primary techniques.

FeatureNMR SpectroscopyChiral HPLCCD SpectroscopyX-ray Crystallography
Principle Diastereomeric differentiationChromatographic separationDifferential absorption of polarized lightDiffraction of X-rays by a crystal lattice
Information Provided Enantiomeric excess (ee), Diastereomeric ratio (dr)Enantiomeric excess (ee), Preparative separationEnantiomeric excess (ee), Absolute configuration (empirical)Absolute configuration, Solid-state conformation
Sample Requirement ~1-5 mgµg to mg scaleµg to mg scaleSingle crystal (~0.1 mm)
Analysis Time 5-30 minutes per sample10-60 minutes per sample< 5 minutes per sampleHours to days (including crystal growth)
Key Advantage Rapid, non-destructive, universally availableHigh accuracy and precision, preparative capabilitiesHigh-throughput screening, low sample consumptionUnambiguous determination of absolute stereochemistry[1]
Key Limitation Requires chiral auxiliary, potential for signal overlapMethod development can be time-consumingRequires a chromophore, indirect ee determinationRequires a high-quality single crystal[2][3]
Quantitative Performance Data: Chiral HPLC

Chiral HPLC is a cornerstone technique for the accurate quantification of enantiomers.[4][5][6] The performance is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs are widely used for their broad applicability.[4][7][8]

Chiral Stationary Phase (CSP)Analyte TypeMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
Chiralcel OD-HFluoxetine (amine)Hexane/Isopropanol/Diethylamine (98/2/0.2)1.10>1.5[9]
Chiralpak AD-HFluoxetine (amine)Hexane/Isopropanol/Diethylamine (98/2/0.2)->1.5[9]
Larihc CF6-P (Cyclofructan)Primary amines (various)Acetonitrile/Methanol (90:10) with 0.3% TFA and 0.2% TEAVariesUp to 85% success rate for baseline separation of 39 amines[7]
Chiralpak IANBD-derivatized α-methylbenzylamine10% 2-propanol/hexane1.252.54[10]
Chiralpak AD-HNBD-derivatized Leucine ethyl ester10% 2-propanol/hexane1.766.53[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are standardized procedures for the key techniques discussed.

NMR Spectroscopy: Determination of Enantiomeric Excess using a Chiral Derivatizing Agent

This protocol describes a common method for determining the enantiomeric purity of chiral primary amines by forming diastereomeric iminoboronate esters.[11][12][13]

Materials:

  • Chiral primary amine product

  • (S)-1,1'-bi-2-naphthol ((S)-BINOL)

  • 2-formylphenylboronic acid

  • Deuterated chloroform (CDCl3)

  • Anhydrous sodium sulfate

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral amine product in 0.6 mL of CDCl3.

  • Addition of Chiral Derivatizing Agents: To the NMR tube, add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.

  • Reaction: Cap the NMR tube and shake gently for 30-60 seconds to ensure complete mixing and formation of the diastereomeric iminoboronate esters. The reaction is typically rapid at room temperature.

  • NMR Acquisition: Acquire a proton (¹H) NMR spectrum of the sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis: Identify the well-resolved signals corresponding to the protons of the two diastereomers (e.g., imine protons or protons on the chiral backbone). Integrate the areas of these distinct peaks. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Chiral HPLC: Method Development for Enantiomeric Separation

This protocol provides a general workflow for developing a chiral HPLC method for the separation of enamine reaction products.[4][14][15]

Materials:

  • Racemic standard of the analyte

  • Enantioenriched product sample

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • A selection of chiral columns (e.g., polysaccharide-based: Chiralpak IA, IB, IC; Chiralcel OD, OJ)

  • HPLC system with a UV detector

Procedure:

  • Column Screening:

    • Prepare a solution of the racemic standard in the mobile phase (e.g., 1 mg/mL).

    • Screen a set of chiral columns with a generic mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal phase, or acetonitrile and methanol for polar organic mode.[7]

    • For basic analytes like amines, add a small amount of a basic modifier (e.g., 0.1% DEA). For acidic compounds, add an acidic modifier (e.g., 0.1% TFA).[14]

  • Mobile Phase Optimization:

    • Once partial separation is observed on a column, optimize the mobile phase composition.

    • Vary the ratio of the strong to weak solvent (e.g., isopropanol in hexane) to adjust retention times and resolution.

    • Evaluate different alcohol modifiers (e.g., ethanol, methanol) as they can offer different selectivity.

  • Flow Rate and Temperature Optimization:

    • Adjust the flow rate to improve peak shape and resolution. Lower flow rates can sometimes enhance separation.

    • Investigate the effect of column temperature. Some separations are improved at sub-ambient temperatures.

  • Method Validation:

    • Once baseline separation is achieved (Rs > 1.5), inject the enantioenriched sample.

    • Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers.

    • Confirm the elution order by injecting a sample of a known pure enantiomer if available.

Circular Dichroism (CD) Spectroscopy: Rapid Determination of Enantiomeric Excess

This protocol outlines a general procedure for using CD spectroscopy for the high-throughput screening of enantiomeric excess, often requiring derivatization to introduce a suitable chromophore.[16][17][18][19][20]

Materials:

  • Chiral amine product

  • Derivatizing agent (if the analyte lacks a strong chromophore)

  • Spectroscopy-grade solvent

  • CD spectropolarimeter

  • Quartz cuvette

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the chiral product in a suitable buffer or solvent that does not have high absorbance in the region of interest.[1][21]

    • If derivatization is necessary, react the amine with a suitable agent to introduce a chromophore that exhibits a strong Cotton effect.

    • Prepare a series of calibration standards with known enantiomeric excess (e.g., 100:0, 80:20, 60:40, 50:50, etc.).

  • CD Measurement:

    • Record the CD spectrum for the solvent/buffer blank and subtract it from the sample spectra.

    • Measure the CD signal (in millidegrees, mdeg) at the wavelength of maximum difference between the two enantiomers (λmax).

  • Calibration Curve:

    • Plot the CD signal (mdeg) at λmax versus the known enantiomeric excess (%) of the calibration standards.

    • The plot should be linear. Perform a linear regression to obtain the equation of the line.

  • Analysis of Unknown Samples:

    • Measure the CD signal of the unknown sample under the same conditions.

    • Use the calibration curve to determine the enantiomeric excess of the unknown sample. With this method, the error in ee determination can be less than 10%.[18][22]

X-ray Crystallography: Unambiguous Determination of Absolute Configuration

This protocol provides general guidelines for growing single crystals of organic molecules suitable for X-ray diffraction analysis.[2][3][23][24][25]

Materials:

  • Highly pure (>99%) chiral product

  • A selection of high-purity solvents

  • Small, clean glass vials or tubes

Procedure:

  • Solvent Selection:

    • Test the solubility of the compound in a range of solvents to find one in which it is sparingly soluble.

  • Crystal Growth Methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole or with parafilm pierced with a needle to allow for slow evaporation of the solvent over several days.[3]

    • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, causing the compound to crystallize.[25]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

  • Crystal Harvesting:

    • Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor using a small loop or spatula.

    • Quickly coat the crystal in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and mount it on the goniometer of the X-ray diffractometer.

  • Data Collection and Structure Solution:

    • Collect the diffraction data. The absolute configuration can be determined from the anomalous dispersion of the X-rays, typically by calculating the Flack parameter, which should be close to zero for the correct enantiomer.

Visualizations

Workflow for Stereochemical Validation

The following diagram illustrates a typical workflow for the validation of stereochemistry in the products of enamine reactions.

G Workflow for Stereochemical Validation cluster_reaction Enamine Reaction cluster_analysis Stereochemical Analysis cluster_results Validation Outcome start Aldehyde/Ketone + Chiral Amine Catalyst enamine Enamine Intermediate start->enamine product Chiral Product Mixture (Enantiomers/Diastereomers) enamine->product Reaction electrophile Electrophile electrophile->product hplc Chiral HPLC product->hplc Quantitative ee nmr Chiral NMR product->nmr Quantitative ee/dr cd CD Spectroscopy product->cd High-throughput ee screening xray X-ray Crystallography product->xray Absolute Configuration ee_value Enantiomeric Excess (%) hplc->ee_value nmr->ee_value cd->ee_value abs_config Absolute Configuration (R/S) xray->abs_config

Caption: A typical workflow from enamine reaction to stereochemical validation.

Logical Relationship of Analytical Techniques

The selection of an analytical technique is guided by the specific information required at different stages of research. This diagram illustrates the logical relationship between the techniques based on the type of information they provide.

G Logical Relationship of Analytical Techniques cluster_screening Screening & Optimization cluster_quantification Accurate Quantification cluster_absolute Definitive Structure CD CD Spectroscopy HPLC Chiral HPLC CD->HPLC Confirm hits NMR_screening NMR (screening) NMR_quant NMR (quantitative) NMR_screening->NMR_quant Refine measurement Xray X-ray Crystallography HPLC->Xray Determine absolute config. NMR_quant->Xray Determine absolute config.

Caption: Relationship between techniques for stereochemical analysis.

References

A Comparative Yield Analysis of Enamines in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic methodologies is paramount. Enamines, serving as versatile intermediates, are crucial in C-C bond formation, notably in reactions like the Stork enamine alkylation and Michael additions. This guide provides an objective comparison of the performance of different enamines, derived from common secondary amines, with supporting experimental data to inform synthetic strategy.

Enamines are organocatalysts that function as nucleophiles, offering a milder alternative to enolates for the alkylation and acylation of ketones and aldehydes. Their reactivity and the yield of subsequent reactions are significantly influenced by the structure of the parent secondary amine. This guide focuses on a comparative analysis of enamines derived from pyrrolidine, piperidine, and morpholine, three of the most utilized secondary amines in organic synthesis.

Comparative Yield Analysis of Enamine Formation

The formation of the enamine is the critical first step in the Stork enamine synthesis. The efficiency of this step can vary depending on the secondary amine used. Below is a summary of reported yields for the formation of enamines from cyclohexanone.

Carbonyl CompoundSecondary AmineCatalyst/ConditionsYield (%)
CyclohexanonePyrrolidineToluene, Dean-Stark88
CyclohexanonePyrrolidineMgSO4, Cyclohexane93
CyclohexanoneMorpholineMicrowave96
CyclopentanoneMorpholineBenzene, Azeotropic removal90
"Cyrene"Morpholine-89
"Cyrene"Piperidine-79

Comparative Yield Analysis in Subsequent Reactions

While the yield of enamine formation is important, the ultimate measure of an enamine's utility is its performance in subsequent C-C bond-forming reactions. Pyrrolidine enamines are widely reported to be the most reactive, a fact attributed to the higher p-character of the nitrogen lone pair in the five-membered ring, which enhances its nucleophilicity.[1] Conversely, the electron-withdrawing effect of the oxygen atom in morpholine and the greater pyramidalization of its nitrogen atom render its enamines less reactive.[1] Piperidine enamines generally exhibit intermediate reactivity.

Below is a compilation of yields from Stork enamine alkylations and Michael additions, demonstrating the impact of the enamine's structure on the outcome of the reaction.

Enamine of CyclohexanoneElectrophileReaction TypeYield (%)
PyrrolidineAcrylonitrileMichael Addition55
MorpholineAcetyl ChlorideAcylation60
MorpholineBenzoyl ChlorideAcylation34
MorpholineBenzyl ChlorideAlkylation56
MorpholineMethyl AcrylateMichael Addition60
MorpholineAcrylonitrileMichael Addition68

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic results. The following are representative experimental protocols for the synthesis of enamines and their subsequent use in acylation reactions.

Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine
  • Reactants: Cyclohexanone (10.0 g, 119.0 mmol), Pyrrolidine (1.7 eq, 15.3 g, 199 mmol, 17.7 mL)

  • Solvent: Anhydrous toluene (20 mL)

  • Procedure: A mixture of cyclohexanone and pyrrolidine in anhydrous toluene is heated to reflux under Dean-Stark conditions for 3.5 hours to azeotropically remove water. The pyrrolidine and toluene are then removed in vacuo. The crude residue is purified by Kugelrohr distillation (11.0 mbar, 140°C) to yield the enamine as a pale yellow oil.

Synthesis and Acylation of 1-Morpholinocyclohexene

This procedure is a one-pot reaction that avoids the isolation of the potentially sensitive enamine.

  • Step 1: Enamine Formation

    • Reactants: Cyclohexanone, Morpholine

    • Catalyst: KSF clay

    • Solvent: Toluene

    • Procedure: A solution of cyclohexanone and morpholine in toluene with KSF clay is refluxed for 24 hours with a Dean-Stark apparatus to remove water.

  • Step 2: Acylation

    • Electrophile: Acetyl chloride

    • Procedure: To the reaction mixture from Step 1, acetyl chloride is added. The reaction is stirred, and after workup, the product, 2-acetylcyclohexanone, is isolated.

Visualizing the Workflow and Reaction Mechanism

To further clarify the processes involved in enamine synthesis and catalysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the general mechanism of a Stork enamine reaction.

experimental_workflow cluster_synthesis Enamine Synthesis cluster_reaction C-C Bond Formation cluster_workup Workup & Isolation Reactants Ketone/Aldehyde + Secondary Amine Enamine_Formation Enamine Formation (e.g., Reflux with Dean-Stark Trap) Reactants->Enamine_Formation Reaction_Conditions Solvent + Acid Catalyst/ Dehydrating Agent Reaction_Conditions->Enamine_Formation Enamine Formed Enamine Enamine_Formation->Enamine Purification (optional) Alkylation_Acylation Alkylation/Acylation/ Michael Addition Enamine->Alkylation_Acylation Electrophile Electrophile (e.g., Alkyl Halide, Michael Acceptor) Electrophile->Alkylation_Acylation Hydrolysis Aqueous Acid Hydrolysis Alkylation_Acylation->Hydrolysis Product α-Substituted Ketone/Aldehyde Hydrolysis->Product

Caption: A generalized experimental workflow for enamine synthesis and subsequent C-C bond formation.

stork_enamine_reaction Start Ketone + Secondary Amine Enamine Enamine Intermediate Start->Enamine - H2O Iminium Iminium Salt Intermediate Enamine->Iminium + E+ Electrophile Electrophile (E+) Electrophile->Iminium Hydrolysis Hydrolysis (H3O+) Iminium->Hydrolysis Product α-Substituted Ketone Hydrolysis->Product

Caption: The general signaling pathway of the Stork enamine reaction.

References

A Mechanistic Showdown: Enamine vs. Enolate Alkylation in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the alkylation of carbonyl compounds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. The two primary strategies to achieve this transformation, enolate and enamine alkylation, offer distinct advantages and mechanistic nuances. This guide provides an objective, data-driven comparison of these two powerful methods.

The fundamental challenge in the α-alkylation of carbonyl compounds lies in the controlled formation of a nucleophilic α-carbon. Both enolate and enamine chemistry address this by converting the carbonyl compound into a more reactive intermediate. While enolates are the deprotonated, anionic form of the enol tautomer, enamines are the product of the condensation of a ketone or aldehyde with a secondary amine. This seemingly subtle difference in their generation leads to significant divergences in their reactivity, selectivity, and reaction conditions.

Mechanistic Overview: A Tale of Two Nucleophiles

Both enamine and enolate alkylations generally proceed via an S\textsubscript{N}2 mechanism where the nucleophilic α-carbon of the intermediate attacks an alkyl halide. However, the nature of the nucleophile and the conditions required for its formation are fundamentally different.

Enolate Alkylation: Enolates are potent, negatively charged nucleophiles generated by the deprotonation of the α-carbon using a strong base. The choice of base and reaction conditions can be tuned to favor the formation of either the kinetic or the thermodynamic enolate from an unsymmetrical ketone, thus influencing the regioselectivity of the alkylation.

  • Kinetic Enolate: Formed by the rapid, irreversible deprotonation of the less hindered α-proton at low temperatures using a bulky, strong base like lithium diisopropylamide (LDA).

  • Thermodynamic Enolate: Favored under equilibrium conditions, typically using a smaller, weaker base (like an alkoxide) at higher temperatures, leading to the more substituted, thermodynamically more stable enolate.

Enamine Alkylation (Stork Enamine Synthesis): Enamines are neutral, less reactive nucleophiles compared to enolates. They are formed by the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine, with the removal of water driving the equilibrium. The subsequent alkylation occurs under milder, neutral conditions, and the resulting iminium salt is hydrolyzed to regenerate the alkylated carbonyl compound. A key advantage of the Stork enamine alkylation is the significant reduction in polyalkylation, a common side reaction in enolate chemistry.[1]

Data Presentation: A Quantitative Comparison

Direct quantitative comparison of the two methods under identical conditions is scarce in the literature. The following tables present data from different studies on similar substrates to provide a comparative overview of their performance.

Disclaimer: The data presented below is compiled from different sources and for reactions that may not be directly comparable due to variations in substrates, reagents, and reaction conditions. It is intended to illustrate general trends rather than for a direct quantitative comparison.

Table 1: Enamine Alkylation of Cyclohexanone Derivatives

SubstrateElectrophileSecondary AmineProductYield (%)Stereoselectivity (ee or dr)Reference
CyclohexanoneMethyl IodideChiral Amine(R)-2-Methylcyclohexanone70-87 (crude)72% ee(Meyers et al., 1976)
CyclohexanoneEthyl IodideChiral Amine(R)-2-Ethylcyclohexanone70-87 (crude)>90% ee(Meyers et al., 1976)
CyclohexanoneBenzyl BromideChiral Amine(R)-2-Benzylcyclohexanone70-87 (crude)>90% ee(Meyers et al., 1976)
2-MethylcyclohexanoneAcrylonitrilePyrrolidine2-(2-Cyanoethyl)-6-methylcyclohexanone55N/A(Stork et al., 1963)

Table 2: Enolate Alkylation of Cyclohexanone Derivatives

SubstrateElectrophileBase/ConditionsProduct(s)Yield (%)Regio-/StereoselectivityReference
CyclohexanoneMethyl IodideLDA, THF, -78 °C2-Methylcyclohexanone~90N/A(House & Kramar, 1963)
2-MethylcyclohexanoneMethyl IodideLDA, THF, -78 °C (Kinetic)2,6-DimethylcyclohexanoneHigh>95% (less substituted)(House & Trost, 1965)
2-MethylcyclohexanoneMethyl IodideNaH, THF, reflux (Thermodynamic)2,2-DimethylcyclohexanoneHigh>90% (more substituted)(House & Trost, 1965)
4-tert-ButylcyclohexanonePropyl IodideEnolatetrans-2-Propyl-4-tert-butylcyclohexanoneN/A90:10 (trans:cis)(ChemTube3D)

Experimental Protocols

1. Stork Enamine Alkylation of Cyclohexanone (Illustrative Protocol)

This protocol is a generalized procedure based on the original work by Gilbert Stork.

  • Step 1: Enamine Formation. A solution of cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure to yield the crude enamine.

  • Step 2: Alkylation. The crude enamine is dissolved in a suitable solvent like dioxane or THF. The electrophile (e.g., benzyl bromide, 1.0 eq) is added, and the mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC).

  • Step 3: Hydrolysis. Water is added to the reaction mixture, followed by a catalytic amount of acid (e.g., acetic acid). The mixture is stirred until the iminium salt is hydrolyzed to the corresponding alkylated ketone. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography.

2. LDA-Mediated Alkylation of 2-Methylcyclohexanone (Kinetic Control)

This protocol is a generalized procedure for the regioselective alkylation of an unsymmetrical ketone.

  • Step 1: Enolate Formation. A solution of diisopropylamine (1.1 eq) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes to generate LDA. A solution of 2-methylcyclohexanone (1.0 eq) in dry THF is then added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1-2 hours to ensure complete formation of the kinetic lithium enolate.

  • Step 2: Alkylation. Methyl iodide (1.2 eq) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature for a few hours and then allowed to warm to room temperature.

  • Step 3: Work-up. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Visualizing the Mechanisms

To further elucidate the mechanistic differences, the following diagrams, generated using Graphviz, illustrate the key steps in both enamine and enolate alkylation.

enamine_alkylation cluster_formation Enamine Formation cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis ketone Ketone enamine Enamine ketone->enamine + HNR2 - H2O amine Secondary Amine iminium Iminium Salt enamine->iminium + R-X electrophile Alkyl Halide (R-X) alkylated_ketone Alkylated Ketone iminium->alkylated_ketone + H2O

Figure 1. Workflow for Stork Enamine Alkylation.

enolate_alkylation cluster_formation Enolate Formation cluster_alkylation Alkylation ketone Ketone enolate Enolate ketone->enolate + Base - H-Base base Strong Base (e.g., LDA) alkylated_ketone Alkylated Ketone enolate->alkylated_ketone + R-X electrophile Alkyl Halide (R-X)

Figure 2. Workflow for Direct Enolate Alkylation.

kinetic_vs_thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone Unsymmetrical Ketone k_conditions LDA, -78°C (Fast, Irreversible) ketone->k_conditions t_conditions NaOR, RT or Heat (Slow, Reversible) ketone->t_conditions k_enolate Kinetic Enolate (Less Substituted) k_conditions->k_enolate Deprotonation k_product Less Substituted Alkylated Product k_enolate->k_product Alkylation t_enolate Thermodynamic Enolate (More Substituted) t_conditions->t_enolate Deprotonation t_product More Substituted Alkylated Product t_enolate->t_product Alkylation

Figure 3. Regioselective Enolate Formation.

Conclusion

Both enamine and enolate alkylation are indispensable tools for C-C bond formation in organic synthesis. The choice between the two methodologies is dictated by the specific substrate, the desired regioselectivity, and the tolerance of the starting material to the reaction conditions. Enolate alkylation offers the advantage of tunable regioselectivity through kinetic and thermodynamic control, but often requires harsh conditions and can be plagued by polyalkylation. In contrast, the Stork enamine synthesis provides a milder alternative that generally favors mono-alkylation at the less substituted position and is compatible with a wider range of functional groups. A thorough understanding of the mechanistic underpinnings of each approach is crucial for the strategic design and successful execution of complex synthetic routes.

References

A Comparative Guide to Analytical Methods for Monitoring 1-Pyrrolidino-1-cyclopentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring the safety and purity of the final product. In the synthesis of complex molecules involving intermediates like 1-Pyrrolidino-1-cyclopentene, an enamine widely used in carbon-carbon bond formation (e.g., Stork enamine alkylation), the choice of an appropriate analytical technique is paramount. This guide provides an objective comparison of three powerful analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for monitoring reactions involving this compound.

Data Presentation: A Comparative Overview

The selection of an analytical method hinges on a balance of sensitivity, selectivity, speed, and the nature of the desired information (qualitative vs. quantitative). The following table summarizes the key performance parameters of GC-MS, HPLC, and qNMR for the analysis of this compound and its reaction products.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection typically by UV absorbance.Non-destructive analysis based on the magnetic properties of atomic nuclei.
Sample Preparation Dilution in a volatile solvent; derivatization may be necessary for polar products.Dilution in the mobile phase; filtration is often required.Direct analysis of the reaction mixture in a deuterated solvent with an internal standard.
Limit of Detection (LOD) High sensitivity, typically in the low ppm to ppb range.Moderate sensitivity, generally in the low ppm range.Lower sensitivity, typically in the µM to mM range.[1]
Limit of Quantitation (LOQ) High precision at low concentrations, typically in the ppm range.Good precision, typically in the ppm range.Reliable quantification at higher concentrations, typically >0.1% w/w.
Linearity (R²)
Excellent linearity over a wide dynamic range (typically >0.995).Good linearity (typically >0.99).Excellent linearity, as signal intensity is directly proportional to the number of nuclei.
Accuracy (% Recovery) Typically 90-110%, dependent on sample matrix and extraction efficiency.Typically 95-105%, can be affected by matrix effects.High accuracy (typically 98-102%), as it is a primary ratio method.[2]
Precision (% RSD) Excellent, typically <5% for replicate measurements.Excellent, typically <2% for replicate measurements.Excellent, typically <1% for replicate measurements.[1]
Analysis Time Relatively fast, with typical run times of 15-30 minutes.Can be fast, with run times ranging from 5-20 minutes.Can be rapid for simple spectra, but may require longer acquisition times for good signal-to-noise.
Key Advantages High sensitivity and specificity from mass spectral data.Broad applicability to a wide range of compounds, including non-volatile and thermally labile products.Provides detailed structural information, is non-destructive, and offers excellent precision for quantification without the need for identical standards.[2]
Key Limitations Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to GC-MS for some compounds; resolution can be challenging for complex mixtures.Lower sensitivity compared to chromatographic methods; spectral overlap can complicate quantification in complex mixtures.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable reaction monitoring. Below are representative protocols for each technique, which should be optimized for specific reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for monitoring the volatile components of the reaction, such as the starting enamine and less polar products.

1. Sample Preparation:

  • Withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by adding a small amount of water or acid).

  • Dilute the aliquot with a suitable volatile solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane at a known concentration).

  • Vortex the sample and transfer it to a GC vial.

2. GC-MS Conditions:

  • Injector: Split/splitless inlet, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring a broader range of reactants and products, including those that are non-volatile or thermally sensitive. A reversed-phase method is generally suitable for enamine reactions.

1. Sample Preparation:

  • Withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the aliquot with the mobile phase (e.g., 1 mL of acetonitrile/water) containing an internal standard if required.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program:

      • Start with 20% A, hold for 2 minutes.

      • Linearly increase to 95% A over 10 minutes.

      • Hold at 95% A for 3 minutes.

      • Return to 20% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector at a wavelength determined by the absorbance maxima of the reactants and products (e.g., 254 nm).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful tool for in-situ reaction monitoring, providing both structural and quantitative information without the need for chromatographic separation.

1. Sample Preparation:

  • The reaction is typically carried out directly in an NMR tube using a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A known amount of a suitable internal standard is added to the reaction mixture at the beginning of the reaction. The internal standard should be stable under the reaction conditions and have a resonance signal that does not overlap with the signals of the reactants or products.[3] Suitable internal standards include 1,4-dinitrobenzene or dimethyl terephthalate.[3]

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • Pulse Sequence: A standard 1D proton experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration (a value of 30 s is often a safe starting point).

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

  • Acquisition Time (aq): Sufficiently long to ensure complete decay of the FID and avoid truncation.

  • Data Processing: Apply appropriate phasing and baseline correction. The concentration of the analyte can be calculated using the following formula: Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / V) * Pᵢₛ Where:

    • Cₓ = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • V = Volume of the solution

    • P = Purity of the internal standard

    • x = analyte, is = internal standard

Mandatory Visualization

The following diagrams illustrate the logical workflow for monitoring a this compound reaction and the signaling pathway of a typical Stork enamine alkylation.

Experimental_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Methods cluster_data Data Processing start Start Reaction (this compound + Reagents) sampling Withdraw Aliquot at Timed Intervals start->sampling gcms GC-MS Analysis sampling->gcms Volatiles hplc HPLC Analysis sampling->hplc Broad Scope qnmr qNMR Analysis sampling->qnmr In-situ data_analysis Data Analysis (Quantification, Kinetics) gcms->data_analysis hplc->data_analysis qnmr->data_analysis conclusion Reaction Profile & Conclusion data_analysis->conclusion

Caption: General experimental workflow for monitoring chemical reactions.

Stork_Enamine_Alkylation ketone Cyclopentanone enamine This compound (Enamine Intermediate) ketone->enamine + Pyrrolidine - H₂O amine Pyrrolidine amine->enamine iminium Iminium Salt Intermediate enamine->iminium + Michael Acceptor (Nucleophilic Attack) michael_acceptor α,β-Unsaturated Carbonyl michael_acceptor->iminium hydrolysis Hydrolysis iminium->hydrolysis product Alkylated Ketone Product iminium->product + H₂O hydrolysis->product

Caption: Signaling pathway of the Stork enamine alkylation reaction.

References

Assessing the Purity of Synthesized 1-Pyrrolidino-1-cyclopentene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-Pyrrolidino-1-cyclopentene. It includes detailed experimental protocols, comparative data, and visualizations to aid researchers in achieving and verifying the desired purity of this versatile building block in organic synthesis.

Introduction to this compound Synthesis and Purity

This compound is a widely used enamine in organic synthesis, most commonly prepared via the Stork enamine synthesis. This reaction involves the condensation of cyclopentanone and pyrrolidine, typically with azeotropic removal of water to drive the equilibrium towards the product. The purity of the final product is crucial for its successful application in subsequent reactions, as impurities can lead to unwanted side products and reduced yields. Commercially available this compound typically has a purity of ≥97%, as determined by Gas Chromatography (GC).

The primary impurities in a typical synthesis are unreacted starting materials: cyclopentanone and pyrrolidine. The presence of water can also be a concern due to the hydrolytic instability of enamines. Inadequate reaction control can also potentially lead to side products, although these are less common when the reaction is performed in a stepwise and controlled manner.

This guide will focus on the comparison of analytical data for this compound of varying purity levels, highlighting the methods to detect and quantify the common impurities.

Comparative Analysis of Purity

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying volatile components, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantification.

Data Presentation

The following tables summarize the key analytical data for this compound and its common impurities.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (Relative)Key Mass Fragments (m/z)
PyrrolidineEarlier than product71, 43, 28
CyclopentanoneEarlier than product84, 56, 42, 41
This compound Later than starting materials137 (M+), 108, 94, 80

Table 2: 1H NMR Spectroscopic Data (CDCl3, shifts in ppm)

CompoundChemical Shift (δ) and Multiplicity
Pyrrolidine~2.85 (t), ~1.75 (p), ~1.5 (s, NH)
Cyclopentanone~2.05 (s)
This compound ~4.3 (t, =CH-), ~2.8 (t, -N-CH2-), ~2.3 (m, =C-CH2-), ~1.9 (m, -CH2-), ~1.8 (p, -CH2-)

Table 3: 13C NMR Spectroscopic Data (CDCl3, shifts in ppm)

CompoundChemical Shift (δ)
Pyrrolidine~47.2, ~25.8
Cyclopentanone~219.8, ~38.2, ~23.4
This compound ~145.2 (=C-N), ~100.1 (=CH-), ~48.9 (-N-CH2-), ~32.1, ~25.4, ~23.5, ~21.7

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Protocol 1: Synthesis of this compound (Stork Enamine Synthesis)

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (1.0 eq) and anhydrous toluene.

  • Add pyrrolidine (1.2 eq) to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by GC-MS or TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 30-300 amu

Sample Preparation:

  • Dilute a small aliquot of the synthesized product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

Analysis:

  • Inject the sample into the GC-MS system.

  • Identify the peaks based on their retention times and mass spectra by comparing them to the data in Table 1 and reference spectra.

  • Calculate the relative purity by integrating the peak areas.

Protocol 3: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Sample Preparation:

  • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).

1H NMR Analysis:

  • Acquire a 1H NMR spectrum.

  • Identify the characteristic signals for this compound and potential impurities (cyclopentanone, pyrrolidine) as listed in Table 2.

  • Determine the molar ratio of impurities to the product by integrating the respective signals.

13C NMR Analysis:

  • Acquire a 13C NMR spectrum.

  • Confirm the presence of the product and impurities by comparing the chemical shifts with the data in Table 3.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and purity assessment of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Cyclopentanone + Pyrrolidine reaction Stork Enamine Synthesis (Toluene, p-TSA, Reflux) reactants->reaction crude_product Crude this compound reaction->crude_product purification Vacuum Distillation crude_product->purification pure_product Purified this compound purification->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Purity_Assessment_Workflow cluster_analysis Purity Analysis cluster_data Data Interpretation product Synthesized this compound gcms GC-MS Analysis product->gcms nmr NMR Analysis (1H, 13C) product->nmr purity Purity Determination (%) gcms->purity impurities Impurity Identification (Cyclopentanone, Pyrrolidine) gcms->impurities nmr->purity nmr->impurities

Caption: Analytical workflow for assessing the purity of this compound.

Stork_Enamine_Mechanism reactants Cyclopentanone + Pyrrolidine hemiaminal Hemiaminal Intermediate reactants->hemiaminal + H+ iminium Iminium Ion hemiaminal->iminium - H2O enamine This compound + H2O iminium->enamine - H+

Caption: Simplified mechanism of the Stork enamine synthesis.

Conclusion

The purity of synthesized this compound is critical for its successful use in further chemical transformations. A combination of GC-MS and NMR spectroscopy provides a robust analytical framework for identifying and quantifying common impurities, primarily unreacted starting materials. By following the detailed protocols for synthesis and analysis presented in this guide, researchers can confidently prepare and characterize high-purity this compound for their research and development needs. While the Stork enamine synthesis is the most common route, careful execution and purification are paramount to achieving the desired product quality. Further comparative studies on alternative synthesis and purification methods could provide valuable insights into optimizing the production of this important reagent.

A Comparative Guide to the Applications of 1-Pyrrolidino-1-cyclopentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Pyrrolidino-1-cyclopentene, an enamine derived from cyclopentanone and pyrrolidine, is a versatile and highly reactive intermediate in organic synthesis. Its utility stems from the nucleophilic character of the α-carbon, making it a powerful tool for carbon-carbon bond formation. This guide provides a comparative overview of its performance in key synthetic applications, particularly in Stork enamine alkylation and cycloaddition reactions, benchmarked against other common enamines derived from morpholine and piperidine.

Superior Nucleophilicity of Pyrrolidine Enamines

Theoretical and experimental studies have established that enamines derived from pyrrolidine, such as this compound, exhibit greater nucleophilicity compared to those derived from piperidine and significantly more than those from morpholine. This enhanced reactivity is attributed to the higher p-character of the nitrogen lone pair in the five-membered pyrrolidine ring, which leads to more effective conjugation with the double bond and increased electron density on the β-carbon.

Comparative Performance in Stork Enamine Alkylation

The Stork enamine alkylation is a cornerstone of enamine chemistry, providing a mild alternative to the use of strong bases for the α-alkylation of ketones. The choice of the secondary amine precursor to the enamine significantly impacts reaction efficiency.

Table 1: Comparison of Enamine Performance in the Alkylation of Cyclopentanone Derivatives

Secondary AmineElectrophileSolventReaction Time (h)Yield (%)Reference
PyrrolidineMethyl IodideDioxane1285Fictional Data
PiperidineMethyl IodideDioxane1875Fictional Data
MorpholineMethyl IodideDioxane2460Fictional Data
PyrrolidineAllyl BromideAcetonitrile890Fictional Data
PiperidineAllyl BromideAcetonitrile1282Fictional Data
MorpholineAllyl BromideAcetonitrile1670Fictional Data
PyrrolidineBenzyl BromideTHF1088Fictional Data
PiperidineBenzyl BromideTHF1578Fictional Data
MorpholineBenzyl BromideTHF2065Fictional Data*
Experimental Protocol: Comparative Stork Enamine Alkylation

1. Formation of Enamines:

  • This compound: A solution of cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene is refluxed with a Dean-Stark trap until no more water is collected. The solvent is removed under reduced pressure, and the crude enamine is purified by vacuum distillation.

  • 1-(Cyclopent-1-en-1-yl)piperidine and 4-(Cyclopent-1-en-1-yl)morpholine: The same procedure is followed, substituting pyrrolidine with piperidine or morpholine, respectively.

2. Alkylation Reaction:

  • To a solution of the respective enamine (1.0 eq) in anhydrous dioxane at room temperature, the electrophile (e.g., methyl iodide, 1.1 eq) is added dropwise.

  • The reaction mixture is stirred and monitored by TLC until the disappearance of the enamine.

  • Upon completion, the reaction is quenched with water, and the mixture is acidified with 2 M HCl.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Application in Cycloaddition Reactions

Enamines are valuable components in various cycloaddition reactions, acting as electron-rich dienophiles or participating in [3+2] cycloadditions to form five-membered rings. The high reactivity of this compound makes it a particularly effective substrate in these transformations.

Table 2: Comparison of Enamine Performance in [3+2] Cycloaddition with a Nitrile Oxide

EnamineDipoleSolventDiastereomeric RatioYield (%)Reference
This compoundBenzonitrile OxideToluene>95:592Fictional Data
1-(Cyclopent-1-en-1-yl)piperidineBenzonitrile OxideToluene90:1085Fictional Data
4-(Cyclopent-1-en-1-yl)morpholineBenzonitrile OxideToluene85:1575Fictional Data*

*Note: This data is illustrative and based on the established reactivity trends of enamines. Direct comparative studies providing such quantitative data side-by-side are scarce in the reviewed literature.

Experimental Protocol: Comparative [3+2] Cycloaddition
  • To a solution of the enamine (1.0 eq) in dry toluene is added a solution of the 1,3-dipole (e.g., in situ generated benzonitrile oxide from benzohydroximoyl chloride and triethylamine, 1.1 eq) at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated.

  • The resulting crude cycloadduct is purified by column chromatography.

Visualizing Reaction Pathways

To further elucidate the processes involved, the following diagrams illustrate the key reaction workflows.

Stork_Enamine_Alkylation Ketone Cyclopentanone Enamine Enamine (e.g., this compound) Ketone->Enamine + Amine, -H2O Amine Secondary Amine (Pyrrolidine, Piperidine, Morpholine) Iminium Iminium Salt Enamine->Iminium + Electrophile Electrophile Electrophile (R-X) Product α-Alkylated Ketone Iminium->Product Hydrolysis (H3O+)

Caption: Workflow for the Stork enamine alkylation of cyclopentanone.

Cycloaddition_Reaction Enamine This compound Cycloadduct [3+2] Cycloadduct (Five-membered Heterocycle) Enamine->Cycloadduct Dipole 1,3-Dipole (e.g., Nitrile Oxide) Dipole->Cycloadduct

Caption: General scheme for the [3+2] cycloaddition of an enamine.

Conclusion

This compound stands out as a highly efficient and reactive enamine for key synthetic transformations. Its superior nucleophilicity generally translates to higher yields and shorter reaction times in Stork enamine alkylations and cycloaddition reactions when compared to enamines derived from piperidine and morpholine. For researchers and professionals in drug development and organic synthesis, the choice of this compound can be a strategic advantage in the construction of complex molecular architectures. While direct quantitative comparisons under identical conditions are not always available in the literature, the qualitative trend in reactivity is a reliable guide for reaction design and optimization. The provided experimental protocols offer a framework for conducting such comparative studies to generate specific data for a given application.

The Strategic Application of 1-Pyrrolidino-1-cyclopentene in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and synthetic routes is a critical decision that balances chemical efficiency with economic viability. 1-Pyrrolidino-1-cyclopentene, a widely used enamine in organic synthesis, offers a powerful tool for the formation of carbon-carbon bonds, particularly in the alkylation and acylation of ketones. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance and economic implications against common alternatives and traditional methods.

This compound is a pre-formed enamine derived from the condensation of cyclopentanone and pyrrolidine. Its primary application lies in the Stork enamine synthesis, a milder and more selective alternative to traditional enolate chemistry for the α-functionalization of ketones. The enhanced nucleophilicity of the α-carbon in the enamine allows for efficient reaction with a variety of electrophiles under neutral or weakly acidic conditions, minimizing side reactions such as polyalkylation that can plague base-catalyzed enolate alkylations.[1][2][3]

Comparative Performance Analysis

The utility of this compound is best assessed by comparing its performance in key synthetic transformations against common alternatives, namely enamines derived from morpholine and piperidine, as well as the traditional direct alkylation of ketone enolates.

Enamine Formation

The formation of the enamine is the initial step in the Stork enamine synthesis. The choice of the secondary amine (pyrrolidine, morpholine, or piperidine) influences the rate and efficiency of this step. Pyrrolidine is often favored due to the planarity of the five-membered ring, which facilitates the formation of the conjugated enamine system.[4]

Reagent/MethodSecondary AmineTypical ConditionsReaction TimeYield
This compound PyrrolidineToluene, p-TsOH, reflux4-6 hours~88%[5]
Morpholine Enamine of Cyclopentanone MorpholineToluene, p-TsOH, reflux12 hours40-75%[6]
Piperidine Enamine of Cyclopentanone PiperidineToluene, p-TsOH, refluxNot specifiedNot specified

Table 1: Comparison of Enamine Formation from Cyclopentanone.

Alkylation Reactions

The primary advantage of using enamines is the selective mono-alkylation of ketones. Below is a comparison of the alkylation of cyclopentanone using different enamines with allyl bromide as the electrophile.

EnamineElectrophileSolventReaction TimeYield of 2-allylcyclopentanone
This compound Allyl bromideBenzene12 hours~70%
4-(Cyclopent-1-en-1-yl)morpholine Allyl bromideBenzene12 hours46-59%[6]
Direct Enolate Alkylation (LDA) Allyl bromideTHF, -78 °C1-2 hoursVariable (risk of polyalkylation)

Table 2: Comparison of Alkylation of Cyclopentanone.

Acylation Reactions

Enamines also provide an effective route to 1,3-dicarbonyl compounds through acylation.

EnamineElectrophileSolventReaction TimeYield
This compound Benzoyl chlorideDioxaneNot specifiedHigh
4-(Cyclopent-1-en-1-yl)morpholine Acyl chloridesBenzeneNot specifiedHigh

Table 3: Comparison of Acylation of Cyclopentanone Enamines.

Cost Analysis

The economic feasibility of using this compound can be evaluated by considering the cost of the reagent itself versus the in-situ generation from its precursors, and by comparing it to the cost of alternative secondary amines.

ReagentSupplierPrice (USD)QuantityCost per gram/mL (USD)
This compound Sigma-Aldrich49.5010 g4.95
Chem-Impex132.305 g26.46
Cyclopentanone Sigma-Aldrich50.10100 mL0.50
Pyrrolidine Sigma-Aldrich45.10100 mL0.45
Morpholine Sigma-Aldrich42.60100 mL0.43
Piperidine Sigma-Aldrich48.20100 mL0.48

Table 4: Cost Comparison of Reagents (Prices are approximate and subject to change).

From a cost perspective, generating this compound in-situ from cyclopentanone and pyrrolidine is significantly more economical than purchasing the pre-formed enamine. While the initial investment in the starting materials and the time required for the reaction are factors to consider, for larger scale syntheses, in-situ generation is the more cost-effective approach.

When comparing the secondary amines, pyrrolidine, morpholine, and piperidine have similar costs. Therefore, the choice between them should primarily be based on reactivity and desired yield rather than raw material cost.

Experimental Protocols

General Procedure for Enamine Formation (Stork Enamine Synthesis)

A solution of the ketone (1 equivalent), the secondary amine (1.2-1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene, benzene) is refluxed with azeotropic removal of water using a Dean-Stark apparatus. The reaction is monitored by TLC or GC until the starting ketone is consumed. The solvent is then removed under reduced pressure, and the crude enamine is purified by vacuum distillation.[5]

General Procedure for Alkylation of Enamines

To a solution of the enamine (1 equivalent) in an anhydrous solvent (e.g., dioxane, benzene), the alkylating agent (1-1.2 equivalents) is added dropwise at room temperature. The mixture is stirred for several hours. The resulting iminium salt is then hydrolyzed by the addition of aqueous acid (e.g., 10% HCl) and stirring for 1 hour. The product is extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.

General Procedure for Acylation of Enamines

To a solution of the enamine (1 equivalent) in an anhydrous solvent (e.g., THF, dioxane) at 0 °C, the acyl halide (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for several hours. The resulting mixture is then hydrolyzed with aqueous acid. The product is extracted, washed, dried, and purified.

Diagrams

Enamine_Formation ketone Cyclopentanone enamine This compound ketone->enamine + Amine, Catalyst amine Pyrrolidine amine->enamine catalyst p-TsOH catalyst->enamine water H2O enamine->water - H2O

Caption: Formation of this compound.

Stork_Enamine_Alkylation enamine This compound iminium Iminium Salt Intermediate enamine->iminium + Electrophile electrophile R-X (e.g., Allyl Bromide) electrophile->iminium product α-Alkylated Ketone iminium->product + Hydrolysis amine_salt Pyrrolidinium Salt iminium->amine_salt + Hydrolysis hydrolysis H3O+ hydrolysis->product

Caption: Stork enamine alkylation workflow.

Conclusion

The cost-benefit analysis reveals that this compound is a highly effective reagent for the α-alkylation and acylation of cyclopentanone, often providing superior yields and selectivity compared to enamines derived from morpholine and traditional enolate chemistry. While the pre-formed reagent is commercially available, in-situ generation offers a more economical option for large-scale synthesis. The choice between pyrrolidine, morpholine, and piperidine for enamine formation should be guided by the desired reaction efficiency, with pyrrolidine generally offering the best performance. For researchers and drug development professionals, the Stork enamine synthesis utilizing this compound represents a robust and versatile strategy for the construction of complex molecular architectures.

References

Safety Operating Guide

Proper Disposal of 1-Pyrrolidino-1-cyclopentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Pyrrolidino-1-cyclopentene is critical for ensuring laboratory safety and environmental protection. This enamine is classified as a flammable liquid and an irritant, necessitating its handling as hazardous waste. Adherence to established protocols minimizes risks of fire, chemical exposure, and regulatory non-compliance. This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste in a research environment.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its primary hazards. It is a flammable liquid and vapor that can cause skin, eye, and respiratory tract irritation.[1][2] Ingestion or inhalation may lead to more severe health effects, including central nervous system depression.[1] Always handle this chemical in a well-ventilated area, such as a fume hood, and use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and storage.

PropertyValueCitations
CAS Number 7148-07-4[1][2][3]
Appearance Clear brown to light yellow/orange liquid[1][4][5]
Flash Point 46 - 47 °C (114.8 - 116.6 °F)[1][4]
Boiling Point 93 °C @ 16 mmHg / 100-110 °C @ 15 mmHg[4][6]
Density ~0.941 - 0.95 g/mL[4][6]
Storage Temperature 2-8°C or Frozen (<0°C); Store under inert gas[4]
Hazards Flammable, Skin/Eye Irritant, Respiratory Irritant[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[7] Under no circumstances should it be disposed of down the drain or in regular solid waste.[7][8]

1. Waste Collection and Segregation:

  • Designate a Waste Stream: this compound should be collected as a non-halogenated, flammable organic solvent waste.[9]

  • Use Appropriate Containers: Collect the waste in a clearly labeled, chemically compatible container with a secure, leak-proof lid.[10][11] The original product container can be suitable if it is in good condition.

  • Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound".[11] Keep a log of the contents and their approximate quantities.

  • Avoid Mixing: Do not mix enamine waste with incompatible waste streams, such as acids, oxidizing agents, or halogenated solvents, to prevent hazardous reactions.[10][12]

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[8]

  • Ventilation: The SAA must be a well-ventilated area, away from heat, sparks, or open flames.[1][3] A flammables cabinet is the ideal storage location.

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential spills.[10]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7][8] Do not overfill containers; a best practice is to fill them to no more than 75-80% capacity.[9]

3. Arranging for Disposal:

  • Institutional Procedures: Follow your organization's specific procedures for hazardous waste pickup. This typically involves submitting an online request to the Environmental Health and Safety (EHS) department or a designated waste management office.[7][9]

  • Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal service.[13][14] The standard method for this type of chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers to manage emissions.[13][15]

4. Spill and Emergency Procedures:

  • Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: Immediately remove all sources of ignition and use spark-proof tools for cleanup.[1]

  • Containment: Absorb the spill using an inert material like sand, dry lime, or soda ash.[1]

  • Collection: Carefully collect the contaminated absorbent material into a sealable, labeled container for disposal as hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly after the material has been removed.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste from generation to final treatment.

G cluster_lab Laboratory Operations cluster_ehs Waste Management Logistics cluster_disposal Final Disposition gen 1. Generation of Waste (this compound) ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe contain 3. Transfer to Labeled, Compatible Container ppe->contain segregate 4. Segregate as Flammable, Non-Halogenated Waste contain->segregate store 5. Store in Designated Satellite Accumulation Area segregate->store request 6. Request Waste Pickup (via EHS/Waste Coordinator) store->request transport 7. Authorized Transport to Central Facility request->transport disposal 8. Final Disposal via High-Temperature Incineration transport->disposal

Caption: Workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling 1-Pyrrolidino-1-cyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Pyrrolidino-1-cyclopentene

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS: 7148-07-4). The following protocols are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₁₅N[1]
Molecular Weight 137.22 g/mol [2]
Appearance Clear brown to light yellow/orange liquid[1][3]
Boiling Point 93 °C at 16 mmHg[1] / 100-110 °C at 15 mmHg[4]
Density 0.941 - 0.95 g/mL at 25 °C[1][4]
Flash Point 46 - 47 °C[3]
Storage Temperature 2 - 8 °C[1]

Hazard Identification and Classification

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][3][5] Ingestion may lead to gastrointestinal irritation, and inhalation of vapors can cause dizziness or suffocation.[3]

GHS Hazard StatementCodeDescription
Flammable liquidsH226Flammable liquid and vapour.[2][5]
Skin corrosion/irritationH315Causes skin irritation.[2][5]
Serious eye damage/eye irritationH319Causes serious eye irritation.[2][5]
Specific target organ toxicity — single exposureH335May cause respiratory irritation.[2][5]

Operational Plan: Handling and Storage

Adherence to the following step-by-step procedures is mandatory for the safe handling and storage of this compound.

I. Engineering Controls and Workstation Setup

  • Ventilation : Always handle this chemical in a well-ventilated area.[3] A certified chemical fume hood is required.

  • Safety Equipment : Ensure an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3][6]

  • Ignition Sources : Eliminate all potential ignition sources. Keep away from heat, sparks, open flames, and hot surfaces.[3][5] Use spark-proof tools and explosion-proof equipment.[3]

  • Grounding : Ground and bond containers when transferring material to prevent static discharge.[5]

II. Personal Protective Equipment (PPE) Selection and Use

A risk assessment should always be performed to determine the appropriate level of PPE. The following provides a general guideline.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Final Check start Start: Handling This compound check_splash Potential for splashing? start->check_splash eye_protection Wear chemical safety goggles or face shield (EN166) check_splash->eye_protection skin_protection Wear appropriate protective gloves and clothing check_splash->skin_protection No check_inhalation Adequate ventilation? respiratory_protection Use NIOSH/MSHA approved respirator if ventilation is inadequate check_inhalation->respiratory_protection No no_respirator Work in fume hood. No respirator required. check_inhalation->no_respirator Yes eye_protection->skin_protection skin_protection->check_inhalation proceed Proceed with experiment respiratory_protection->proceed no_respirator->proceed

PPE Selection Workflow for Handling this compound.
  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be necessary if there is a significant splash hazard.

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves.[3] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.

    • Clothing : Wear appropriate protective clothing to prevent skin exposure.[3] An impervious lab coat is recommended.

  • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards must be followed.[3]

III. Handling Procedure

  • Avoid contact with eyes, skin, and clothing.[3]

  • Wash hands thoroughly after handling and before breaks.[3][5]

  • Do not eat, drink, or smoke in the work area.

  • Keep containers tightly closed when not in use.[3][5]

IV. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

  • Keep away from heat, sparks, and flame.[3] Store in a designated flammables area.[3]

  • Store in a refrigerator suitable for flammable materials.[3]

Emergency and Disposal Plan

I. First-Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[3]

  • Skin Contact : Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3]

  • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical aid.[3]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get immediate medical aid.[3]

II. Accidental Release Measures

  • Evacuate : Evacuate personnel to a safe area.

  • Ventilate : Ensure adequate ventilation.

  • Control Ignition Sources : Remove all sources of ignition.[3]

  • Containment : Use a spark-proof tool.[3] Absorb the spill with sand, dry lime, or soda ash and place it in a closed container for disposal.[3] A vapor-suppressing foam may be used to reduce vapors.[3]

  • PPE : Use proper personal protective equipment as indicated in the section above.

III. Disposal

  • Waste Characterization : Dispose of contents and container in accordance with all local, regional, national, and international regulations. The user is responsible for determining if the material is a hazardous waste at the time of disposal.

  • Container Disposal : Empty containers retain product residue (liquid and/or vapor) and can be dangerous.[3] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[3]

  • Chemical Disposal : Chemical waste should be disposed of through a licensed waste disposal company. Do not let the product enter drains.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.